molecular formula C10H14N2O3 B1399579 Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate CAS No. 1250150-10-7

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Cat. No.: B1399579
CAS No.: 1250150-10-7
M. Wt: 210.23 g/mol
InChI Key: STLRLEPDICMOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate (CAS 1250150-10-7) is a high-purity chemical intermediate of significant value in pharmaceutical research and development. With a molecular formula of C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol, this compound is offered at a purity of 95% and should be stored sealed and dry at 2-8°C . Its structural features, combining an imidazole core with a tetrahydropyran (oxane) moiety, make it a valuable scaffold for designing and optimizing novel biologically active compounds . This compound serves as a key building block in the synthesis of potential drug candidates, particularly in the creation of molecules targeting neurological disorders and anti-inflammatory agents . The imidazole-carboxylate structure is a privileged scaffold in medicinal chemistry; similar imidazole-carboxylate derivatives have been identified as potent and selective kinase inhibitors in drug discovery programs, highlighting the strategic importance of this chemotype for developing therapeutics . Furthermore, heterocyclic compounds like this one are fundamental in drug discovery, with over 85% of all FDA-approved drugs containing a heterocycle, underscoring their critical role in developing new treatments for various diseases . This product is intended for use in organic chemistry studies and the exploration of novel reaction pathways. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(oxan-4-yl)-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-9(12-8)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLRLEPDICMOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Introduction

This compound is a heterocyclic compound featuring a central imidazole core. This core is substituted at the C2 position with a non-aromatic, saturated oxane (tetrahydropyran) ring and at the C4 position with a methyl ester functional group. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including antifungals, antibiotics, and antihypertensive agents.[1][2][3][4] The specific combination of the lipophilic oxane ring and the hydrogen-bonding capable ester group makes this particular molecule a valuable building block for library synthesis and a target of interest in drug discovery programs.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis is crucial for designing an efficient synthesis. The target molecule, a 2,4-disubstituted imidazole, can be deconstructed by considering established imidazole ring-forming reactions. The most reliable and regioselective approach for this substitution pattern is the condensation of an α-haloketone with an amidine, a variation of the Hantzsch imidazole synthesis.

This disconnection strategy breaks the imidazole ring across the N1-C5 and C2-N3 bonds, identifying two key synthons: tetrahydropyran-4-carboximidamide (the amidine) and a 3-oxo-2-halopropanoate derivative (the α-haloketone). This pathway is advantageous due to the predictable cyclization and the commercial availability of the precursors required for these key intermediates.

G cluster_intermediates Key Intermediates cluster_precursors Starting Materials target This compound disconnection Hantzsch-type Condensation (Amidine + α-Haloketone) target->disconnection amidine Tetrahydropyran-4-carboximidamide disconnection->amidine haloketone Methyl 3-bromo-2-oxopropanoate disconnection->haloketone nitrile Tetrahydropyran-4-carbonitrile amidine->nitrile pyruvate Methyl Pyruvate haloketone->pyruvate

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-step process, commencing from readily available starting materials. The pathway focuses on the preparation of the key amidine and α-haloketone intermediates, followed by their final condensation to yield the target compound.

G cluster_step1 Step 1: Amidine Synthesis (Pinner Reaction) cluster_step2 Step 2: α-Haloketone Synthesis cluster_step3 Step 3: Imidazole Formation (Cyclocondensation) nitrile Tetrahydropyran-4- carbonitrile imidate Ethyl tetrahydropyran-4- carbimidate HCl nitrile->imidate EtOH, HCl (g) amidine Tetrahydropyran-4- carboximidamide HCl imidate->amidine NH3, EtOH dummy amidine->dummy pyruvate Methyl Pyruvate haloketone Methyl 3-bromo- 2-oxopropanoate pyruvate->haloketone Br2, HBr/AcOH haloketone->dummy target Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate dummy->target NaHCO3, EtOH, Δ

Caption: Overall three-step synthetic pathway.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of Tetrahydropyran-4-carboximidamide Hydrochloride

This synthesis utilizes the classic Pinner reaction, which converts a nitrile into an imidate, followed by aminolysis to form the desired amidine.[5]

Step 1A: Formation of Ethyl tetrahydropyran-4-carbimidate hydrochloride

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube outlet.

  • Reagents: Charge the flask with tetrahydropyran-4-carbonitrile (11.1 g, 100 mmol) and anhydrous ethanol (50 mL).

  • Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C. Continue the gas addition until the solution is saturated and a precipitate begins to form (approx. 2-3 hours).

  • Work-up: Seal the flask and store it at 4°C overnight to allow for complete precipitation. Collect the white solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 1B: Conversion to Tetrahydropyran-4-carboximidamide hydrochloride

  • Setup: Suspend the crude imidate hydrochloride from the previous step in anhydrous ethanol (100 mL) in a sealed pressure-rated vessel.

  • Reaction: Cool the suspension to -10°C and add a solution of ammonia in ethanol (approx. 2 M) in slight excess (110 mmol). Seal the vessel and stir the mixture at room temperature for 24 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove any unreacted starting material, filter, and dry under vacuum to yield the amidine hydrochloride as a white crystalline solid.

Part 2: Synthesis of Methyl 3-bromo-2-oxopropanoate

This procedure involves the α-bromination of a β-ketoester precursor, a standard transformation in organic synthesis.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr fumes).

  • Reagents: Dissolve methyl pyruvate (10.2 g, 100 mmol) in glacial acetic acid (50 mL).

  • Reaction: Add a catalytic amount of 33% HBr in acetic acid (2-3 drops). From the dropping funnel, add a solution of bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 1 hour, maintaining the temperature at 20-25°C.

  • Work-up: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature. Pour the mixture into ice-water (200 mL) and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Part 3: Cyclocondensation to form this compound

This final step is the core cyclization reaction that builds the imidazole ring.[5]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To a solution of tetrahydropyran-4-carboximidamide hydrochloride (16.4 g, 100 mmol) in ethanol (100 mL), add sodium bicarbonate (16.8 g, 200 mmol) to neutralize the acid and liberate the free amidine.

  • Reaction: Add the crude methyl 3-bromo-2-oxopropanoate (approx. 100 mmol) to the suspension. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purification: Purify the residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate) to isolate the final product.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected NMR spectra would show characteristic peaks for the imidazole ring protons, the oxane ring protons, and the methyl ester group.[6]

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Tetrahydropyran-4-carbonitrileC₆H₉NO111.14Starting Material
Methyl PyruvateC₄H₆O₃102.09Starting Material
Tetrahydropyran-4-carboximidamide HClC₆H₁₃ClN₂O164.63Intermediate
Methyl 3-bromo-2-oxopropanoateC₄H₅BrO₃181.00Intermediate
This compound C₁₀H₁₄N₂O₃ 210.23 Final Product

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. By leveraging the well-established Pinner reaction for amidine synthesis and a classic Hantzsch-type cyclocondensation, this pathway offers high regiocontrol and utilizes readily accessible starting materials. The detailed protocols and strategic rationale serve as a practical guide for researchers in synthetic and medicinal chemistry, facilitating the production of this valuable heterocyclic building block for further research and development.

References

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.
  • Wikipedia. (n.d.). Imidazole. Wikipedia.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals.
  • CUTM Courseware. (n.d.). imidazole.pdf. CUTM Courseware.
  • Venkatesh, P. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • Jabbar, H. S., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. ResearchGate.
  • ChemRxiv. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

A Technical Guide to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. This guide synthesizes available data to detail its physicochemical properties, proposes a robust synthetic pathway with experimental protocols, and explores its potential applications as a scaffold in the design of novel therapeutics. By combining the privileged imidazole core with a drug-like oxane moiety, this compound represents a valuable starting point for developing next-generation chemical entities.

Introduction: A Scaffold of Potential

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties and hydrogen bonding capabilities allow it to serve as a bioisostere for other functional groups and as a key pharmacophore in numerous approved drugs. Concurrently, the incorporation of saturated heterocycles like oxane (tetrahydro-2H-pyran) is a well-established strategy in modern drug design to modulate physicochemical properties. The oxane ring often enhances aqueous solubility, improves metabolic stability, and reduces lipophilicity compared to its carbocyclic analogue, cyclohexane, thereby improving the overall drug-like profile of a molecule.

This compound merges these two valuable motifs. The compound features a central imidazole ring substituted at the 2-position with an oxane group and at the 4-position with a methyl ester. This arrangement provides multiple vectors for chemical modification, making it an exceptionally versatile building block for chemical library synthesis and lead optimization campaigns.

Caption: Core structure and identifiers for the title compound.

Physicochemical and Structural Properties

As a chemical intermediate, understanding the core properties of this compound is critical for its effective use in synthesis. The following data has been consolidated from chemical supplier databases.[2][3][4][5]

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonym Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate[4][5]
CAS Number 1250150-10-7[2][4][6]
Molecular Formula C₁₀H₁₄N₂O₃[2][3][4]
Molecular Weight 210.23 g/mol [3][4][6]
Appearance Assumed to be a solid at room temperatureInferred from suppliers
Purity Typically available as ≥95% or ≥97%[3][4]
Storage Conditions Store sealed in a dry, cool, well-ventilated place[4]
Solubility Data not publicly available; experimental determination is recommended. Likely soluble in polar organic solvents like methanol, DMSO, and DMF.-
Melting Point Data not publicly available. Related imidazole carboxylates melt in the range of 150-200 °C.[7][8]-
Predicted Spectroscopic Profile

While experimental spectra are not widely published, the structure allows for a confident prediction of its key spectroscopic features, which is essential for reaction monitoring and quality control.

  • ¹H NMR: The spectrum is expected to show distinct signals. The lone imidazole C-H proton (at the 5-position) should appear as a singlet in the aromatic region (~7.5-8.0 ppm). The oxane ring protons will present as a series of multiplets in the aliphatic region, typically between 1.5 and 4.0 ppm. The methyl ester protons will be a sharp singlet at ~3.8 ppm. The N-H proton of the imidazole may appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will feature ten distinct carbon signals. The ester carbonyl carbon will be the most downfield (~160-165 ppm). The imidazole ring carbons will appear between ~115 and 145 ppm. The carbons of the oxane ring will resonate in the aliphatic region, with the C-O carbons appearing further downfield (~60-70 ppm) than the other methylene carbons. The methyl ester carbon will be found around 52 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (a broad peak ~3100-3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), the ester C=O stretch (a strong, sharp peak ~1700-1720 cm⁻¹), C=N and C=C stretches from the imidazole ring (~1500-1650 cm⁻¹), and a prominent C-O ether stretch from the oxane ring (~1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at an m/z of approximately 211.24.

Synthesis and Purification

No specific, peer-reviewed synthesis for this exact molecule is readily available. However, based on established methodologies for imidazole synthesis, a plausible and robust synthetic route can be designed.[9][10] The most logical approach involves the construction of the imidazole ring from acyclic precursors.

Retrosynthetic Analysis & Proposed Pathway

A retrosynthetic analysis suggests disconnecting the imidazole ring. A reliable method for forming such a substituted imidazole is the reaction of an amidine with an α-haloketone derivative. This leads to a two-step proposed synthesis starting from commercially available tetrahydropyran-4-carbonitrile.

synthesis_pathway cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Imidazole Cyclization A Tetrahydropyran-4-carbonitrile B Tetrahydropyran-4-carboximidamide (Amidine Intermediate) A->B 1. HCl, EtOH 2. NH₃, EtOH D This compound (Final Product) B->D Base (e.g., NaHCO₃) Solvent (e.g., DMF) C Methyl 3-bromo-2-oxopropanoate C->D

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the intermediate in Step 1 is a prerequisite for proceeding, and the final cyclization is monitored to completion before workup.

Step 1: Synthesis of Tetrahydropyran-4-carboximidamide Hydrochloride (Pinner Reaction)

  • Causality: This step converts the nitrile into a more reactive amidine, which is necessary for the subsequent cyclization. The Pinner reaction is a classic and reliable method for this transformation.

  • Procedure:

    • To a stirred, cooled (0 °C) solution of tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M), bubble dry hydrogen chloride gas until the solution is saturated.

    • Seal the reaction vessel and allow it to stand at room temperature for 24 hours, during which time a precipitate (the imidate hydrochloride) should form.

    • Cool the mixture to 0 °C and collect the solid by filtration. Wash with cold diethyl ether and dry under vacuum.

    • Dissolve the isolated imidate hydrochloride in anhydrous ethanol (approx. 2 M) and cool to 0 °C.

    • Bubble anhydrous ammonia gas through the solution for 1-2 hours.

    • Seal the vessel and stir at room temperature for 16 hours.

    • Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude amidine hydrochloride, which can often be used in the next step without further purification.

Step 2: Cyclization to form this compound

  • Causality: This is a Hantzsch-type imidazole synthesis where the amidine acts as the N-C-N component, reacting with the α-haloketone ester which provides the C-C-C backbone. A mild base is used to neutralize the amidine hydrochloride in situ and to scavenge the HBr formed during the reaction.

  • Procedure:

    • To a solution of the crude tetrahydropyran-4-carboximidamide hydrochloride (1.0 eq) from Step 1 in dimethylformamide (DMF, approx. 0.5 M), add sodium bicarbonate (2.5 eq).

    • Add a solution of methyl 3-bromo-2-oxopropanoate (1.1 eq) in DMF dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Workflow: Purification and Characterization

Purification is essential to remove unreacted starting materials and side products, ensuring the compound's suitability for subsequent research.

purification_workflow A Crude Product in Ethyl Acetate B Aqueous Wash (Water, Brine) A->B C Drying (Na₂SO₄) B->C D Concentration (Rotary Evaporator) C->D E Silica Gel Column Chromatography D->E F Pure Fractions (TLC/LC-MS Confirmed) E->F G Final Product F->G H Characterization (NMR, MS, IR) G->H

Caption: Standard workflow for purification and characterization.

  • Protocol:

    • The crude residue from the synthesis is purified by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.

    • Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

    • The solvent is removed under reduced pressure to yield this compound as a purified solid.

    • The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS, comparing the obtained data with the predicted profiles.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the strategic placement of its functional groups.

  • Scaffold for Library Synthesis: The N-H of the imidazole ring can be alkylated or arylated, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to create large amide libraries, enabling rapid exploration of the surrounding chemical space.

  • Improving Pharmacokinetics: The oxane moiety is a key feature for improving drug-like properties. In a lead optimization program, replacing a lipophilic group (like a phenyl or cyclohexyl ring) with the oxane ring can enhance solubility, reduce metabolic liability through P450 enzymes, and fine-tune binding interactions.

  • Bioisosteric Replacement: The imidazole-4-carboxylate core can act as a bioisostere for other functionalities, such as amides or other heterocyclic systems, allowing chemists to modulate a molecule's electronic and steric properties while maintaining key binding interactions.

Environmental, Health, and Safety (EHS) Profile

No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, a conservative approach to handling is required, based on data from structurally related imidazole derivatives.[11][12][13]

Hazard CategoryRecommendations
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile gloves.[14]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
Acute Health Effects May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[12]
Storage Keep container tightly closed in a dry and well-ventilated place.[14]
Disposal Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

It is imperative to perform a full risk assessment before handling this chemical.

Conclusion

This compound stands out as a well-designed chemical building block for contemporary drug discovery. It combines the biologically significant imidazole core with the pharmacokinetically favorable oxane ring, offering multiple points for diversification. While detailed experimental data on the compound itself is sparse, its properties and synthesis can be reliably inferred from established chemical principles. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize, handle, and strategically deploy this promising intermediate in the pursuit of novel chemical matter.

References

  • Chemspace. This compound - C10H14N2O3. [Link]

  • Lead Sciences. Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate. [Link]

  • PubChem. Methyl 1-methyl-1H-imidazole-4-carboxylate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

  • Preti, L., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Center for Biotechnology Information. [Link]

  • Burdyny, T., et al. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

  • Google Patents.
  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • Bharath Institute of Higher Education and Research. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]

  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a 2-substituted imidazole ring with an oxane (tetrahydropyran) moiety, makes it a valuable scaffold for the development of novel therapeutic agents. The imidazole core is a common feature in many biologically active molecules, while the oxane ring can influence physicochemical properties such as solubility and metabolic stability. This guide provides a detailed exploration of the key starting materials and the underlying synthetic strategies required for the preparation of this target molecule.

Core Synthetic Strategy: Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves the formation of the imidazole ring as a key step. The most convergent and widely adopted method for constructing such 2,4-disubstituted imidazoles is the condensation of an amidine with an α-haloketone or a related α-dicarbonyl compound.[1][2][3] This retrosynthetic analysis breaks down the target molecule into two primary starting materials:

  • Tetrahydropyran-4-carboxamidine: This component provides the oxan-4-yl group at the 2-position of the imidazole ring.

  • A three-carbon α,β-dicarbonyl synthon with a methyl ester: This precursor will form the backbone of the imidazole ring, incorporating the methyl carboxylate group at the 4-position. A suitable synthon for this purpose is Methyl 3-bromo-2-oxopropanoate .

The overall synthetic strategy can be visualized as follows:

G cluster_intermediates cluster_starting_materials target This compound intermediates Key Intermediates target->intermediates Retrosynthesis starting_materials Core Starting Materials intermediates->starting_materials Disconnection amidine Tetrahydropyran-4-carboxamidine ketoester Methyl 3-bromo-2-oxopropanoate nitrile Tetrahydropyran-4-carbonitrile pyruvate Methyl pyruvate amidine->nitrile Pinner Reaction ketoester->pyruvate Bromination

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of Tetrahydropyran-4-carboxamidine Hydrochloride

Tetrahydropyran-4-carboxamidine is a crucial building block that introduces the desired oxane moiety. It is typically prepared from the corresponding nitrile, tetrahydropyran-4-carbonitrile, via the Pinner reaction.

Step 1.1: Preparation of Tetrahydropyran-4-carboxylic acid

A common and commercially viable route to tetrahydropyran-4-carboxylic acid involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[4][5]

Experimental Protocol:

  • Cyclization: To a solution of diethyl malonate and bis(2-chloroethyl) ether in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added. The reaction mixture is heated to facilitate the cyclization to yield diethyl tetrahydropyran-4,4-dicarboxylate.

  • Hydrolysis: The resulting diester is then hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous solution. This step yields the corresponding dicarboxylic acid.

  • Decarboxylation: The tetrahydropyran-4,4-dicarboxylic acid is carefully heated, often in a high-boiling solvent like xylene, to induce decarboxylation and afford tetrahydropyran-4-carboxylic acid.[4]

Step 1.2: Conversion to Tetrahydropyran-4-carboxamide

The carboxylic acid is then converted to the corresponding amide.

Experimental Protocol:

  • The tetrahydropyran-4-carboxylic acid is treated with a halogenating agent, such as thionyl chloride or oxalyl chloride, to form the acyl chloride.[6]

  • The crude acyl chloride is then reacted with ammonia (e.g., aqueous ammonium hydroxide) to produce tetrahydropyran-4-carboxamide.

Step 1.3: Dehydration to Tetrahydropyran-4-carbonitrile

The amide is dehydrated to the nitrile.

Experimental Protocol:

  • Tetrahydropyran-4-carboxamide is treated with a dehydrating agent, such as phosphorus oxychloride or trifluoroacetic anhydride, to yield tetrahydropyran-4-carbonitrile.

Step 1.4: Pinner Reaction to form Tetrahydropyran-4-carboxamidine Hydrochloride

The Pinner reaction is a classic method for converting nitriles to amidines.[7]

Experimental Protocol:

  • Tetrahydropyran-4-carbonitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution to form the imidate hydrochloride salt (Pinner salt).

  • The Pinner salt is then isolated and treated with an alcoholic solution of ammonia to yield tetrahydropyran-4-carboxamidine hydrochloride.

Part 2: Synthesis of Methyl 3-bromo-2-oxopropanoate

Methyl 3-bromo-2-oxopropanoate serves as the three-carbon electrophilic component for the imidazole ring synthesis. It can be prepared from readily available starting materials.

Step 2.1: Bromination of Methyl Pyruvate

A direct approach involves the α-bromination of methyl pyruvate.

Experimental Protocol:

  • Methyl pyruvate is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent like carbon tetrachloride or dichloromethane.

  • The reaction is often initiated with a radical initiator (e.g., AIBN) or under UV irradiation.

  • Careful control of the reaction conditions is necessary to achieve selective monobromination at the α-position.

An alternative and often higher-yielding method involves the esterification of 3-bromo-2-oxopropionic acid.[8]

Step 2.2: Esterification of 3-bromo-2-oxopropionic acid

Experimental Protocol:

  • 3-bromo-2-oxopropionic acid (bromopyruvic acid) is dissolved in methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

  • The mixture is refluxed until the esterification is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • The product, Methyl 3-bromo-2-oxopropanoate, is then isolated and purified.[9][10]

Part 3: Cyclocondensation to form this compound

The final step in this synthetic sequence is the cyclocondensation reaction between the two key starting materials.[1][2][3]

G cluster_reactants Starting Materials cluster_product Product amidine Tetrahydropyran-4-carboxamidine Hydrochloride product This compound amidine->product ketoester Methyl 3-bromo-2-oxopropanoate ketoester->product

Caption: Key cyclocondensation reaction for imidazole synthesis.

Experimental Protocol:

  • Tetrahydropyran-4-carboxamidine hydrochloride and a base (e.g., sodium bicarbonate or potassium carbonate) are suspended or dissolved in a suitable solvent, such as ethanol or a mixture of tetrahydrofuran and water.

  • Methyl 3-bromo-2-oxopropanoate is added to the mixture, often dropwise, at room temperature or with gentle heating.

  • The reaction is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC.

  • Upon completion, the reaction mixture is worked up by removing the solvent, partitioning between an organic solvent and water, and washing the organic layer.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Table 1: Summary of Key Starting Materials and Intermediates

CompoundStructureRole in Synthesis
Diethyl malonateCH₂(COOEt)₂Precursor for the tetrahydropyran ring
Bis(2-chloroethyl) ether(ClCH₂CH₂)₂OCyclizing agent
Tetrahydropyran-4-carboxylic acidC₅H₉O(COOH)Intermediate for the amidine synthesis
Tetrahydropyran-4-carboxamidine HClC₆H₁₂N₂O·HClKey starting material for the 2-position
Methyl pyruvateCH₃COCOOCH₃Precursor for the α-ketoester
Methyl 3-bromo-2-oxopropanoateBrCH₂COCOOCH₃Key starting material for the imidazole backbone

Conclusion

The synthesis of this compound is a multi-step process that relies on the strategic assembly of two key building blocks: tetrahydropyran-4-carboxamidine and methyl 3-bromo-2-oxopropanoate. The successful execution of this synthesis requires careful control of reaction conditions and purification of intermediates. The methodologies outlined in this guide, based on established chemical principles, provide a robust framework for researchers and scientists in the field of drug development to access this important molecular scaffold and its derivatives for further investigation.

References

  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association. [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. International Journal of Chemical Studies. [Link]

  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Facile Synthesis of Optically Active Imidazole Derivatives. PMC - NIH. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. [Link]

  • Synthesis of 3-[(4-bromo-2-methylphenyl)amino]-2-bromo-2-methyl-3-oxopropanoic acid.
  • Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

  • Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH. [Link]

  • Methyl 3-bromo-2-oxopropanoate. Oakwood Chemical. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH. [Link]

  • Propionic acid, β-bromo-, methyl ester. Organic Syntheses Procedure. [Link]

  • Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. PubChem. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocyclic Scaffold of Medicinal Significance

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, a notable member of the disubstituted imidazole family, represents a confluence of two structurally significant motifs in medicinal chemistry: the imidazole ring and the oxane (tetrahydropyran) moiety. The imidazole nucleus is a cornerstone pharmacophore, present in numerous biologically active molecules and approved pharmaceuticals, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1] This five-membered heterocycle is a key component in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[2][3]

The incorporation of a tetrahydropyran (THP) ring at the 2-position introduces a functionality known to favorably modulate the physicochemical properties of drug candidates. The THP group, a saturated cyclic ether, can enhance solubility, metabolic stability, and overall pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2][4] As a bioisostere of a cyclohexane ring, the oxygen atom in the THP moiety can also serve as a hydrogen bond acceptor, potentially leading to improved target binding and selectivity.[4]

This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential applications in drug discovery, underpinned by robust analytical validation protocols.

Compound Identification

IdentifierValue
Chemical Name This compound
Synonyms Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate
CAS Number 1250150-10-7[5]
Molecular Formula C₁₀H₁₄N₂O₃[5]
Molecular Weight 210.23 g/mol [5]

Part 1: Synthesis and Mechanism

The synthesis of 2,4-disubstituted imidazoles is a well-established field in organic chemistry. A particularly robust and scalable method involves the condensation of an amidine with an α-haloketone.[6] This approach provides a convergent and efficient route to the imidazole core. The proposed synthesis for this compound follows this strategy, beginning with the preparation of the key amidine intermediate.

Step 1: Synthesis of Tetrahydropyran-4-carboxamidine hydrochloride (Intermediate 1)

The amidine functionality can be reliably prepared from the corresponding nitrile via the Pinner reaction.[7][8] This classic transformation involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is subsequently treated with ammonia to yield the desired amidine.[9]

Protocol:

  • Imidate Formation: Commercially available Tetrahydropyran-4-carbonitrile is dissolved in anhydrous ethanol and cooled to 0°C.

  • Dry hydrogen chloride gas is bubbled through the solution to saturation, ensuring anhydrous conditions to prevent hydrolysis of the nitrile.[9]

  • The reaction mixture is stirred at low temperature to facilitate the formation of the ethyl imidate hydrochloride salt (Pinner salt).

  • Ammonolysis: The resulting Pinner salt is then treated with a solution of ammonia in ethanol.

  • This nucleophilic displacement of the ethoxy group by ammonia yields Tetrahydropyran-4-carboxamidine, which is isolated as its hydrochloride salt.[9]

The causality behind these choices lies in the stability of the intermediates. The Pinner reaction must be conducted under anhydrous conditions as the imidate salt is susceptible to hydrolysis, which would lead to the formation of an ester as a byproduct. The use of gaseous HCl and anhydrous alcohol is therefore critical for maximizing the yield of the desired amidine.

Step 2: Synthesis of this compound (Final Product)

The final imidazole ring is constructed by reacting the amidine hydrochloride with an appropriate α-haloketone, in this case, Methyl 3-bromo-2-oxopropanoate.[10]

Protocol:

  • A mixture of Tetrahydropyran-4-carboxamidine hydrochloride (Intermediate 1) and a base such as potassium bicarbonate is prepared in a mixed solvent system of tetrahydrofuran (THF) and water.[6]

  • The mixture is heated to a vigorous reflux.

  • A solution of Methyl 3-bromo-2-oxopropanoate in THF is added dropwise to the refluxing mixture.

  • The reaction is maintained at reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product is isolated through standard workup procedures, which may include extraction and crystallization to yield the final product with high purity.[6]

The choice of a mixed aqueous/organic solvent system is a key insight for this reaction. While α-bromoketones can be unstable in aqueous base, the amidine is a more potent nucleophile than water. This differential reactivity ensures that the rate of condensation to form the imidazole is significantly faster than the rate of decomposition of the bromoketone, leading to high yields of the desired product.[6]

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Amidine Synthesis (Pinner Reaction) cluster_step2 Step 2: Imidazole Formation Nitrile Tetrahydropyran-4-carbonitrile PinnerSalt Ethyl imidate HCl (Pinner Salt) Nitrile->PinnerSalt EtOH, HCl (gas) Amidine Tetrahydropyran-4-carboxamidine HCl (Intermediate 1) PinnerSalt->Amidine NH3 Haloketone Methyl 3-bromo-2-oxopropanoate FinalProduct This compound Amidine->FinalProduct Amidine->FinalProduct KHCO3, THF/H2O, Reflux Haloketone->FinalProduct Analytical_Workflow Analytical Validation Workflow Crude Crude Product TLC TLC/HPLC Analysis Crude->TLC Purity Check Purified Purified Product MS Mass Spectrometry Purified->MS Molecular Weight Confirmation NMR 1H and 13C NMR Purified->NMR Structural Elucidation TLC->Purified Purification (e.g., Crystallization) Final Structurally Confirmed and Pure Compound MS->Final NMR->Final

Caption: A workflow for the analytical validation of the final compound.

References

Sources

An In-depth Technical Guide to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Table of Contents

  • Introduction: The Significance of Imidazole Scaffolds in Drug Discovery

  • Chemical Identity and IUPAC Nomenclature

  • Synthesis and Mechanistic Insights

  • Structural Elucidation and Spectroscopic Analysis

  • Applications in Medicinal Chemistry and Drug Development

  • References

Introduction: The Significance of Imidazole Scaffolds in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its coordinative capabilities allow it to interact with a wide array of biological targets.[1] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, providing a detailed technical examination for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and IUPAC Nomenclature

The compound of interest is formally identified by the IUPAC name This compound .[4] "Oxane" is the Hantzsch-Widman systematic name for a six-membered saturated heterocyclic ring containing one oxygen atom, which is also commonly known as tetrahydropyran. Therefore, an alternative and equally valid IUPAC name is methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate .[5]

Table 1: Compound Identification

PropertyValue
IUPAC Name This compound
Alternate Name methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate
CAS Number 1250150-10-7
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
InChI Key STLRLEPDICMOTE-UHFFFAOYSA-N
Chemical Structure:

The structure consists of a central 1H-imidazole ring, substituted at the 2-position with an oxan-4-yl (tetrahydropyran-4-yl) group and at the 4-position with a methyl carboxylate group.

Figure 1: Chemical structure of the title compound.

Synthesis and Mechanistic Insights

The synthesis of substituted imidazoles can be achieved through various established methodologies, most notably the Radziszewski synthesis and its modifications.[1] For the specific synthesis of this compound, a plausible and efficient route involves a multi-step process, beginning with the formation of the core imidazole-4-carboxylate ester, followed by the introduction of the oxane substituent.

A general synthetic approach could be envisioned as follows:

SynthesisWorkflow Start Starting Materials: - Oxane-4-carboxamidine - Methyl 3-bromo-2-oxopropanoate Reaction Cyclocondensation Reaction Start->Reaction Intermediate This compound Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Product Final Product Purification->Product

Figure 2: A generalized synthetic workflow.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of this compound

  • Reaction Setup: To a solution of tetrahydropyran-4-carboxamidine hydrochloride (1.0 eq) in a suitable solvent such as methanol or ethanol, add a base like sodium methoxide (1.1 eq) to liberate the free amidine.

  • Addition of Reactant: To the resulting mixture, add methyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise at room temperature. The causality here is to control the initial exothermic reaction and prevent side-product formation.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid). Concentrate the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The choice of ethyl acetate is based on the expected polarity of the product, ensuring efficient extraction.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

This self-validating protocol includes in-process controls (TLC/LC-MS) to ensure the reaction proceeds to completion and standard purification techniques to guarantee the purity of the final compound.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic proton on the imidazole ring (singlet, ~7.5-8.0 ppm).- NH proton of the imidazole (broad singlet, variable ppm).- Protons of the oxane ring (multiplets, ~1.5-4.0 ppm).- Methyl ester protons (singlet, ~3.8 ppm).
¹³C NMR - Carbonyl carbon of the ester (~160-165 ppm).- Carbons of the imidazole ring (~115-145 ppm).- Carbons of the oxane ring (~25-70 ppm).- Methyl carbon of the ester (~52 ppm).
FTIR (cm⁻¹) - N-H stretching (~3100-3300 cm⁻¹, broad).- C=O stretching of the ester (~1700-1720 cm⁻¹).- C-O stretching of the ether and ester (~1050-1250 cm⁻¹).
Mass Spec (MS) Expected molecular ion peak [M+H]⁺ at m/z 211.10.

The interpretation of these spectra provides unambiguous confirmation of the molecular structure. For instance, the presence of the ester functional group is confirmed by the characteristic C=O stretch in the FTIR spectrum and the carbonyl carbon signal in the ¹³C NMR spectrum.[6][7] The connectivity of the oxane ring to the imidazole core is established through 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Applications in Medicinal Chemistry and Drug Development

The imidazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The title compound, featuring both a lipophilic oxane ring and a polar ester group, possesses a balanced physicochemical profile that is often desirable in drug candidates.

Potential therapeutic areas for exploration include:

  • Anticancer Agents: Many imidazole-containing molecules exhibit potent anticancer activity by targeting key enzymes and receptors involved in cell proliferation and survival.[1][3]

  • Antifungal Agents: The imidazole core is famously present in azole antifungals. Novel derivatives are continuously being explored to combat resistant fungal strains.[8]

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, making such compounds potential enzyme inhibitors.

The oxane moiety can influence the compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. The methyl ester can act as a handle for further chemical modification to create a library of analogs for structure-activity relationship (SAR) studies.

Applications Molecule Methyl 2-(oxan-4-yl)-1H- imidazole-4-carboxylate Anticancer Anticancer Agents Molecule->Anticancer Targeting Proliferation Antifungal Antifungal Agents Molecule->Antifungal Combating Resistance Enzyme Enzyme Inhibition Molecule->Enzyme Metalloenzyme Binding SAR SAR Studies (Analog Synthesis) Molecule->SAR Pharmacophore Modification

Figure 3: Potential applications in drug development.

Future Directions and Conclusion

This compound represents a valuable building block for the synthesis of novel bioactive molecules. Future research should focus on:

  • Biological Screening: Comprehensive screening of the compound against a wide range of biological targets to identify potential therapeutic applications.

  • Lead Optimization: Systematic modification of the oxane and ester moieties to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanistic Studies: Elucidation of the mechanism of action for any identified biological activity.

References

  • Chemspace. This compound. [Link]

  • Lead Sciences. Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate. [Link]

  • Viciu, M. S., et al. (2004). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society. [Link]

  • Wang, X., et al. (2019). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

  • Abdullah, M., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]

  • NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. [Link]

  • SpectraBase. 5-(Anilinocarbonyl)-1H-imidazole-4-carboxylic acid. [Link]

  • PubChem. 2-Methyl-1H-imidazole-4-carboxaldehyde. [Link]

  • PubChem. Methyl 1-methyl-1H-imidazole-4-carboxylate. [Link]

  • Fatahpour, M., et al. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. [Link]

  • Stenutz. methyl 4-imidazolecarboxylate. [Link]

  • Google Patents.
  • Ali, I., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

  • ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. [Link]

  • Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available information on the specific discovery and historical development of this molecule, this document focuses on its chemical synthesis, physicochemical properties, and potential therapeutic applications as inferred from the broader class of imidazole derivatives.

Introduction to Imidazole-based Compounds

The imidazole ring is a five-membered heterocyclic scaffold containing two nitrogen atoms. This structural motif is a fundamental component of many biologically active molecules, including the amino acid histidine and purines. The unique electronic properties of the imidazole ring allow it to participate in various biological interactions, making it a privileged structure in drug discovery.[1][2] Imidazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] The continued exploration of novel imidazole-containing compounds is a significant focus of contemporary medicinal chemistry research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValueSource
CAS Number 1250150-10-7[4]
Molecular Formula C10H14N2O3[4]
Molecular Weight 210.23 g/mol [4]
IUPAC Name Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate[4]
Synonyms This compoundN/A
Purity Typically >95%[4]
Storage Sealed in a dry environment at room temperature[4]

Synthesis of this compound

Proposed Synthetic Pathway

The overall proposed synthesis is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Methyl tetrahydropyran-4-carboxylate cluster_1 Part 2: Imidazole Ring Formation Tetrahydro-2H-pyran-4-carboxylic_acid Tetrahydro-2H-pyran-4-carboxylic acid Potassium_carbonate_acetone K2CO3, Acetone Tetrahydro-2H-pyran-4-carboxylic_acid->Potassium_carbonate_acetone Dimethyl_sulfate Dimethyl sulfate Dimethyl_sulfate->Potassium_carbonate_acetone Methyl_tetrahydropyran_4_carboxylate Methyl tetrahydropyran-4-carboxylate Potassium_carbonate_acetone->Methyl_tetrahydropyran_4_carboxylate Esterification Methyl_tetrahydropyran_4_carboxylate_intermediate Methyl tetrahydropyran-4-carboxylate Imidazole_Formation Radziszewski Reaction Methyl_tetrahydropyran_4_carboxylate_intermediate->Imidazole_Formation Ammonia_source Ammonia Source (e.g., NH4OH) Ammonia_source->Imidazole_Formation Glyoxal Glyoxal Glyoxal->Imidazole_Formation Final_Product This compound Imidazole_Formation->Final_Product Cyclocondensation

Caption: Proposed two-part synthesis workflow for this compound.

Detailed Experimental Protocols

This initial step involves the esterification of Tetrahydro-2H-pyran-4-carboxylic acid.

Causality: The carboxylic acid is converted to its corresponding methyl ester to prevent unwanted side reactions at the carboxyl group during the subsequent imidazole ring formation. Dimethyl sulfate is a potent and efficient methylating agent for this purpose, and potassium carbonate acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the dimethyl sulfate.

Protocol:

  • To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), slowly add Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol).

  • Follow with the dropwise addition of dimethyl sulfate (0.8 mL, 8.45 mmol).

  • Heat the reaction mixture under reflux for 3 hours.

  • After cooling to room temperature, remove the inorganic salts by filtration and wash the filter cake with acetone.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl tetrahydropyran-4-carboxylate.[5] This intermediate can often be used in the next step without further purification.

The formation of the imidazole ring can be achieved through a variation of the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

Causality: In this proposed step, glyoxal (a dicarbonyl compound) would react with an ammonia source and the aldehyde functionality, which would be derived from the tetrahydropyran moiety. However, a more direct and modern approach would be a one-pot synthesis utilizing microwave assistance, which has been shown to be effective for the synthesis of imidazole-4-carboxylates.[6]

A plausible modern one-pot approach: While a specific protocol for the title compound is not detailed, a general procedure for similar structures involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides.[6] A more classical approach might involve the reaction of an alpha-haloketone with an amidine.

Self-Validation: The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Biological Activities and Therapeutic Applications

Although no specific biological data for this compound has been found in the reviewed literature, the imidazole scaffold is present in numerous compounds with significant therapeutic value. The following sections outline potential areas of application based on the activities of structurally related molecules.

Anti-inflammatory Activity

Several derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents. These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. The mechanism of action is believed to involve the modulation of the NF-κB signaling pathway. Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory properties.

Antibacterial and Antifungal Activity

The imidazole core is a key feature of many antifungal drugs (e.g., clotrimazole, miconazole) and has been incorporated into novel antibacterial agents.[2] Recent studies have shown that novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment exhibit excellent in vitro antibacterial activity against various phytopathogenic bacteria.[2] Furthermore, N-cyano-1H-imidazole-4-carboxamide derivatives have demonstrated selective antifungal activity.[7] These findings suggest that the title compound could be investigated for its potential antimicrobial effects.

Anticancer Potential

A wide array of imidazole derivatives have been synthesized and evaluated for their anticancer properties. For example, 1,2,4-oxadiazole incorporated (2-(oxazol)-1H-imidazoles have shown promising activity against various human cancer cell lines. The imidazole scaffold's ability to interact with various biological targets makes it a valuable template for the design of new anticancer agents.

The logical relationship for the potential applications based on the core imidazole structure is illustrated below.

Biological_Potential Core_Structure This compound (Imidazole Core) Anti_Inflammatory Potential Anti-inflammatory Activity Core_Structure->Anti_Inflammatory Antimicrobial Potential Antimicrobial Activity (Antibacterial/Antifungal) Core_Structure->Antimicrobial Anticancer Potential Anticancer Activity Core_Structure->Anticancer Rationale_AI Structural similarity to known anti-inflammatory imidazoles Anti_Inflammatory->Rationale_AI Rationale_AM Imidazole is a known pharmacophore in antimicrobials Antimicrobial->Rationale_AM Rationale_AC Broad anticancer activity of diverse imidazole derivatives Anticancer->Rationale_AC

Caption: Inferred potential biological activities of this compound based on its core structure.

Conclusion and Future Directions

This compound is a compound with a core structure that is prevalent in many biologically active molecules. While specific data on its discovery and history are scarce, established synthetic methodologies for related compounds provide a clear path for its preparation. Based on the extensive research into the pharmacological activities of imidazole derivatives, this molecule represents a promising candidate for further investigation in the fields of anti-inflammatory, antimicrobial, and anticancer drug discovery. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities and potential therapeutic applications.

References

  • Lead Sciences. Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate.

  • Google Patents. JP2016108315A - Improved method for producing (4s)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC, NIH.

  • ChemicalBook. Methyl tetrahydropyran-4-carboxylate synthesis.

  • Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

  • PubMed. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors.

  • Google Patents. US9233955B2 - Process for the preparation of azilsartan.

  • BLDpharm. 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazole-4-carboxylic acid.

  • Google Patents. US20130030009A1 - 7-hydroxy-spiropiperidine indolinyl compounds and analogues thereof.

  • Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

  • ChemicalBook. 1H-Imidazole-4-carboxylic acid synthesis.

  • ResearchGate. Synthesis and Biological Evaluation of Ary 1,2,4-Oxadiazole Incorporated (2-(Oxazol)-1H-imidazoles as Anticancer Agents.

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

  • PubMed Central. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

  • World Journal of Pharmaceutical Research. a review article on synthesis of imidazole derivatives.

  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate.

  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.

  • PubMed Central. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.

  • PubMed. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity.

Sources

A Technical Guide to the Potential Biological Activity of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate is a heterocyclic compound whose specific biological activities remain uncharacterized in public literature. However, its molecular architecture, which combines a privileged imidazole-4-carboxylate scaffold with a saturated oxane (tetrahydropyran) ring, presents a compelling case for investigation. The imidazole nucleus is a cornerstone of medicinal chemistry, found in numerous drugs with a wide array of therapeutic applications.[1][2] This guide synthesizes data from structurally related compounds to build a robust, hypothesis-driven framework for exploring the potential antimicrobial, anticancer, and anti-inflammatory activities of this molecule. We provide the scientific rationale for these hypotheses, detailed experimental protocols for initial screening, and a proposed workflow for subsequent mechanistic studies, intended to guide researchers in unlocking the therapeutic potential of this promising compound.

Introduction and Rationale

The search for novel therapeutic agents is often guided by the principle of molecular hybridization, combining known pharmacophores to create new chemical entities with enhanced or novel activities. This compound is a prime example of such a design. While direct studies on this specific molecule are absent, its constituent parts are well-documented for their profound biological effects.

  • The Imidazole Core: The imidazole ring is an electron-rich, five-membered heterocycle integral to many essential biological molecules, including the amino acid histidine and purines.[2] Its derivatives are known to possess an extensive spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] The nitrogen atoms in the ring act as hydrogen bond donors and acceptors, allowing for potent interactions with a wide range of biological targets like enzymes and receptors.[4][5] Specifically, compounds featuring the imidazole-4-carboxylate motif have demonstrated significant antimicrobial efficacy.[6]

  • The Oxane (Tetrahydropyran) Moiety: The tetrahydropyran (THP) ring is a common feature in many natural products and synthetic drugs. While often used to improve physicochemical properties such as solubility, it is not merely a passive scaffold. Studies on hybrid molecules incorporating THP have revealed its contribution to potent antiproliferative activity against human tumor cells, suggesting it plays an active role in the molecule's interaction with biological systems.[7]

The conjugation of these two scaffolds in this compound suggests a strong potential for synergistic or novel biological activity. This guide will therefore explore the most probable therapeutic avenues for this compound based on these established precedents.

Structural and Physicochemical Profile

A thorough understanding of the molecule's structure is fundamental to predicting its biological behavior.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 1250150-10-7[8]
Molecular Formula C10H14N2O3[9]
Molecular Weight 210.23 g/mol [9]
InChI Key STLRLEPDICMOTE-UHFFFAOYSA-N[9]

Key Structural Features:

  • Imidazole Ring: Aromatic heterocycle with two nitrogen atoms, providing sites for hydrogen bonding and potential coordination with metallic cofactors in enzymes.

  • Methyl Carboxylate Group: An ester functional group that can act as a hydrogen bond acceptor. It may also be susceptible to hydrolysis by esterases in vivo, potentially acting as a prodrug moiety.

  • Oxane Ring: A saturated, non-planar six-membered ether ring attached at the C2 position of the imidazole. Its conformation can influence the overall shape of the molecule and its fit into target binding pockets.

Hypothesized Biological Activities and Investigative Rationale

Based on extensive literature on related structures, we propose three primary areas for biological investigation.

Antimicrobial (Antibacterial & Antifungal) Activity

Rationale: The imidazole scaffold is the foundation of the "azole" class of antifungal drugs and is present in numerous antibacterial agents.[2][5] Studies have explicitly shown that imidazole-4-carboxylic acid derivatives possess good antimicrobial activity against a range of bacteria and fungi.[6] Furthermore, N-cyano-1H-imidazole-4-carboxamide derivatives have shown selective and potent activity against the fungus Rhizoctonia solani.[10] The mechanism often involves the disruption of microbial cell wall synthesis, interference with DNA replication, or compromising cell membrane integrity.[5]

Potential Targets: Fungal lanosterol 14-alpha demethylase, bacterial DNA gyrase, or cell membrane components.

Anticancer (Antiproliferative) Activity

Rationale: A multitude of imidazole derivatives have been developed and tested as anticancer agents, demonstrating effects such as the induction of apoptosis and cell cycle arrest.[4][11] One study on tetrahydrobenzodifuran-imidazolium salts found potent cytotoxicity against several human tumor cell lines, with IC50 values in the low micromolar range.[11] Concurrently, the hybridization of a tetrahydropyran ring with other heterocycles has been shown to produce compounds with significant antiproliferative activity.[7] The combination of these two pharmacophores in the target molecule provides a strong basis to hypothesize a role in cancer therapy.

Potential Targets: Kinases, tubulin, or key proteins in apoptotic pathways (e.g., caspases, Bcl-2 family).

Anti-inflammatory Activity

Rationale: Inflammation is a critical pathological process, and cyclooxygenase (COX) enzymes are a major target for anti-inflammatory drugs. Recent studies have explored imidazole derivatives as potential COX-2 inhibitors, indicating that this scaffold can be tailored to fit within the active site of these enzymes.[12] The structural features of our target molecule warrant investigation into its potential to modulate the activity of COX or other inflammatory mediators.

Potential Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

Proposed Experimental Screening Workflow

To systematically evaluate the hypothesized activities, a tiered screening approach is recommended. This ensures efficient use of resources, starting with broad primary assays and progressing to more specific, mechanism-focused studies for any confirmed "hits."

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary Validation & Selectivity cluster_2 Tier 3: Mechanistic Investigation P1 Antimicrobial Assay (MIC Determination) S1 Time-Kill Kinetics Bactericidal/Fungicidal vs. Static P1->S1 Hit P2 Antiproliferative Assay (MTT/SRB vs. Cancer Lines) S2 Cytotoxicity vs. Normal Cell Line (e.g., hFIB) for Selectivity Index P2->S2 Hit P3 Anti-inflammatory Assay (COX Enzyme Inhibition) S3 COX-1 vs. COX-2 Selectivity Assay P3->S3 Hit M1 Membrane Permeability Assay S1->M1 M2 Apoptosis & Cell Cycle Analysis (Flow Cytometry, Western Blot) S2->M2 M3 In Vivo Model (e.g., Carrageenan-induced Paw Edema) S3->M3

Caption: High-level experimental workflow for screening and characterization.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.

Objective: To quantify the antimicrobial potency against representative bacterial and fungal strains.

Materials:

  • This compound (Test Compound)

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Fungal Strain: Candida albicans (ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 Medium for fungi

  • Sterile 96-well microtiter plates

  • DMSO (for stock solution)

  • Positive controls: Vancomycin (S. aureus), Ciprofloxacin (E. coli), Fluconazole (C. albicans)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium (CAMHB or RPMI) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 2.5 x 10^3 CFU/mL for fungi in each well.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (standard antibiotic), a negative control (medium with inoculum, no compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35-37°C. Bacterial plates are read after 18-24 hours; fungal plates are read after 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol: Antiproliferative Activity using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.

Materials:

  • Human Cancer Cell Lines: A549 (lung), HCT-116 (colon), MCF-7 (breast)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Positive control: Doxorubicin

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium (e.g., from 100 µM to 0.1 µM). Replace the old medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Proposed Mechanistic Pathway Investigation

Should primary screening reveal significant anticancer activity, a logical next step is to investigate whether the compound induces apoptosis, a common mechanism for anticancer drugs.[11]

G compound M2IC (Test Compound) receptor Cell Surface Receptor (Extrinsic Pathway) compound->receptor bcl2 Bcl-2 Inhibition compound->bcl2 casp8 Caspase-8 Activation receptor->casp8 mito Mitochondria (Intrinsic Pathway) cytoC Cytochrome C Release mito->cytoC bax Bax/Bak Activation bax->mito bcl2->mito casp9 Caspase-9 Activation cytoC->casp9 casp3 Caspase-3 (Executioner Caspase) casp8->casp3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized apoptotic signaling pathways targeted by the compound.

Follow-up Experiments for Anticancer "Hits":

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Quantification: Employ Annexin V/PI staining and flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Western Blotting: Probe for key apoptotic marker proteins, such as cleaved Caspase-3, cleaved PARP, and changes in the expression of Bcl-2 family proteins to confirm the engagement of apoptotic pathways.

Conclusion

While this compound is a novel entity without a documented biological profile, its chemical structure provides a strong, rational basis for targeted investigation. The fusion of the pharmacologically versatile imidazole ring with a tetrahydropyran moiety suggests high potential in antimicrobial, anticancer, and anti-inflammatory applications. The hypotheses and detailed experimental protocols outlined in this guide offer a clear and efficient path forward for researchers. The systematic execution of this screening cascade will effectively determine if this compound is a viable lead candidate for future drug development, potentially addressing unmet needs in infectious diseases, oncology, or inflammatory disorders.

References

  • Hamad, A. J. K., Atia, M. F., Al-Marjani, S. A. K., Redha, I. A.-B., & Enaam, H. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Research Journal of Pharmacy and Technology.

  • Yang, W.-C., Li, J., Li, J., Chen, Q., & Yang, G.-F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455–1458.

  • Anusha, S., & Sridevi, A. (2023). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., Al-Ghamdi, S. A., & Al-Zoubi, R. M. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(20), 7119.

  • Fernandes, C., et al. (2019). Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells. ResearchGate.

  • Tripathi, S., & Parveen, R. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing.

  • Various Authors. (2018). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology.

  • Chemspace. (n.d.). This compound. Chemspace.

  • Kantevari, S. (2019). Imidazole: Having Versatile Biological Activities. SciSpace.

  • Various Authors. (2023). Various synthesis and biological evaluation of some tri-tetra-substituted imidazoles derivatives: A review. PMC - NIH.

  • Wang, Z., et al. (2017). Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives. PubMed.

  • Autefa. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? Autefa.

  • Mohammadhosseini, N., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. DARU Journal of Pharmaceutical Sciences.

  • Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.

  • Fisher Scientific. (n.d.). This compound. Fisher Scientific.

  • Garg, P., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC - NIH.

  • CymitQuimica. (n.d.). This compound. CymitQuimica.

  • Staszewska-Krajewska, O., & Gzella, A. K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

  • Zhang, Z., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI.

  • Bondock, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central.

  • Various Authors. (2021). Review article on 1, 3, 4-oxadiazole derivaties and it's pharmacological activities. ResearchGate.

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC - NIH.

  • Głowacka, I. E., & Uliasz, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.

  • Various Authors. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. ResearchGate.

Sources

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, a novel imidazole derivative. Recognizing the critical importance of physicochemical properties in drug discovery and development, this document outlines detailed experimental protocols to determine the aqueous solubility and chemical stability of the compound. The methodologies are grounded in established scientific principles and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). This guide is intended for researchers, medicinal chemists, and formulation scientists, offering both the theoretical basis and practical steps for generating a robust data package for this specific molecule. We will explore kinetic and thermodynamic solubility assessments, followed by a systematic approach to forced degradation studies, including hydrolytic, oxidative, and photolytic stress testing. The ultimate goal is to empower scientific teams to understand the intrinsic properties of this compound, enabling informed decisions in lead optimization, formulation development, and the design of a stable, efficacious drug product.

Introduction: The Role of Physicochemical Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent on a thorough understanding of its intrinsic physicochemical properties. Among the most critical of these are solubility and stability. Solubility directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, thereby affecting its bioavailability and therapeutic efficacy.[1] Stability, the capacity of a drug substance to remain within established specifications, is paramount for ensuring safety, potency, and a viable shelf-life.[2]

This compound features a substituted imidazole core. The imidazole ring is a common pharmacophore in medicinal chemistry, valued for its hydrogen bonding capabilities and relative metabolic stability.[3][4] However, the imidazole moiety can also be susceptible to specific degradation pathways, such as oxidation and photodegradation, particularly when in solution.[5][6] Therefore, a proactive and systematic evaluation of these properties is not merely a regulatory requirement but a scientific necessity.

This guide presents a logical, phase-appropriate workflow for characterizing this compound. We begin with solubility determination, a foundational parameter, before proceeding to a comprehensive stability assessment through forced degradation. The protocols herein are designed to be self-validating, providing the rationale behind experimental choices to ensure the generation of meaningful and reliable data.

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's in vivo performance. We will delineate two complementary methods for its assessment: a high-throughput kinetic assay suitable for early discovery and a lower-throughput, but more definitive, thermodynamic (or equilibrium) assay for later-stage characterization.[1][7]

Rationale for a Dual-Assay Approach
  • Kinetic Solubility: This assay measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[8][9] It mimics the conditions of many in vitro biological screens and provides a rapid assessment for initial compound ranking. It is, however, often an overestimate of true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[7]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after an extended incubation of the solid material with the solvent.[10][11] This data is crucial for pre-formulation and understanding the maximum achievable concentration under equilibrium conditions.[11]

Experimental Workflow: Solubility Assessment

The logical flow for determining solubility begins with a rapid kinetic screen, followed by a definitive thermodynamic measurement.

G cluster_0 Solubility Assessment Workflow A Kinetic Solubility Assay (High-Throughput Screening) B Data Analysis: Precipitation Detection (Nephelometry or Turbidimetry) A->B C Initial Solubility Estimate B->C D Thermodynamic Solubility Assay (Shake-Flask Method) C->D Proceed for definitive characterization E Equilibration (e.g., 24-48h Incubation) D->E F Separation of Solid (Filtration/Centrifugation) E->F G Quantification of Solute (HPLC-UV) F->G H Definitive Solubility Value (µg/mL or µM) G->H

Caption: Workflow for comprehensive solubility characterization.

Protocol 1: Kinetic Solubility by Nephelometry

This protocol is designed for rapid, high-throughput assessment.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final nominal concentration of 100 µM with 1% DMSO.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at room temperature (approx. 25°C) for 2 hours.[4]

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[9]

  • Data Analysis: Compare the signal from the compound wells to positive (known insoluble compound) and negative (buffer with 1% DMSO) controls. The concentration at which significant light scattering is observed is the estimated kinetic solubility.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility.

Methodology:

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid, crystalline this compound to a 1.5 mL glass vial.[10]

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8][11]

  • Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation (e.g., 10,000 x g for 15 minutes) or by filtration through a low-binding 0.45 µm filter.

  • Quantification: Prepare a standard curve of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated supernatant and analyze by a validated HPLC-UV method alongside the standard curve to determine the concentration.

  • Data Reporting: Report the solubility in µg/mL and µM. The experiment should be performed in triplicate.

Data Presentation: Solubility Summary
Assay TypeSolvent/BufferpHTemperature (°C)Incubation TimeMeasured Solubility (µg/mL)Measured Solubility (µM)
KineticPBS + 1% DMSO7.4252 hours[User to populate][User to populate]
ThermodynamicPBS7.42524 hours[User to populate][User to populate]
ThermodynamicPBS7.43724 hours[User to populate][User to populate]
ThermodynamicSimulated Gastric Fluid1.23724 hours[User to populate][User to populate]
ThermodynamicSimulated Intestinal Fluid6.83724 hours[User to populate][User to populate]

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability evaluation. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][5] This is mandated by ICH guidelines (specifically Q1A) and is essential for developing and validating a stability-indicating analytical method.[5][6] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability.[5][12]

Causality Behind Stress Condition Selection

The chosen stress conditions are designed to probe the molecule's susceptibility to the most common degradation pathways:

  • Acid/Base Hydrolysis: Targets labile functional groups like esters and amides. The ester moiety in this compound is a primary target for this stressor.

  • Oxidation: The electron-rich imidazole ring is a potential site for oxidative attack.[5] Hydrogen peroxide is a standard oxidant used for this purpose.[13]

  • Photolysis: Evaluates the impact of light energy, which can induce photochemical reactions, particularly in aromatic systems like imidazole. This is guided by ICH Q1B.[3][6]

  • Thermal Degradation: Assesses the intrinsic stability of the molecule at elevated temperatures.

Experimental Workflow: Forced Degradation

A systematic approach ensures all relevant degradation pathways are investigated.

G cluster_1 Forced Degradation Workflow Start Drug Substance: This compound A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->A B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->B C Oxidation (e.g., 3% H₂O₂, RT) Start->C D Photolysis (ICH Q1B Light Exposure) Start->D E Thermal (e.g., 80°C, Solid State) Start->E F Control Sample (Unstressed) Start->F G Analysis by Stability-Indicating HPLC-UV/MS Method A->G B->G C->G D->G E->G F->G H Data Evaluation: - % Degradation - Peak Purity - Mass Balance G->H I Identify Degradation Pathways H->I

Caption: Systematic workflow for forced degradation studies.

Prerequisite: Stability-Indicating Analytical Method

Before initiating stress studies, a robust stability-indicating HPLC method must be developed. This method must be capable of separating the intact drug from all process impurities and degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer).[14][15] The method must be validated for specificity, demonstrating that the peak for this compound is pure and free from co-eluting degradants in all stressed samples.

Protocol 3: Forced Degradation Studies

General Sample Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each condition, a parallel control sample (drug substance in the same solvent system without the stressor) should be stored at ambient temperature, protected from light.

Methodology:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.[16]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C. Withdraw aliquots at timed intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.[16]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[13]

    • Store at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Photostability:

    • Expose both the solid drug substance and a solution (e.g., 1 mg/mL) to a light source conforming to ICH Q1B guidelines.[17] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[6][17]

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze samples after the exposure period.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid drug substance in a vial.

    • Heat in a temperature-controlled oven at 80°C.

    • Analyze samples at timed intervals by dissolving a known weight of the solid in a suitable solvent.

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/ParametersDuration% Assay of ParentMajor Degradant 1 (% Area)Major Degradant 2 (% Area)Mass Balance (%)
Acid Hydrolysis0.1 M HCl, 60°C24 h[User to populate][User to populate][User to populate][User to populate]
Base Hydrolysis0.1 M NaOH, 60°C24 h[User to populate][User to populate][User to populate][User to populate]
Oxidation3% H₂O₂, RT24 h[User to populate][User to populate][User to populate][User to populate]
PhotolysisICH Q1B ExposureN/A[User to populate][User topopulate][User to populate][User to populate]
Thermal (Solid)80°C7 days[User to populate][User to populate][User to populate][User to populate]

Conclusion and Forward-Looking Strategy

This technical guide provides a robust, scientifically-grounded framework for the initial but critical characterization of this compound. By systematically determining its kinetic and thermodynamic solubility, researchers can gain early insights into potential bioavailability challenges and guide formulation strategies. The comprehensive forced degradation protocol allows for the proactive identification of potential stability liabilities and the elucidation of degradation pathways.

The data generated from these studies are foundational. They will inform the selection of appropriate formulation vehicles, guide the development of a robust manufacturing process, and are essential for establishing suitable storage conditions and shelf-life for the drug substance and subsequent drug product. The stability-indicating method developed as a prerequisite for these studies will serve as the primary quality control tool throughout the lifecycle of the compound. This structured approach ensures that a comprehensive understanding of the molecule's physicochemical properties is achieved, mitigating risks and accelerating the path toward clinical development.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). ICH. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. [Link]

  • Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. (2018). ResearchGate. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health. [Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). National Institutes of Health. [Link]

  • Oxidative degradation of organic contaminants via the in situ synthesis of H2O2. (n.d.). SciSpace. [Link]

  • Study of H2O2/Cu2+ Catalyzed Oxidation Process of Maltodextrin. (n.d.). MDPI. [Link]

  • Oxidative Degradation of Phenol via In-situ Generation of H2O2 in a Flow Reactor. (2025). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of a specific imidazole derivative, Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate . While specific literature on this exact molecule is not extensively available, this document will synthesize information from analogous structures and established synthetic methodologies to provide a detailed understanding of its chemical properties, a plausible and detailed synthetic route, and its potential applications in drug discovery.

The incorporation of an oxane (tetrahydropyran) ring at the 2-position of the imidazole core introduces a saturated, polar, and conformationally restricted moiety. This substituent can significantly influence the molecule's physicochemical properties, such as solubility and lipophilicity, and its interaction with biological targets. The methyl carboxylate at the 4-position offers a versatile handle for further chemical modification, making this compound an attractive building block for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the molecule's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 1250150-10-7[4]
Molecular Formula C₁₀H₁₄N₂O₃[4]
Molecular Weight 210.23 g/mol [4]
IUPAC Name This compound[4]
Synonyms Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylateN/A

Synthesis of this compound

While a specific published synthesis for this exact molecule is not readily found, a highly plausible and efficient route can be designed based on the well-established Debus-Radziszewski imidazole synthesis .[5] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][7]

Proposed Synthetic Pathway: A Modified Radziszewski Approach

The synthesis of this compound can be envisioned to proceed via the reaction of tetrahydropyran-4-carboxaldehyde , methyl glyoxalate (or a suitable precursor), and ammonia .

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Tetrahydropyran-4-carboxaldehyde R Debus-Radziszewski Imidazole Synthesis A->R B Methyl 2-amino-3-oxobutanoate (or equivalent) B->R C Ammonia Source (e.g., Ammonium Acetate) C->R P Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate R->P Cyclocondensation

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on similar syntheses and should be optimized for specific laboratory conditions.

Materials:

  • Tetrahydropyran-4-carboxaldehyde

  • Methyl 2-amino-3-oxobutanoate hydrochloride (or a related α-amino ketone)

  • Ammonium acetate

  • Glacial acetic acid (solvent)

  • Ethanol (recrystallization solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydropyran-4-carboxaldehyde (1.0 eq) and methyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in glacial acetic acid.

  • Addition of Ammonia Source: To the stirred solution, add ammonium acetate (3.0-5.0 eq). The use of a large excess of the ammonia source is common in Radziszewski-type reactions to drive the equilibrium towards product formation.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is often used as it can act as both a solvent and a catalyst in this type of condensation reaction.

  • Ammonia Source: Ammonium acetate is a convenient source of ammonia that also acts as a buffer.

  • Work-up: The neutralization step is crucial to remove the acetic acid and to allow for efficient extraction of the product into an organic solvent.

Potential Applications in Drug Discovery

The imidazole ring is a well-known pharmacophore present in a wide array of approved drugs.[8] Its derivatives have shown a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][8] The 2-(oxan-4-yl) substituent can be considered a bioisostere for other cyclic or acyclic groups and may confer favorable pharmacokinetic properties.

Potential_Applications cluster_scaffold Core Scaffold cluster_activities Potential Biological Activities center Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate Imidazole Imidazole Core: - Hydrogen bond donor/acceptor - Aromatic interactions center->Imidazole is a Oxane Oxane Ring: - Improves solubility - Conformationally restricted center->Oxane contains Ester Methyl Ester: - Handle for derivatization center->Ester contains Anticancer Anticancer Imidazole->Anticancer Antifungal Antifungal Imidazole->Antifungal Antibacterial Antibacterial Imidazole->Antibacterial Antiinflammatory Anti-inflammatory Imidazole->Antiinflammatory

Figure 2: Logical relationships of the core scaffold to potential biological activities.

As a Building Block in Medicinal Chemistry

The methyl ester functionality at the 4-position of the imidazole ring is a key feature that allows for further synthetic modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.

Potential as an Active Pharmaceutical Ingredient (API)

Given the diverse biological activities of imidazole derivatives, this compound itself could be screened for various therapeutic targets. The presence of the oxane ring might lead to improved metabolic stability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile compared to more lipophilic analogues.

Conclusion

This compound is a fascinating molecule that combines the privileged imidazole scaffold with a synthetically versatile ester and a property-modulating oxane ring. While direct research on this compound is limited, this guide has provided a robust framework for its synthesis based on established chemical principles. The potential for this molecule to serve as a valuable building block in the development of new therapeutic agents is significant. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential in the field of drug discovery.

References

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. 2023 Mar 7;28(6):2481.

  • PubChem. Methyl 1-methyl-1H-imidazole-4-carboxylate.

  • eMolecules. This compound.

  • PubChem. Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate.

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions. 2023; 4(3):408-422.

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Heliyon. 2024 May 16;10(10):e31253.

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate.

  • ChemicalBook. Methyl tetrahydropyran-4-carboxylate synthesis.

  • Google Patents. Preparation of imidazoles.

  • A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. Asian Journal of Chemical Sciences. 2025; 15(5):100-120.

  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry. 2024 May.

  • Organic Chemistry Portal. Imidazole synthesis.

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. BMC Chemistry. 2024; 18: 10.

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate.

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. PMC.

  • ChemBK. 1H-Imidazole-4-carboxylic acid methyl ester.

  • Debus–Radziszewski imidazole synthesis. Wikipedia.

  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. 2022; 20(8): 11287-11190.

  • Sigma-Aldrich. Methyl 1H-imidazole-1-carboxylate.

  • American Elements. 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.

  • ChemSynthesis. methyl 2-methyl-4-propyl-1H-imidazole-5-carboxylate.

Sources

Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazole-Tetrahydropyran Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, found in a multitude of biologically active molecules and pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged scaffold. When coupled with a tetrahydropyran (THP) ring, a common motif in natural products known to improve pharmacokinetic properties such as solubility and metabolic stability, the resulting hybrid structure presents a compelling target for drug discovery programs.[2][3]

This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, a key building block for creating more complex chemical entities. We will detail a robust, two-part convergent synthesis that is both scalable and avoids the use of hazardous solvents like chloroform, which were common in older literature methods.[4]

Synthetic Strategy: A Convergent Approach

The synthesis of the target molecule is achieved through the condensation of two key intermediates: Tetrahydropyran-4-carboxamidine (3) and Methyl 3-bromo-2-oxopropanoate (6) . This strategy, a variation of the well-established reaction between α-haloketones and amidines to form 2,4-disubstituted imidazoles, offers high efficiency and good control over the final substitution pattern.[4][5]

The overall workflow is depicted below. It involves the parallel synthesis of the amidine and the α-bromoketoester, followed by their convergent coupling to yield the final product.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A Tetrahydropyran-4-carbonitrile (1) C Imidate Ester HCl (2) A->C Pinner Reaction (HCl, EtOH) B Methyl Pyruvate (4) F Methyl 3-bromo-2-oxopropanoate (6) B->F Bromination D Tetrahydropyran-4-carboxamidine HCl (3) C->D Ammonolysis (NH3/EtOH) G This compound (7) D->G Cyclocondensation (K2CO3, aq. THF) E Bromine (5) E->F F->G

Sources

Application Notes & Protocols: Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Strategic Value in Medicinal Chemistry

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate (herein referred to as 241M ) is a heterocyclic building block of significant interest to researchers in drug discovery and medicinal chemistry. Its structure combines three key pharmacophoric elements:

  • A 2,4-disubstituted imidazole core: This scaffold is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents due to its ability to act as a bioisostere for other functional groups and engage in hydrogen bonding.[1][2][3]

  • A methyl ester at the 4-position: This functional group serves as a versatile handle for synthetic elaboration, readily convertible to amides, carboxylic acids, or other derivatives to modulate biological activity and physicochemical properties.

  • An oxane (tetrahydropyran) ring at the 2-position: The oxane moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic profiles.

This document provides a comprehensive guide for the handling, characterization, and synthetic manipulation of 241M , alongside foundational protocols for its incorporation into early-stage drug discovery workflows.

Physicochemical Properties & Handling

Proper characterization and handling are paramount for ensuring experimental reproducibility.

Table 1: Physicochemical & Supplier Data for 241M

PropertyValueSource / Notes
IUPAC Name This compound
Synonyms Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate[4]
CAS Number 1250150-10-7[4]
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol [5][6]
Appearance Typically a solid (confirm with supplier data)Varies by supplier
Purity ≥95% (Typical)[5][6]
Storage Store at room temperature, sealed in a dry environment.[5]
Standard Characterization

Before use, it is critical to validate the identity and purity of 241M .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) should be performed to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the material. A standard method would involve a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.

Core Application: A Versatile Synthetic Intermediate

The primary utility of 241M lies in its capacity as a scaffold for generating diverse libraries of compounds. The three main reactive handles are the imidazole N-H, the methyl ester, and the imidazole ring itself.

Synthetic Derivatization Workflow

The following diagram illustrates the key synthetic transformations that can be performed on 241M to generate a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Core Scaffold cluster_1 N-Alkylation Products cluster_2 Ester Hydrolysis Products cluster_3 Amide Library start Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate (241M) n_alkyl N-Alkyl/Aryl Analogs start->n_alkyl Protocol 3.2 R-X, Base acid Carboxylic Acid Intermediate start->acid Protocol 3.3 LiOH or NaOH amide Diverse Amide Analogs acid->amide Protocol 3.4 R₂NH, Coupling Agent

Caption: Synthetic workflow for the derivatization of 241M .

Protocol: N-Alkylation of the Imidazole Ring

Objective: To introduce substituents on the imidazole nitrogen, which can modulate lipophilicity, introduce new binding interactions, and alter the metabolic profile.[7]

Rationale: The N-alkylation of imidazoles is a fundamental transformation.[8] The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the imidazole N-H, forming the nucleophilic imidazolide anion.[7] Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve the reactants and avoid quenching the base.[7]

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 241M (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Scientist's Note: NaH reacts with moisture to produce hydrogen gas, which is flammable. Add it slowly to control the effervescence.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[7]

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the electrophile's reactivity.

  • Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling and other transformations.

Rationale: Saponification, or base-catalyzed ester hydrolysis, is a robust and high-yielding reaction.[9] It proceeds via nucleophilic acyl substitution.[9] The reaction is effectively irreversible because the final step is a highly favorable acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid.[9] A subsequent acidic workup is required to protonate the carboxylate salt and yield the neutral carboxylic acid.[10]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve 241M (1.0 eq) in a mixture of THF and water (e.g., a 4:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

    • Scientist's Note: LiOH is often preferred over NaOH or KOH in research settings due to its better solubility in mixed organic/aqueous solvent systems.

  • Reaction: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product, being a salt, may behave differently on TLC. A simple test is to spot the reaction mixture on a TLC plate, expose it to acidic vapor (like HCl), and then elute to see the spot for the protonated acid.

  • Work-up: Once the starting material is consumed (typically 2-16 hours), remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3-4 with 1N HCl. A precipitate of the carboxylic acid product may form.

  • Extraction: Extract the mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid, which is often pure enough for the next step.

Protocol: Amide Coupling

Objective: To couple the carboxylic acid intermediate (from Protocol 3.3) with a diverse range of amines to generate a chemical library.

Rationale: Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[11][12] Therefore, a coupling agent is required to activate the carboxylic acid.[13] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or a uronium-based agent like HATU are commonly used to form a highly reactive intermediate that is readily attacked by the amine nucleophile.[12][13]

Step-by-Step Protocol:

  • Setup: To a solution of the carboxylic acid (from Protocol 3.3, 1.0 eq) in anhydrous DMF or CH₂Cl₂ under an inert atmosphere, add the desired primary or secondary amine (1.1 eq).

  • Reagent Addition: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0-3.0 eq).

    • Scientist's Note: The base is crucial to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic state.

  • Reaction: Stir the mixture at room temperature for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by flash column chromatography or preparative HPLC.

Application in Biological Screening

The 2,4-disubstituted imidazole scaffold is prevalent in compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.[2][14][15][16] Analogs of 241M are therefore excellent candidates for initial biological screening.

General Protocol: Primary Cell Viability/Cytotoxicity Assay

Objective: To assess the general cytotoxicity of newly synthesized 241M analogs against a representative mammalian cell line (e.g., HEK293, HepG2) to establish a therapeutic window.

Rationale: Before testing for specific biological activity, it is essential to determine the concentrations at which a compound is toxic to cells. Assays like the MTT or CellTiter-Glo® luminescent assay provide a quantitative measure of cell viability, which is inversely proportional to cytotoxicity.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (e.g., 10,000 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Serial dilutions of 241M analogs) B->C D 4. Incubate (48-72 hours) C->D E 5. Add Viability Reagent (e.g., CellTiter-Glo®) D->E F 6. Incubate & Read (Measure Luminescence) E->F G 7. Data Analysis (Calculate IC₅₀ values) F->G

Caption: General workflow for a cell-based viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cell line into a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of each test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM).

  • Treatment: Remove the culture medium from the cells and add fresh medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., staurosporine) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Assay: Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the relative luminescence units (RLU) against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).

References

  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • NIH National Library of Medicine. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • PubMed. (2020). Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model.
  • Shabalin, D. A., et al. (2020). Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. Thieme.
  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
  • Lead Sciences. (n.d.). Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate.
  • ResearchGate. (2011). Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.
  • International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Operachem. (2024). Saponification-Typical procedures.
  • ResearchGate. (2020). Methods for the synthesis of 2,4-disubstituted imidazoles.
  • ResearchGate. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES.
  • Chemspace. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Fisher Scientific. (n.d.). eMolecules this compound | 1250150-10-7.
  • NIH National Library of Medicine. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives.
  • ChemicalBook. (2025). Methyl tetrahydropyran-4-carboxylate.
  • PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-4-carboxylate.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • Sigma-Aldrich. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate.
  • YouTube. (2020). 17.9 Saponification of Esters.
  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • Enamine. (n.d.). Methyl 1H-imidazole-1-carboxylate.
  • BLDpharm. (n.d.). 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazole-4-carboxylic acid.
  • ResearchGate. (1960). Preparation of methyl esters.
  • ResearchGate. (n.d.). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor.
  • Sigma-Aldrich. (n.d.). Methyl 4-imidazolecarboxylate 98.
  • NIH National Library of Medicine. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties.
  • BLDpharm. (n.d.). 1250150-10-7|Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate.

Sources

Application Notes and Protocols for the Investigation of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate and Structurally Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Novel Chemical Entities

Your interest in "Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate" (CAS No. 1250150-10-7) places you at the frontier of discovery. This molecule, while commercially available, currently resides in a space of untapped potential, with a notable absence of specific published research detailing its biological activities or therapeutic applications. This guide, therefore, is structured not as a retrospective account of established facts, but as a prospective roadmap for its investigation.

As Senior Application Scientists, we recognize that the journey from a novel compound to a validated lead is one of systematic inquiry. This document provides a comprehensive framework for evaluating the medicinal chemistry potential of this compound. The protocols and insights herein are built upon the well-established principles of drug discovery and the known biological significance of its core components: the imidazole-4-carboxylate scaffold and the tetrahydropyran moiety.

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional scaffold for interacting with biological targets.[1][2][3] The tetrahydropyran (THP) ring is increasingly utilized as a bioisostere of cyclohexane to enhance physicochemical properties such as solubility and to introduce a hydrogen bond acceptor, potentially improving target affinity and pharmacokinetic profiles.[4]

This guide will equip you with the foundational knowledge and practical methodologies to unlock the potential of this and structurally similar molecules.

Part 1: Synthesis and Characterization

The synthesis of 2,4-disubstituted imidazoles can be achieved through various established methods. A plausible and efficient route for this compound involves a multicomponent reaction, a powerful tool in modern synthetic chemistry.

Proposed Synthetic Workflow

A common approach is the reaction of an α-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia. For the target molecule, a variation of the Radziszewski synthesis or a related multicomponent approach is proposed.

Synthetic_Workflow reagents Reagents: - Tetrahydropyran-4-carboxaldehyde - Methyl glyoxylate - Ammonia (or equivalent) Synthesis One-Pot Multicomponent Reaction reagents->Synthesis 1. solvent Solvent: Ethanol or Methanol solvent->Synthesis 2. conditions Conditions: Reflux, 2-12h conditions->Synthesis 3. Crude Crude Product Mixture Synthesis->Crude Purification Purification (Column Chromatography) Crude->Purification PureProduct Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate Purification->PureProduct Characterization Characterization (NMR, MS, HPLC) PureProduct->Characterization

Caption: Proposed one-pot synthesis workflow for the target compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound.

Materials:

  • Tetrahydropyran-4-carboxaldehyde

  • Methyl glyoxylate

  • Ammonium acetate (as ammonia source)

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine tetrahydropyran-4-carboxaldehyde (1.0 eq), methyl glyoxylate (1.0 eq), and ammonium acetate (2.0-3.0 eq) in ethanol.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to obtain the crude residue.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation: Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the pure compound.

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the imidazole protons, the tetrahydropyran ring protons, and the methyl ester group.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the compound, confirming its molecular formula (C₁₀H₁₄N₂O₃).

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound by reverse-phase HPLC. A single sharp peak indicates a high degree of purity.

Part 2: A Framework for Biological Evaluation

Given the novelty of this compound, a systematic screening cascade is essential to identify potential biological activities. This tiered approach ensures that resources are used efficiently, starting with broad, high-throughput methods and progressing to more specific and complex assays.

Proposed Biological Screening Cascade

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) DoseResponse Dose-Response & IC₅₀ Determination Cytotoxicity->DoseResponse Antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) Antimicrobial->DoseResponse Enzyme Enzyme Inhibition Assays (e.g., Xanthine Oxidase, Kinases) Enzyme->DoseResponse Mechanism Mechanism of Action Studies (e.g., Apoptosis assays, Cell Cycle analysis) DoseResponse->Mechanism Selectivity Selectivity Profiling (Against related targets/cell lines) Mechanism->Selectivity PK Pharmacokinetics (PK) & ADME Studies Selectivity->PK Efficacy Efficacy in Disease Models (e.g., Xenograft models) PK->Efficacy Toxicity Preliminary Toxicity Studies Efficacy->Toxicity

Caption: A tiered approach for the biological evaluation of a novel compound.

Protocols for Primary Screening

1. Anticancer Activity (Cytotoxicity Assay)

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Cell Seeding: Seed human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in 96-well plates and incubate for 24 hours.[5]

    • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the cytotoxic effect.

2. Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Protocol:

    • Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate with appropriate growth medium.

    • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Observation: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Part 3: Potential Therapeutic Targets and Lead Optimization

The structural features of this compound suggest several potential avenues for therapeutic intervention based on the activities of related compounds.

Hypothesized Molecular Targets

The imidazole scaffold is a known pharmacophore for a variety of targets. The data below is derived from studies on structurally related imidazole derivatives and represents potential starting points for investigation.

Potential Target Class Examples Therapeutic Area Rationale / Supporting Evidence
Kinases EGFR, HER2, VEGFR2OncologyImidazole derivatives are known to act as hinge-binding motifs in many kinase inhibitors.[6][7]
Enzymes Xanthine Oxidase, AcetylcholinesteraseGout, Alzheimer's DiseaseSubstituted imidazoles have shown potent inhibitory activity against these enzymes.[8][9]
G-Protein Coupled Receptors (GPCRs) AdrenoceptorsCardiovascular, CNS2-substituted imidazoles have been developed as selective adrenoceptor antagonists.[10]
Microbial Enzymes Dihydrofolate ReductaseInfectious DiseasesThe imidazole core is present in many antimicrobial and antifungal agents.[1]
Strategies for Lead Optimization

Should primary screening yield a promising "hit," a systematic structure-activity relationship (SAR) study would be the next logical step. This involves synthesizing analogs to improve potency, selectivity, and drug-like properties.

Lead_Optimization Core Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate Mod1 Modify Oxane Ring (e.g., change ring size, add substituents) Core->Mod1 Mod2 Modify Imidazole Core (e.g., N-alkylation, substitute at C5) Core->Mod2 Mod3 Modify Carboxylate Group (e.g., convert to amide, hydrolyze to acid) Core->Mod3 SAR Synthesize Analogs & Evaluate Biological Activity (Establish SAR) Mod1->SAR Mod2->SAR Mod3->SAR

Caption: Key modification points for lead optimization studies.

  • Oxane Ring Modification: The tetrahydropyran moiety can be altered. Replacing it with other cycloalkyl or heterocyclic groups can probe the steric and electronic requirements of the binding pocket.

  • Imidazole Core Substitution: The N-1 position of the imidazole is a common site for modification to improve properties like cell permeability. Substitution at the C-5 position can also influence activity.

  • Carboxylate Group Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. This can dramatically alter the compound's polarity, solubility, and ability to form hydrogen bonds with the target.[11]

Conclusion

This compound stands as a promising, yet unexplored, chemical entity. While specific data on its biological function is absent from current literature, its structural components—the privileged imidazole-4-carboxylate core and the property-enhancing tetrahydropyran ring—provide a strong rationale for its investigation in medicinal chemistry. The synthetic and screening protocols outlined in this guide offer a robust, scientifically-grounded framework for any research team to begin elucidating its potential as a novel therapeutic agent. The journey of discovery for this molecule is just beginning, and its systematic evaluation holds the promise of new insights and potential contributions to the field of drug development.

References

  • Miller, J. F., & Turner, S. R. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 4(13), 1689–1706.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2021).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-143.
  • Kumar, R., Saxena, V., Saxena, A. K., & Hoque, M. (2016). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research & Health Sciences, 5(10), 221-228.
  • Synthesis and anticancer screening of novel imidazole derivatives. (2022). Journal of the Indian Chemical Society, 99(8), 100579.
  • Shaker, Y. M., & El-Emam, D. A. (2021). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Chemistry, 9, 734914.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-6.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). Molecules, 27(15), 4934.
  • Chapleo, C. B., Myers, P. L., Butler, R. C., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of medicinal chemistry, 25(6), 666–670.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Journal of Student Research, 11(2).
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023). Chemistry of Heterocyclic Compounds, 59(1-2), 1-22.
  • Taylor, R. D., & Ball, M. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3794-3816.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2016). Marine drugs, 14(11), 200.
  • Zhang, W., Chen, J., Li, X., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Bioorganic & medicinal chemistry letters, 28(4), 652–657.
  • Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. (2024). Molecules, 29(7), 1488.
  • Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019). Journal of Heterocyclic Chemistry, 56(8), 2175-2200.
  • Gujjarappa, R., Kabi, A. K., Sravani, S., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 135-227). Springer, Singapore.
  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). Journal of Chemistry and Biochemistry, 2(2), 46-83.
  • Wang, X., Zhao, C., Gao, L., Zhou, Y., & Xu, L. (2018). Synthesis of 4-Methylimidazole-2-Carboxylic Acid. Journal of Heterocyclic Chemistry, 55(10), 2392-2395.
  • Overview on Biological Activities of Imidazole Derivatives. (2022). In Materials Horizons: From Nature to Nanomaterials (pp. 135-227). Springer, Singapore.
  • Imidazole: Having Versatile Biological Activities. (2014). Journal of Chemistry, 2014, 1-12.
  • Taylor, R. D., & Ball, M. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3794-3816.

Sources

Application Notes and Protocols for the Investigation of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating a Novel Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions allow it to bind to a wide array of biological targets, including kinases, microtubules, and various enzymes.[3][4][5] This versatility has led to the development of imidazole-containing compounds with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][6]

This guide focuses on Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate , a novel, unexplored compound. While specific biological data for this molecule is not yet available in the public domain, its structure, featuring a 2,4-disubstituted imidazole core, presents a compelling starting point for a drug discovery campaign. The oxane (tetrahydropyran) moiety at the 2-position introduces a saturated heterocyclic system that can influence solubility and metabolic stability, while the methyl carboxylate at the 4-position offers a handle for further chemical modification and potential interactions with target proteins.

These application notes provide a comprehensive framework for the initial synthesis, characterization, and biological evaluation of this promising, yet uncharacterized, molecule. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to unlock its therapeutic potential.

Part 1: Synthesis and Characterization

A reliable and scalable synthesis is the first critical step in the evaluation of any new chemical entity. Based on established methodologies for the synthesis of 2,4-disubstituted imidazoles, we propose a convergent, microwave-assisted protocol.[7][8][9] This approach offers advantages in terms of reaction time and yield compared to traditional heating methods.[10][11]

1.1: Proposed Synthesis Workflow

The synthesis can be envisioned as a multi-component reaction, a variation of the Debus-Radziszewski imidazole synthesis, which condenses a dicarbonyl equivalent, an aldehyde, and an ammonia source.[1][12]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Purification & Product R1 Methyl glyoxylate Reaction One-Pot Microwave-Assisted Cyclocondensation (Solvent: Acetic Acid) R1->Reaction R2 Tetrahydro-4H-pyran-4-carboxaldehyde R2->Reaction R3 Ammonium acetate (Ammonia source) R3->Reaction Purification Aqueous work-up & Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: Proposed one-pot synthesis workflow for the target compound.

1.2: Detailed Synthesis Protocol

This protocol is a proposed starting point and may require optimization.

Materials:

  • Methyl glyoxylate (1.0 eq)

  • Tetrahydro-4H-pyran-4-carboxaldehyde (1.0 eq)

  • Ammonium acetate (2.5 eq)

  • Glacial acetic acid

  • Microwave synthesis reactor

  • Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography system with silica gel)

Procedure:

  • To a 10 mL microwave reaction vessel, add methyl glyoxylate (1.0 eq), tetrahydro-4H-pyran-4-carboxaldehyde (1.0 eq), and ammonium acetate (2.5 eq).

  • Add glacial acetic acid (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure This compound .

1.3: Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.[13][14]

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the imidazole proton, oxane ring protons, methyl ester protons, and the N-H proton. Chemical shifts and coupling constants will be indicative of the proposed structure.[15]
¹³C NMR To determine the carbon skeleton of the molecule.Resonances for all unique carbon atoms, including the imidazole ring carbons, oxane carbons, and the carbonyl carbon of the ester.[15]
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₄N₂O₃. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula.[16][17]
HPLC To determine the purity of the final compound.A single major peak, indicating a purity of >95% is desirable for biological screening.

Part 2: A Tiered Strategy for Biological Evaluation

Given the broad therapeutic potential of imidazole-based compounds, a tiered screening approach is recommended to efficiently identify the primary biological activity of This compound .

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Confirmation & Potency cluster_tier3 Tier 3: Mechanism of Action (MoA) Studies cluster_tier4 Tier 4: In Vivo Efficacy Start Synthesized Compound (Purity >95%) Cytotoxicity Cytotoxicity Assay (e.g., NCI-60 Panel) Start->Cytotoxicity Broad Spectrum Antimicrobial Antimicrobial Assay (vs. Gram+/- Bacteria & Fungi) Start->Antimicrobial Broad Spectrum DoseResponse Dose-Response & IC₅₀/MIC Determination Cytotoxicity->DoseResponse If Hit Antimicrobial->DoseResponse If Hit MoA_Cancer Cell Cycle Analysis Kinase Inhibition Profiling Tubulin Polymerization Assay DoseResponse->MoA_Cancer Anticancer Lead MoA_Microbe Bactericidal/Bacteriostatic Assay Membrane Permeability Assay DoseResponse->MoA_Microbe Antimicrobial Lead InVivo Human Tumor Xenograft Model (if active as anticancer) Infection Model (if active as antimicrobial) MoA_Cancer->InVivo MoA_Microbe->InVivo

Caption: A proposed tiered screening cascade for biological evaluation.

Part 3: Detailed Experimental Protocols

The following are standardized protocols for key assays in the initial screening tiers.

3.1: In Vitro Cytotoxicity - MTT Assay

This protocol assesses the compound's effect on cancer cell viability.[6][18][19]

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[20][21] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of metabolically active, viable cells.[6]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[18]

  • Compound Treatment: Prepare serial dilutions of This compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20][21]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

3.2: In Vitro Antimicrobial - Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[22][23]

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25]

Protocol:

  • Compound Preparation: In a 96-well plate, prepare serial twofold dilutions of the compound in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[22]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[23]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[22]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[24]

Part 4: Investigating a Hypothetical Anticancer Mechanism

Should primary screening reveal potent anticancer activity, subsequent studies must elucidate the mechanism of action (MoA). Many imidazole-based anticancer agents function as inhibitors of protein kinases or as microtubule-destabilizing agents.[5][26][27]

4.1: Hypothetical Target: Receptor Tyrosine Kinase (RTK) Inhibition

Dysregulation of RTKs like the Epidermal Growth Factor Receptor (EGFR) is a common driver in many cancers.[3] Imidazole scaffolds are known to bind within the ATP pocket of kinases, disrupting downstream signaling.[28][29]

Kinase_Inhibition_Pathway cluster_pathway Hypothetical EGFR Signaling Pathway cluster_inhibition Point of Intervention EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate Block ATP Binding Blocked Compound->Block Block->Dimer Inhibits Autophosphorylation

Caption: Hypothetical inhibition of EGFR signaling by the test compound.

Protocol Suggestion - Kinase Inhibition Assay:

  • Assay Type: A biochemical assay using a purified recombinant kinase (e.g., EGFR) and a generic substrate.

  • Method: Utilize a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the reaction after kinase activity. A lower luminescence signal indicates higher kinase activity, and vice versa.

  • Procedure: Incubate the purified kinase with the test compound at various concentrations, then initiate the reaction by adding the substrate and ATP. After incubation, add the detection reagent and measure luminescence.

  • Endpoint: Calculate the IC₅₀ value for kinase inhibition.

Part 5: In Vivo Efficacy Assessment

Promising in vitro data must be validated in a living system. The human tumor xenograft model is a standard for preclinical assessment of anticancer agents.[2][30][31]

5.1: General Protocol for a Cell Line-Derived Xenograft (CDX) Model

Model: Immunodeficient mice (e.g., athymic nude or SCID) are used as hosts for human cancer cell lines.[30][32]

Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of the immunodeficient mice.[32]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor for any signs of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is determined by comparing the tumor growth in the treated group to the control group (e.g., Tumor Growth Inhibition, TGI).

Parameter Description Metric
Tumor Volume Measured with calipers: Volume = (Length x Width²)/2mm³
Body Weight A measure of general animal health and drug toxicity.grams (g)
Tumor Growth Inhibition (TGI) The percentage difference in the median tumor volume between treated and control groups at the end of the study.% TGI

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Debus–Radziszewski imidazole synthesis. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • One‐Pot Synthesis of Imidazole‐4‐Carboxylates by Microwave‐Assisted 1,5‐Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry | Request PDF. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]

  • Xenograft Models. [Link]

  • Methods for the synthesis of 2,4‐disubstituted imidazoles. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives | The Journal of Organic Chemistry. [Link]

  • NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Cell Viability Assays - Assay Guidance Manual. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Debus Radzisewski Imidazole Synthesis. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. [Link]

  • The Debus–Radziszewski imidazole synthesis. [Link]

  • Imidazole synthesis. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]

  • Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics. [Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines | ACS Omega. [Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. [Link]

  • Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. [Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. [Link]

  • The microtubule cytoskeleton: A validated target for the development of 2-Aryl-1H-benzo[d]imidazole derivatives as potential anticancer agents. [Link]

  • Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action for Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic is contingent on a thorough understanding of its mechanism of action (MOA). This document provides a comprehensive, protocol-driven guide for researchers to systematically investigate the MOA of a novel imidazole carboxylate compound, using "Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate" as a representative example. We eschew a rigid template in favor of a logical, field-proven workflow that begins with broad phenotypic screening and progresses through target identification, validation, and pathway analysis. This guide is designed to be a self-validating system, where each experimental stage builds upon the last, ensuring scientific rigor and trustworthiness in the data generated.

Introduction: The Challenge of a Novel Compound

The imidazole carboxylate scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] When presented with a novel derivative such as this compound, the primary challenge is the lack of pre-existing biological data.[2][3] This guide, therefore, outlines a strategic and multi-faceted approach to de-orphanize such a compound, transforming it from a mere chemical structure to a tool for biological inquiry and potential therapeutic development.

Our approach is grounded in a logical progression of experimentation, designed to first identify a biological effect, then pinpoint the molecular target, and finally, elucidate the downstream consequences of this interaction.

Phase 1: Initial Phenotypic Characterization

The first step is to determine if the compound elicits any observable effect in a cellular context. A common and robust starting point is to assess its impact on cell viability and proliferation.

Cell Viability Assessment

A variety of assays can be used to measure cell viability, each with its own underlying principle.[4][5] The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[6][7][8]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [8]

  • Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).[7]

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

ParameterDescription
Assay Principle Measures ATP levels as an indicator of metabolic activity.[8]
Readout Luminescence.[8]
Advantages High sensitivity, simple "add-mix-measure" format.[8]
Considerations ATP levels can be affected by mechanisms other than cell death.

Phase 2: Target Identification and Engagement

Once a phenotype is established (e.g., decreased cell viability), the next critical step is to identify the direct molecular target(s) of the compound.

Chemical Proteomics: Kinobeads for Kinase Targets

Given that many small molecule inhibitors target kinases, a kinobeads-based chemical proteomics approach is a powerful, unbiased method for identifying kinase targets.[9][10][11][12][13] This technique uses beads coated with non-selective kinase inhibitors to capture a large portion of the cellular kinome.[9][13] By pre-incubating the cell lysate with the compound of interest, one can identify which kinases are competed off the beads, thus revealing them as potential targets.[11]

Workflow: Kinobeads Competitive Pull-Down Assay [9]

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Compound Incubation: Incubate the lysate with increasing concentrations of this compound or a vehicle control.

  • Kinobeads Enrichment: Add the kinobeads slurry to the lysate and incubate to allow for the binding of kinases not occupied by the test compound.

  • Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins and analyze them by label-free quantitative nanoLC-MS/MS.

  • Data Analysis: Identify and quantify the proteins at each compound concentration. Proteins that show a dose-dependent decrease in binding to the beads are considered potential targets.

G cluster_workflow Kinobeads Workflow Lysate Cell Lysate Incubation Incubation Lysate->Incubation Compound Test Compound (this compound) Compound->Incubation Enrichment Affinity Enrichment Incubation->Enrichment Kinobeads Kinobeads Kinobeads->Enrichment Wash Wash Enrichment->Wash Elution Elution Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Data Analysis (Target Identification) MS->Data

Caption: Kinobeads competitive pull-down workflow.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful biophysical assay that confirms direct binding of a compound to its target in a cellular environment.[14][15][16][17][18] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15][18]

Protocol: Cellular Thermal Shift Assay (CETSA) [14][15]

  • Cell Treatment: Treat intact cells with this compound or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[15]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phase 3: Elucidating the Molecular Mechanism

With a putative target identified and engagement confirmed, the next phase is to validate the functional consequences of this interaction and map the downstream signaling pathways.

In Vitro Target Validation: Kinase Assay

If the target is a kinase, a direct in vitro kinase assay is essential to confirm that the compound inhibits its enzymatic activity.[19][20][21][22][23]

Protocol: In Vitro Kinase Assay [19][20]

  • Reaction Setup: In a microplate, combine the purified recombinant target kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and varying concentrations of this compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS loading buffer).

  • Detection:

    • If using radiolabeled ATP, separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography.[21][23]

    • Alternatively, use a phospho-specific antibody in a Western blot or an ELISA-based format.

  • Data Analysis: Quantify the amount of phosphorylated substrate at each compound concentration to determine the IC50.

ParameterDescription
Assay Principle Measures the ability of a compound to inhibit the transfer of a phosphate group from ATP to a substrate by a specific kinase.[23]
Readout Autoradiography, luminescence, or colorimetry.
Advantages Confirms direct enzymatic inhibition; allows for determination of potency (IC50).
Considerations Requires purified, active enzyme; may not fully recapitulate the cellular environment.
Unbiased Pathway Analysis: Phosphoproteomics

To understand the broader impact of target inhibition on cellular signaling, a global phosphoproteomics analysis can be performed.[24][25][26][27][28] This mass spectrometry-based technique provides a snapshot of the phosphorylation state of thousands of proteins, revealing which signaling pathways are modulated by the compound.

Workflow: Quantitative Phosphoproteomics [24][25]

  • Cell Culture and Treatment: Treat cells with the compound at a concentration known to engage the target.

  • Lysis and Protein Digestion: Lyse the cells in the presence of phosphatase inhibitors and digest the proteins into peptides.[24]

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[27]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.[25]

  • Data Analysis: Identify and quantify the phosphopeptides. Perform bioinformatics analysis to identify significantly regulated phosphosites and enriched signaling pathways.[28]

G cluster_pathway Hypothetical Signaling Pathway Compound This compound Target Target Kinase (e.g., Kinase X) Compound->Target Inhibition Substrate1 Downstream Substrate 1 Target->Substrate1 Phosphorylation Substrate2 Downstream Substrate 2 Substrate1->Substrate2 Phosphorylation Phenotype Cellular Phenotype (e.g., Apoptosis) Substrate2->Phenotype

Caption: Hypothetical signaling pathway inhibited by the compound.

Validating Pathway Modulation: Western Blotting

The findings from the phosphoproteomics experiment should be validated using Western blotting with phospho-specific antibodies for key proteins in the identified pathways.[29][30][31][32][33]

Protocol: Western Blotting for Signaling Pathway Analysis [30]

  • Sample Preparation: Treat cells with the compound for various times and at various concentrations. Lyse the cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to confirm equal loading.

Phase 4: Target Validation in a Cellular Context

The final step is to confirm that the observed cellular phenotype is indeed a result of the compound's action on the identified target. CRISPR-Cas9-mediated gene knockout is the gold standard for this type of validation.[29][34][35][36][37][38]

Workflow: CRISPR-Cas9 Target Validation [34][35]

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that target the gene encoding the putative target protein.

  • Transfection and Selection: Transfect the gRNAs and Cas9 nuclease into the cells. Select for cells that have been successfully edited.

  • Clonal Isolation and Expansion: Isolate single cells and expand them to generate clonal cell lines.

  • Knockout Validation: Validate the knockout at the genomic level by sequencing and at the protein level by Western blot.[35][37]

  • Phenotypic Rescue: Treat the knockout and wild-type cells with this compound. If the compound's effect is diminished or absent in the knockout cells, it validates the target.[38]

G cluster_validation CRISPR-Cas9 Target Validation Logic WT_cells Wild-Type Cells (Target Present) Compound_WT Treat with Compound WT_cells->Compound_WT KO_cells Knockout Cells (Target Absent) Compound_KO Treat with Compound KO_cells->Compound_KO Phenotype_present Phenotype Observed Compound_WT->Phenotype_present Phenotype_absent Phenotype Absent Compound_KO->Phenotype_absent

Caption: Logic of CRISPR-Cas9 for target validation.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for elucidating the mechanism of action of a novel compound like this compound. By integrating phenotypic screening, target identification, biochemical and cellular validation, and pathway analysis, researchers can build a comprehensive and well-supported model of a compound's biological activity. This foundational knowledge is indispensable for the continued development of new chemical probes and therapeutic agents.

References

  • Martens, S. et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • National Center for Biotechnology Information. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ACS Publications. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. [Link]

  • National Center for Biotechnology Information. (n.d.). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. [Link]

  • GeneMedi. (n.d.). Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. [Link]

  • Visikol. (2019). Are You Choosing the Right Cell Viability Assay?. [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Bioinformatics. (n.d.). How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Perk, A. A., et al. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. protocols.io. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]

  • YouTube. (2018). CRISPR Cas9 - Screening and Validation Strategies. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • ACS Publications. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. [Link]

  • Medium. (2017). A Quick Introduction to Graphviz. [Link]

  • Chemspace. (n.d.). This compound. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • PubMed. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. [Link]

Sources

Application Notes and Protocols: Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate as a key intermediate in synthetic and medicinal chemistry. The imidazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] This guide details a proposed, robust synthetic protocol for the title compound, outlines its utility in the synthesis of more complex drug-like molecules, and provides insights into the rationale behind the experimental design. The protocols are designed for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step instructions.

Introduction: The Significance of the 2,4-Disubstituted Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, and it is a fundamental building block in a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions make it a crucial pharmacophore in many approved drugs. The 2,4-disubstituted imidazole motif, in particular, has garnered significant attention in medicinal chemistry. The substituents at the 2- and 4-positions can be readily modified to modulate the compound's steric and electronic properties, allowing for the fine-tuning of its interaction with biological targets.

This compound (CAS No. 1250150-10-7) is a valuable intermediate that incorporates a saturated oxane (tetrahydropyran) ring at the 2-position and a methyl carboxylate group at the 4-position. The oxane moiety can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability, while the carboxylate group provides a convenient handle for further chemical modifications, such as amide bond formation.

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis of the title compound is not extensively documented, a highly plausible and efficient route can be designed based on the well-established van Leusen imidazole synthesis .[3][4] This reaction involves the cycloaddition of a tosylmethyl isocyanide (TosMIC) reagent with an aldimine.[3][5] The following protocol is a proposed adaptation of this versatile reaction for the synthesis of our target intermediate.

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reaction A Tetrahydropyran-4-carboxaldehyde C This compound A->C 1. K2CO3, MeOH 2. TosMIC (p-Toluenesulfonylmethyl isocyanide) B Methyl isocyanoacetate B->C

Figure 1: Proposed synthesis of this compound via a modified van Leusen reaction.

Detailed Experimental Protocol

Materials:

ReagentCAS No.Molecular Weight ( g/mol )
Tetrahydropyran-4-carboxaldehyde4295-99-2114.14
Methyl isocyanoacetate39687-86-299.09
p-Toluenesulfonylmethyl isocyanide (TosMIC)36635-61-7195.24
Potassium carbonate (K₂CO₃)584-08-7138.21
Methanol (MeOH)67-56-132.04
Dichloromethane (DCM)75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-4-carboxaldehyde (1.0 eq), methyl isocyanoacetate (1.1 eq), and methanol (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture. The addition of a base is crucial for the deprotonation of the α-carbon of the isocyanoacetate, initiating the reaction.

  • Reaction Progression: Stir the mixture at room temperature for 30 minutes.

  • TosMIC Addition: Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add dichloromethane (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Self-Validation and Expected Outcome:

The successful synthesis of the target compound can be confirmed by standard analytical techniques. The expected ¹H NMR spectrum should show characteristic peaks for the imidazole protons, the oxane ring protons, and the methyl ester protons. The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (210.23 g/mol ). The purity can be assessed by HPLC. Typical yields for van Leusen-type reactions are in the range of 60-80%.

Application as an Intermediate in the Synthesis of Kinase Inhibitors

The 2-(tetrahydropyran-4-yl)imidazole scaffold is a recurring motif in a number of patented kinase inhibitors, suggesting that This compound is a highly valuable intermediate for the synthesis of such compounds.[6][7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in various diseases, most notably cancer.

General Synthetic Strategy for Kinase Inhibitor Synthesis

The methyl ester at the 4-position of the imidazole ring serves as a versatile functional group for further elaboration. A common synthetic transformation is the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amines. This allows for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of the resulting compounds.

G cluster_0 Intermediate cluster_1 Key Transformations cluster_2 Target Molecules A Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate B 2-(oxan-4-YL)-1H-imidazole- 4-carboxylic acid A->B 1. LiOH, THF/H₂O 2. HCl (aq) C Diverse Amide Library B->C Amine (R-NH₂) Coupling Agent (e.g., HATU) D Kinase Inhibitors C->D

Figure 2: General workflow for the utilization of this compound as an intermediate for the synthesis of a library of potential kinase inhibitors.

Protocol for Hydrolysis and Amide Coupling

Part A: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, v/v).

  • Base Addition: Add lithium hydroxide (LiOH) (2.0 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid (HCl).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(oxan-4-YL)-1H-imidazole-4-carboxylic acid. This product is often used in the next step without further purification.

Part B: Amide Coupling

  • Reaction Setup: To a solution of 2-(oxan-4-YL)-1H-imidazole-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add the desired amine (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the desired amide.

Conclusion

This compound is a strategically important intermediate for the synthesis of novel drug candidates, particularly in the field of kinase inhibitors. The proposed synthetic protocol, based on the robust van Leusen imidazole synthesis, offers a reliable and efficient route to this valuable building block. The subsequent hydrolysis and amide coupling reactions provide a flexible platform for the generation of diverse chemical libraries for drug discovery programs. The methodologies and insights provided in this guide are intended to empower researchers to accelerate their efforts in the development of new and effective therapeutics.

References

  • van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. J. Org. Chem.1977 , 42 (19), 3114–3118. [Link]

  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]

  • Zhang, Z.; et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals2020 , 13 (3), 37. [Link]

  • Panday, S. K.; et al. a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research2020 , 9 (10), 252-276. [Link]

  • van Leusen, D.; van Leusen, A. M. Synthetic uses of tosylmethyl isocyanide (TosMIC). In Organic Reactions; Overman, L., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2001; Volume 57, pp 417–666. [Link]

  • Wikipedia contributors. Van Leusen reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Preti, L.; et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Eur. J. Org. Chem.2010 , 2010 (36), 7016-7026. [Link]

  • Daraji, D. G.; Prajapati, N. P.; Patel, H. D. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. J. Heterocycl. Chem.2019 , 56 (8), 2139-2166. [Link]

  • Kumar, V.; et al. Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Res. J. Chem. Sci.2012 , 2 (4), 18-23. [Link]

  • Lherbet, C.; et al. The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Lett.2007 , 48 (6), 939-942. [Link]

  • Zhuo, J.; et al. Imidazotriazines and imidazopyrimidines as kinase inhibitors. U.S.
  • McKinnell, R. M.; et al. Imidazolo indazole compounds as JAK inhibitors. U.S. Patent 12,384,761, issued August 12, 2025.
  • Greenwood, J. R.; et al. TYK2 inhibitors and uses thereof. U.S.
  • Jamshidi, Z.; et al. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Adv.2021 , 11 (4), 2249-2263. [Link]

  • Callahan, J. F.; et al. Fused imidazole derivatives as tgf-beta inhibitors. World Intellectual Property Organization Patent WO2016081364A1, published May 26, 2016.
  • Brusina, O. I.; et al. Synthesis of substituted imidazole-4,5-dicarboxylic acids. Chem. Heterocycl. Compd.2019 , 55, 105-117. [Link]

  • Patel, M. B.; et al. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Int. J. Pharm. Res. Appl.2023 , 8 (1), 2265-2268. [Link]

  • Singh, S.; et al. Versatile imidazole synthesis via multicomponent reaction approach. ChemistrySelect2020 , 5 (33), 10331-10350. [Link]

  • Sharma, A.; et al. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica2011 , 3 (6), 410-416. [Link]

  • Sharma, V.; et al. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. J. Drug Delivery Ther.2023 , 13 (7), 123-132. [Link]

  • Ozkay, Y.; et al. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. Eur. J. Med. Chem.2010 , 45 (8), 3320-3328. [Link]

  • Al-Romaigh, F. A.; et al. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Adv.2021 , 11 (52), 32969-32984. [Link]

  • Reddy, B. S.; et al. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. J. Chem. Pharm. Res.2016 , 8 (1), 161-163. [Link]

  • Zhang, L.; et al. Method for preparing 1H-imidazole-4-formic acid. Chinese Patent CN102643237A, published August 22, 2012.
  • Su, M.; et al. Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Chinese Patent CN105693619A, published June 22, 2016.

Sources

Application Notes & Protocols: Derivatization Strategies for Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 2,4-disubstituted imidazole framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its prevalence is due to its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate (a compound with CAS Registry Number 1250150-10-7[3][4][5]) is a valuable starting material that combines this important imidazole core with a saturated oxane ring—a common motif for improving pharmacokinetic properties—and a methyl ester, which serves as a versatile chemical handle for further modification.

This guide provides an in-depth exploration of key derivatization strategies for this scaffold. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, focusing not only on procedural steps but also on the underlying principles and rationale for experimental choices. We will explore reactions targeting the three primary reactive sites of the molecule: the imidazole nitrogen, the C4-ester, and the C5-position of the imidazole ring.

Chapter 1: Derivatization at the Imidazole Nitrogen

The imidazole ring contains two nitrogen atoms, but in the neutral state, only one bears a proton. This N-H bond is the primary site for initial derivatization. Alkylation or arylation at this position can significantly modulate the compound's steric and electronic profile, influencing its binding affinity and ADME properties.

Causality & Experimental Choice: Regioselectivity in N-Substitution

A critical consideration is regioselectivity. The two imidazole nitrogens (N-1 and N-3) are in tautomeric equilibrium. Substitution can theoretically occur at either position. The outcome is governed by a combination of steric and electronic factors.[6]

  • Steric Hindrance: The bulky 2-(oxan-4-YL) group will sterically disfavor substitution at the adjacent N-1 position, particularly with large alkylating or arylating agents.

  • Electronic Effects: The electron-withdrawing nature of the C4-carboxylate group deactivates the adjacent N-3 nitrogen towards electrophilic attack when the imidazole is in its neutral form. However, upon deprotonation to the imidazolate anion, the negative charge is delocalized across both nitrogens, and steric factors often become dominant.[7]

The following protocols are designed to provide control over these factors to achieve selective N-substitution.

Protocol 1.1: Selective N-Alkylation with Benzyl Bromide

Principle: This protocol utilizes a strong base (Sodium Hydride, NaH) to completely deprotonate the imidazole, forming the sodium imidazolate salt. This potent nucleophile then undergoes a standard SN2 reaction with an electrophilic alkyl halide. The use of a polar aprotic solvent like DMF solvates the cation without interfering with the nucleophile.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the sodium salt forms.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute the mixture with water and extract with EtOAc (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/EtOAc) to yield the N-benzylated product. The major regioisomer is expected to be the one where the benzyl group is on the nitrogen distal to the bulky oxane ring.

Protocol 1.2: N-Arylation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] It allows for the coupling of the imidazole nitrogen with aryl halides, which is not possible via traditional nucleophilic aromatic substitution under mild conditions. The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[10]

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Celite®

  • Ethyl acetate (EtOAc)

  • Water

Step-by-Step Methodology:

  • Catalyst Pre-formation/Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the aryl bromide (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: To this mixture, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.1 M concentration).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction & Concentration: Wash the filtrate with water, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (hexane/EtOAc gradient) to isolate the N-arylated imidazole derivative.

Derivatization Pathways at Nitrogen

G start Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate n_alkylation N-Alkylation (Protocol 1.1) start->n_alkylation NaH, R-X (e.g., BnBr) n_arylation N-Arylation (Buchwald-Hartwig) (Protocol 1.2) start->n_arylation Pd Catalyst, Ligand, Ar-X, Base prod1 N-Alkyl Derivative n_alkylation->prod1 prod2 N-Aryl Derivative n_arylation->prod2

Caption: Key derivatization reactions at the imidazole nitrogen.

Chapter 2: Modification of the C4-Ester Functionality

The methyl ester at the C4 position is a gateway to several crucial functional groups in drug design, including carboxylic acids, amides, and alcohols.

Protocol 2.1: Saponification to the Carboxylic Acid

Principle: Ester hydrolysis under basic conditions (saponification) proceeds via nucleophilic acyl substitution. Hydroxide attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the methoxide leaving group, yielding the carboxylate salt. Subsequent acidification provides the desired carboxylic acid. Lithium hydroxide (LiOH) is often preferred for its high reactivity and reduced propensity for side reactions compared to NaOH or KOH in complex substrates.

Materials:

  • This compound derivative (from Chapter 1)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC/LC-MS.

  • Acidification: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH ~3-4 with 1 M HCl. A precipitate may form.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 2.2: Amide Formation via Peptide Coupling

Principle: Direct conversion of esters to amides often requires harsh conditions. A more reliable, two-step method involves hydrolysis to the carboxylic acid (Protocol 2.1) followed by coupling with an amine using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU activates the carboxylic acid by forming a highly reactive acyl-uronium species, which is readily displaced by the amine nucleophile to form the amide bond with high efficiency and minimal side products.

Materials:

  • Carboxylic acid derivative (from Protocol 2.1)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Methodology:

  • Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Activation: Add HATU (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture for 2-12 hours. Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with EtOAc.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Ester Modification Workflow

G start C4-Methyl Ester hydrolysis Saponification (Protocol 2.1) start->hydrolysis LiOH, THF/H₂O acid Carboxylic Acid hydrolysis->acid amidation Amidation (Protocol 2.2) amide Amide Derivative amidation->amide acid->amidation Amine, HATU, DIPEA

Caption: Sequential workflow for converting the C4-ester to an amide.

Chapter 3: C-H Functionalization via Cross-Coupling

To achieve greater structural diversity, derivatization of the imidazole ring itself is essential. The C5 position is the most electron-rich and sterically accessible C-H bond, making it the prime target for functionalization. A common strategy is to first install a halogen at this position, which then serves as a handle for palladium-catalyzed cross-coupling reactions.

Protocol 3.1: Regioselective C5-Bromination

Principle: This reaction is an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species. The reaction is typically performed in a polar aprotic solvent. The inherent electronics of the N-substituted imidazole ring direct the substitution to the C5 position.

Materials:

  • N-substituted Methyl 2-(oxan-4-YL)-imidazole-4-carboxylate (from Chapter 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-substituted imidazole (1.0 eq) in acetonitrile.

  • Bromination: Add NBS (1.05 eq) portion-wise at room temperature. Protect the reaction from light.

  • Reaction: Stir for 1-3 hours, monitoring by LC-MS.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy any excess bromine.

  • Extraction and Purification: Extract with EtOAc, wash with brine, dry over MgSO₄, concentrate, and purify by column chromatography to yield the C5-bromo-imidazole.

Protocol 3.2: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds.[11][12][13] It involves the palladium-catalyzed coupling of an organoboron species (boronic acid or ester) with an organohalide. The reaction is highly robust, functional group tolerant, and the boronic acid reagents are generally stable and non-toxic.[14][15]

Materials:

  • C5-bromo-imidazole derivative (from Protocol 3.1)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2 M aqueous Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk tube, combine the C5-bromo-imidazole (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent/Base Addition: Add 1,4-dioxane and 2 M aqueous Na₂CO₃ in a 3:1 ratio.

  • Reaction: Purge the mixture with an inert gas, seal the vessel, and heat to 90-100 °C (conventional heating) or 120-140 °C (microwave heating) for 30-90 minutes. Monitor by LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with EtOAc.

  • Purification: Filter the organic layer through a pad of silica and Celite®, concentrate, and purify by column chromatography to afford the C5-arylated product.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Data Summary Table

The following table provides representative data for the derivatization reactions described. Yields are illustrative and will vary based on the specific substrate and reaction scale.

ProtocolStarting MaterialProductReagentsTypical Yield
1.1 Core ScaffoldN-Benzyl DerivativeNaH, BnBr, DMF75-90%
1.2 Core ScaffoldN-Aryl DerivativePd₂(dba)₃, Xantphos, Cs₂CO₃60-85%
2.1 N-Substituted EsterN-Substituted Carboxylic AcidLiOH, THF/H₂O>95% (crude)
2.2 N-Substituted AcidN-Substituted AmideAmine, HATU, DIPEA70-90%
3.1 N-Substituted EsterC5-Bromo DerivativeNBS, ACN80-95%
3.2 C5-Bromo DerivativeC5-Aryl DerivativeArylboronic acid, Pd(PPh₃)₄65-88%

Conclusion

This compound is a highly adaptable scaffold for chemical library synthesis. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the precise and efficient derivatization at all key positions. The protocols detailed in this guide provide a robust foundation for researchers to generate novel and structurally diverse small molecules, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

References

  • Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. (2005). Semantic Scholar.
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). Semantic Scholar.
  • synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. (2005). Semantic Scholar.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). Request PDF.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.).
  • Buchwald-Hartwig Amin
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). No source found.
  • N-Alkylation of imidazoles. (n.d.). University of Otago.
  • This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit.
  • Methyl 2-(oxan-4-yl)
  • METHYL 2-(OXAN-4-YL)
  • METHYL 2-(OXAN-4-YL)
  • Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. (2020). YouTube.
  • Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. (n.d.). Journal of the American Chemical Society.

Sources

Application Notes & Protocols for the Investigation of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Abstract

This document provides a comprehensive guide for the investigation of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate as a potential anticancer agent. While this specific molecule is not extensively characterized in the public domain, its core imidazole structure is a well-established pharmacophore in numerous clinically approved and investigational anticancer drugs.[1][2][3][4][5] This guide, therefore, is built upon the established precedent of imidazole derivatives in oncology and offers a structured, scientifically rigorous framework for its initial characterization. We present a series of detailed protocols for in vitro and in vivo evaluation, beginning with preliminary cytotoxicity screening and progressing to mechanistic studies including apoptosis and cell cycle analysis, and concluding with recommendations for in vivo xenograft models. The overarching goal is to provide researchers with a self-validating experimental workflow to ascertain the potential therapeutic utility of this compound.

Introduction: The Rationale for Investigating this compound

The imidazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of biological interactions, including hydrogen bonding and metal coordination.[1][2] This versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including a significant number of anticancer agents.[4][6][7] Imidazole derivatives have been shown to exert their anticancer effects through diverse mechanisms, such as the inhibition of key signaling kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[4][5][7][8]

This compound incorporates this key imidazole core, appended with an oxane ring and a methyl carboxylate group. These substitutions offer potential interaction points with biological targets and may influence the compound's solubility, cell permeability, and metabolic stability. Given the established anticancer potential of the imidazole scaffold, a systematic investigation into the biological activity of this specific derivative is a scientifically meritorious endeavor.

This guide outlines a logical, stepwise approach to evaluate its anticancer properties, starting with broad screening across various cancer cell lines and proceeding to more detailed mechanistic studies.

Preliminary In Vitro Evaluation: Assessing Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their reliability and suitability for high-throughput screening.[9][10][11][12][13][14][15] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[9][14][16][17]

Principle of Tetrazolium-Based Assays

Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[9][17]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan, requiring a solubilization step before absorbance can be measured.[9][16]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan, which simplifies the protocol by eliminating the solubilization step.[9][18]

The intensity of the color produced is directly proportional to the number of viable cells.[9]

Protocol: XTT Cell Viability Assay

The XTT assay is often preferred for its streamlined workflow.[18]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium

  • 96-well microplates

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the appropriate wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and untreated control wells.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the activated XTT solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[9]

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.2
A549Lung22.8
HCT116Colon18.5
PC-3Prostate25.1

Mechanistic Studies: Unraveling the Mode of Action

Following the confirmation of cytotoxic activity, the next crucial step is to investigate the mechanism by which this compound induces cell death. Common mechanisms for anticancer agents include the induction of apoptosis and cell cycle arrest.[7] Flow cytometry is a powerful technique for these analyses.[19][20][21]

Apoptosis Assay using Annexin V and Propidium Iodide Staining

Apoptosis is a form of programmed cell death.[22] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[19][20][23] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[23]

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[23]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[23]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis using Propidium Iodide Staining

Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[7] Cell cycle analysis can be performed by staining DNA with propidium iodide (PI) and analyzing the DNA content by flow cytometry.[24][25][26] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[24]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping.[24][25][26] Cells can be stored at 4°C for an extended period after fixation.[24]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[24][26][27]

  • Incubation: Incubate at room temperature for 15-30 minutes.[24][25]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, collecting data on a linear scale.[24][27]

Data Interpretation: A histogram of cell count versus PI fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

Visualization of Experimental Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Select Cancer Cell Lines cytotoxicity Cytotoxicity Screening (XTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis apoptosis->western_blot cell_cycle->western_blot xenograft Xenograft Model Development western_blot->xenograft Proceed if promising treatment Compound Treatment xenograft->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Toxicity treatment->toxicity efficacy Evaluate Efficacy tumor_growth->efficacy toxicity->efficacy

Caption: A logical workflow for the anticancer evaluation of a novel compound.

Delving Deeper: Protein Expression Analysis via Western Blotting

To further elucidate the molecular mechanisms underlying the observed effects on apoptosis and the cell cycle, Western blotting can be employed to investigate changes in the expression levels of key regulatory proteins.[28][29]

Hypothetical Signaling Pathway:

Based on the common mechanisms of imidazole derivatives, a plausible hypothesis is that this compound may induce apoptosis through the intrinsic mitochondrial pathway. This can be investigated by examining the expression of proteins in the Bcl-2 family and the activation of caspases.

hypothetical_pathway compound Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate bax Bax (Pro-apoptotic) compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical apoptosis induction pathway for the test compound.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[28][30]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[28][29][31]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[28][29]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p21, Cyclin B1) overnight at 4°C.[30]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[31]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[28]

Key Proteins to Investigate:

  • Apoptosis: Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, PARP.

  • Cell Cycle: p21, p27, Cyclin D1, Cyclin B1, CDK4, CDK1.

In Vivo Efficacy: Human Tumor Xenograft Models

Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy and potential toxicity in a more complex biological system.[12][32] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose.[32][33][34][35][36]

Protocol Outline: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[32]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

Data Analysis: Compare the tumor growth rate and final tumor weight between the treated and control groups to evaluate the in vivo anticancer efficacy of the compound. Assess toxicity by monitoring body weight changes and performing histological analysis of major organs.

Conclusion

This document provides a structured and comprehensive framework for the initial investigation of this compound as a potential anticancer agent. By following these detailed protocols, researchers can systematically evaluate its cytotoxicity, elucidate its mechanism of action, and assess its in vivo efficacy. The proposed workflow is designed to be self-validating, with each stage of the investigation building upon the previous one to provide a robust characterization of the compound's therapeutic potential. The rich history of imidazole derivatives in cancer therapy provides a strong rationale for this investigation, and the methodologies outlined herein represent the current standards in preclinical oncology research.

References

  • Creative Bioarray. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

  • ResearchGate. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • PubMed Central. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • Agilent. Apoptosis Assays by Flow Cytometry. [Link]

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • XenoSTART. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. [Link]

  • PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]

  • Technology Networks. An acumen into anticancer efficacy of imidazole derivatives. [Link]

  • OUCI. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. [Link]

  • Ichor Life Sciences. Xenograft Mouse Models. [Link]

  • PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • IJARIIE. A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. [Link]

  • Wikipedia. MTT assay. [Link]

  • PubMed Central. Imidazoles as potential anticancer agents. [Link]

  • MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

  • PubMed. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

  • Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

  • Covance. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

Sources

Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of "Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate" as a potential anti-inflammatory agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough preclinical evaluation.

Introduction: The Imidazole Scaffold as a Privileged Structure in Inflammation Research

The imidazole ring is a five-membered heterocyclic structure present in numerous biologically active compounds, including the amino acid histidine.[1][2][3] Its unique electronic characteristics and ability to engage in various molecular interactions, such as hydrogen bonding and hydrophobic interactions, make it a "privileged scaffold" in medicinal chemistry.[2] Numerous imidazole derivatives have been developed and investigated for a wide range of therapeutic applications, including as anti-cancer, antimicrobial, and notably, anti-inflammatory agents.[1][2][3][4]

The anti-inflammatory mechanisms of imidazole-based compounds are diverse, with studies demonstrating their ability to inhibit key inflammatory mediators. These mechanisms include the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, and the modulation of critical signaling pathways that regulate the inflammatory response.[2][5][6][7] Given this precedent, this compound, a novel compound featuring this core scaffold, represents a promising candidate for investigation in anti-inflammatory drug discovery.

This guide details a structured, multi-tiered approach to systematically evaluate its potential, from initial in vitro screening to more complex cell-based assays and in vivo models.

Part 1: Foundational In Vitro Screening

The initial phase of investigation focuses on establishing the compound's fundamental anti-inflammatory properties and cellular safety profile.

Assessment of Protein Denaturation Inhibition

Causality and Scientific Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent the denaturation of proteins, such as albumin, is a strong indicator of its potential anti-inflammatory activity.[8] This assay provides a rapid and cost-effective initial screen.

Protocol: Inhibition of Albumin Denaturation

  • Preparation of Solutions:

    • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL). Prepare serial dilutions ranging from 10 to 1000 µg/mL.

    • Prepare a stock solution of a standard reference drug, such as Diclofenac sodium, at the same concentrations.

  • Assay Procedure:

    • In separate tubes, mix 0.5 mL of the 1% BSA solution with 0.5 mL of the test compound or standard drug at various concentrations.

    • For the control group, mix 0.5 mL of 1% BSA with 0.5 mL of the vehicle (e.g., DMSO-containing buffer).

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C for 10 minutes.

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) for the test compound and the standard.[9]

Cell Viability and Cytotoxicity Assessment

Causality and Scientific Rationale: Before proceeding to cell-based functional assays, it is critical to determine the concentration range at which the compound is non-toxic to cells. This ensures that any observed anti-inflammatory effects are not simply a result of cell death. The MTT assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Assay in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours. Include a vehicle control (DMSO).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Identify the highest concentration of the compound that does not significantly reduce cell viability (e.g., >90% viability). This concentration range will be used for subsequent cell-based assays.[10]

Part 2: Mechanistic Elucidation using Cell-Based Assays

This phase investigates the compound's effect on key inflammatory pathways and mediators in a controlled cellular environment. The use of lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a standard method to induce a robust inflammatory response in immune cells like macrophages.[11][12][13][14]

Investigating the Impact on Pro-inflammatory Cytokine Production

Causality and Scientific Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response.[15][16][17][18] Their overproduction contributes to the pathology of many inflammatory diseases. A compound that can suppress the production of these cytokines has significant therapeutic potential.

Protocol: Quantification of TNF-α and IL-6 via ELISA

  • Cell Stimulation:

    • Seed RAW 264.7 cells (1x10⁵ cells/well in a 24-well plate) and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a negative control (cells only), a positive control (cells + LPS), and a standard drug control (e.g., Dexamethasone).

    • Incubate for 18-24 hours.[10]

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the compound-treated groups to the LPS-stimulated positive control.

    • Determine the dose-dependent effect of the compound on cytokine inhibition.

Targeting Key Inflammatory Enzymes: COX-2 Inhibition

Causality and Scientific Rationale: The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for producing pain- and inflammation-causing prostaglandins.[5][7][19] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[20]

Protocol: COX-2 Enzyme Inhibition Assay (In Vitro)

  • Assay Principle: Utilize a commercial COX-2 inhibitor screening kit. These kits typically measure the peroxidase activity of COX-2, which is detected via a colorimetric or fluorometric substrate.

  • Procedure:

    • Follow the kit manufacturer's protocol. Generally, this involves:

    • Adding the COX-2 enzyme, heme, and assay buffer to microplate wells.

    • Adding various concentrations of this compound, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control.

    • Initiating the reaction by adding arachidonic acid (the substrate).

    • Incubating for a specified time (e.g., 10 minutes) at 37°C.

    • Measuring the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value and compare it to the standard inhibitor.

Probing Intracellular Signaling Pathways

Causality and Scientific Rationale: The expression of most pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2, is controlled by key transcription factors. Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation.[15][21][22] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by LPS), a signaling cascade leads to its translocation into the nucleus, where it activates gene transcription.[23] Mitogen-Activated Protein Kinases (MAPKs) are another set of crucial signaling proteins that regulate inflammatory responses.[24][25][26] Investigating the effect of the compound on these pathways provides deeper mechanistic insight.

Protocol: Western Blot for NF-κB (p65) Translocation

  • Cell Treatment and Lysate Preparation:

    • Treat RAW 264.7 cells as described in the cytokine assay (Section 2.1), but for a shorter duration (e.g., 30-60 minutes) to capture the signaling event.

    • Harvest the cells and separate them into nuclear and cytoplasmic fractions using a nuclear extraction kit.

  • Western Blotting:

    • Quantify protein concentration in each fraction using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the p65 subunit of NF-κB.

    • Probe with appropriate loading controls for each fraction (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Compare the amount of p65 in the nuclear fraction of compound-treated cells versus LPS-stimulated cells. A reduction in nuclear p65 indicates inhibition of NF-κB activation.

Part 3: In Vivo Validation of Anti-Inflammatory Efficacy

The final stage of preclinical assessment involves testing the compound in a living organism to evaluate its efficacy, safety, and pharmacokinetic properties in a more complex biological system.[27][28][29]

Acute Model of Inflammation: Carrageenan-Induced Paw Edema

Causality and Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute inflammation.[29] Injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins, leading to measurable swelling (edema).

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping:

    • Use Wistar rats (150-200g). Acclimatize them for at least one week.

    • Divide animals into groups (n=6 per group): Control (vehicle), Standard (Indomethacin, 10 mg/kg), and Test groups (this compound at various doses, e.g., 25, 50, 100 mg/kg).

  • Dosing and Inflammation Induction:

    • Administer the test compound, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement and Data Analysis:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Statistically analyze the data to determine significant differences between the treated and control groups.

Data Presentation and Visualization

Quantitative Data Summary Tables

Table 1: In Vitro Anti-inflammatory Activity

Assay Test Compound IC₅₀ Standard Drug IC₅₀
Albumin Denaturation (Value) µg/mL Diclofenac: (Value) µg/mL
COX-2 Inhibition (Value) µM Celecoxib: (Value) µM
TNF-α Secretion (Value) µM Dexamethasone: (Value) µM

| IL-6 Secretion | (Value) µM | Dexamethasone: (Value) µM |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema)

Treatment Group Dose (mg/kg) % Edema Inhibition at 3h
Control (Vehicle) - 0%
Standard (Indomethacin) 10 (Value)%
Test Compound 25 (Value)%
Test Compound 50 (Value)%

| Test Compound | 100 | (Value)% |

Signaling Pathway and Workflow Diagrams

A clear visualization of the targeted biological pathways and the experimental process is essential for understanding the scientific approach.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events & Gene Expression cluster_3 Potential Inhibition Point LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus NFkB_Ikb NF-κB / IκB (Inactive) IKK->NFkB_Ikb Phosphorylates IκB NFkB_Active NF-κB (Active) NFkB_Ikb->NFkB_Active IκB degradation NFkB_Active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription TestCompound Methyl 2-(oxan-4-YL) -1H-imidazole-4-carboxylate TestCompound->MAPK ? TestCompound->IKK ?

Caption: Key Inflammatory Signaling Pathways (NF-κB and MAPK).

G start Start: Novel Compound invitro Part 1: In Vitro Screening - Albumin Denaturation - Cytotoxicity (MTT) start->invitro cellbased Part 2: Cell-Based Assays (LPS-stimulated Macrophages) invitro->cellbased If non-toxic mechanistic Mechanistic Studies: - Cytokine ELISA (TNF-α, IL-6) - COX-2 Inhibition Assay - NF-κB Western Blot cellbased->mechanistic invivo Part 3: In Vivo Validation (Carrageenan Paw Edema) mechanistic->invivo If active data Data Analysis & Conclusion invivo->data

Caption: Experimental Workflow for Anti-Inflammatory Evaluation.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 442-454. Available at: [Link]

  • AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and High-Quality Reagent Solutions. AntBio. Available at: [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]

  • D'Ignazio, L., et al. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 7, 517. Available at: [Link]

  • Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Umar, M.I., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International, 33(47A), 349-366. Available at: [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Available at: [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5481. Available at: [Link]

  • Duran, A., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 7, 442. Available at: [Link]

  • Lentsch, A. B., et al. (2013). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology, 183(4), 1149-1158. Available at: [Link]

  • Online Biology Notes. (2025). MAPK signalling pathway: Significance and symbolism. Online Biology Notes. Available at: [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. Available at: [Link]

  • Shalmali, N., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications, 2022, 5929095. Available at: [Link]

  • Huang, P., et al. (2013). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 3(1), 38. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4564. Available at: [Link]

  • Varrassi, G., et al. (2023). COX Inhibitors. StatPearls. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Singh, R. K., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3639-3645. Available at: [Link]

  • Asif, M. (2014). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy & Bioallied Sciences, 6(2), 110–122. Available at: [Link]

  • Debnath, S. (2019). Cox 2 inhibitors. SlideShare. Available at: [Link]

  • Batista, C. R. A., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences, 20(9), 2293. Available at: [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. Available at: [Link]

  • Puzan, A. D., et al. (2018). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Cytokine Network, 29(3), 93-98. Available at: [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed. Available at: [Link]

  • Sharma, A., et al. (2019). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 108-116. Available at: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18783–18796. Available at: [Link]

  • Pérez-Guerrero, M. C., et al. (2022). Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. Clinical and Experimental Immunology, 209(2), 225–235. Available at: [Link]

  • Lee, Y. H., & Bae, S. C. (2016). Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis. Journal of Korean Medical Science, 31(12), 1999–2006. Available at: [Link]

  • Soken-Nakazawa, J., et al. (2015). Mechanism and Clinical Significance of IL-6 Combined with TNF-α or IL-1 for the Induction of Acute Phase Proteins SAA and CRP in Chronic Inflammatory Diseases. Journal of Immunology & Clinical Research, 2(1), 1009. Available at: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. Available at: [Link]

  • Lowe, B. S., et al. (2014). Interleukin-6 and Tumor Necrosis Factor-α Are Associated with Quality of Life–Related Symptoms in Pulmonary Arterial Hypertension. Annals of the American Thoracic Society, 11(6), 896–905. Available at: [Link]

  • Kumar, A., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 15(12), 1279-1291. Available at: [Link]

  • Cîrciumaru, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1125. Available at: [Link]

  • Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. Available at: [Link]

  • Fassihi, A., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. DARU Journal of Pharmaceutical Sciences, 22(1), 18. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and in vitro Anti‐Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. Chemistry & Biodiversity, 20(3), e202201081. Available at: [Link]

  • Chemspace. (n.d.). This compound. Chemspace. Available at: [Link]

  • Patel, H., et al. (2016). Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. Journal of Saudi Chemical Society, 20(Supplement 1), S482-S489. Available at: [Link]

  • Shrivastava, A., et al. (2018). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 7(12), 333-346. Available at: [Link]

  • A-Z Chemical. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. A-Z Chemical. Available at: [Link]

  • Fassihi, A., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2009(19), 3169-3172. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this important imidazole intermediate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate potential hurdles in your synthesis.

Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Answer: Low yield in this synthesis is a common issue that can typically be traced back to one of three areas: the quality of your starting materials, suboptimal reaction conditions during the cyclization, or inefficient purification.

Potential Causes & Step-by-Step Solutions:

  • Poor Quality of Tetrahydro-4H-pyran-4-carboxamidine HCl (Starting Material 1): The amidine is a key building block, and its purity is critical. It is often prepared from the corresponding nitrile and can contain unreacted starting material or byproducts.

    • Troubleshooting:

      • Verify Purity: Confirm the purity of your amidine hydrochloride salt by ¹H NMR and LC-MS before use. Ensure it is free from ammonium salts or excess acid.

      • Re-synthesis/Purification: If the purity is questionable, consider re-purifying it by recrystallization or re-synthesizing it from Tetrahydro-4H-pyran-4-carbonitrile using a standard Pinner reaction, which involves treating the nitrile with anhydrous HCl in methanol followed by ammonolysis.[1]

  • Decomposition of Methyl 3-bromo-2-oxopropanoate (Starting Material 2): This α-haloketone is highly reactive and susceptible to degradation, especially in the presence of moisture or nucleophiles.[2]

    • Troubleshooting:

      • Use Fresh: Use freshly prepared or recently purchased methyl 3-bromo-2-oxopropanoate. It is commercially available but should be stored under anhydrous conditions and at a low temperature.

      • Slow Addition: During the reaction, add the solution of the α-bromoketone slowly to the reaction mixture. A rapid addition can lead to self-condensation and other side reactions.[3][4]

  • Suboptimal Cyclization Conditions: The condensation reaction is sensitive to base strength, solvent, and temperature. An optimized protocol has been shown to significantly improve yields for similar 2,4-disubstituted imidazoles.[3][4][5]

    • Troubleshooting:

      • Solvent System: The use of a biphasic THF/water solvent system is highly recommended. This system balances the solubility of the organic ketone and the inorganic base while promoting the desired reaction.

      • Base Selection: Potassium bicarbonate (KHCO₃) is the optimal base. Stronger bases can accelerate the decomposition of the α-bromoketone, while weaker bases may not be effective. Use at least 3-4 equivalents to neutralize the amidine salt and drive the reaction.

      • Temperature Control: Maintain a vigorous reflux throughout the addition and for the duration of the reaction. This ensures the reaction proceeds to completion efficiently.

Question 2: I am observing a significant impurity with a similar mass in my LC-MS analysis. What could it be and how can I prevent it?

Answer: The most probable major byproduct is the corresponding α-hydroxyketone, formed by the hydrolysis of methyl 3-bromo-2-oxopropanoate. Another possibility is the formation of side products from the self-condensation of the α-bromoketone.

Potential Causes & Step-by-Step Solutions:

  • Hydrolysis of the α-Bromoketone: Water is a necessary component of the optimized solvent system, but it can also act as a nucleophile, converting the starting material into an unreactive hydroxy-ketone.

    • Troubleshooting:

      • Vigorous Reflux: Ensure the reaction mixture is refluxing vigorously. The rate of reaction between the amidine (a stronger nucleophile) and the α-bromoketone should be significantly faster than the rate of hydrolysis at this temperature.[3]

      • Stoichiometry: Use a slight excess of the amidine (e.g., 1.05 equivalents) to ensure the α-bromoketone is consumed quickly.

  • Work-up and Purification Issues: The product may be unstable to certain pH ranges or purification conditions.

    • Troubleshooting:

      • Controlled pH: During work-up, avoid strongly acidic or basic conditions for extended periods.

      • Purification Method: Instead of relying solely on column chromatography which can be loss-intensive, attempt to crystallize the product directly from the reaction mixture after removing the organic solvent (THF).[4] If chromatography is necessary, use a neutral silica gel and a gradient elution of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most robust and scalable method is the condensation of Tetrahydro-4H-pyran-4-carboxamidine hydrochloride with Methyl 3-bromo-2-oxopropanoate . This is a variation of the classic Debus-Radziszewski imidazole synthesis and has been optimized for high yields and purity.[3][5][6] The reaction proceeds via nucleophilic attack of the amidine onto the α-bromoketone, followed by cyclization and dehydration to form the aromatic imidazole ring.

Q2: Why is potassium bicarbonate (KHCO₃) used as the base instead of a stronger base like potassium carbonate (K₂CO₃) or an organic base?

Potassium bicarbonate provides the optimal balance of basicity for this reaction. It is strong enough to neutralize the amidine hydrochloride salt and facilitate the reaction, but mild enough to minimize the premature degradation of the sensitive methyl 3-bromo-2-oxopropanoate. Stronger bases can lead to significant byproduct formation through hydrolysis and self-condensation of the α-bromoketone.[3]

Q3: Can I use a different solvent system, for example, anhydrous DMF or acetonitrile?

While anhydrous solvents like DMF and acetonitrile have been reported for this type of condensation, they often result in lower and more variable yields.[3][4] The optimized THF/water biphasic system has been demonstrated to be superior, providing consistently high yields and facilitating a simpler work-up, often allowing the product to be isolated by crystallization without the need for chromatography.[3]

Q4: Is it necessary to prepare the amidine in-house?

Tetrahydro-4H-pyran-4-carboxamidine hydrochloride is not a commonly stocked commercial reagent. Therefore, it is typically prepared in-house from the corresponding nitrile, Tetrahydro-4H-pyran-4-carbonitrile, via the Pinner reaction. The nitrile itself can be synthesized from Tetrahydro-4H-pyran-4-one.

Optimized Synthesis Protocol

This protocol is based on the highly efficient method developed for analogous 2,4-disubstituted imidazoles.[3][4]

Step 1: Synthesis of Tetrahydro-4H-pyran-4-carboxamidine hydrochloride

This is a standard two-step procedure from the commercially available ketone. The first step is the conversion of the ketone to the nitrile (not detailed here), followed by the Pinner reaction.

Step 2: Synthesis of this compound

Reaction Parameters Summary

ParameterRecommended ConditionRationale
Amidine Tetrahydro-4H-pyran-4-carboxamidine HClProvides the C2-substituent and N1/C2 atoms.
α-Haloketone Methyl 3-bromo-2-oxopropanoateProvides C4, C5, and N3 atoms of the ring.
Base Potassium Bicarbonate (KHCO₃)Optimal basicity to promote reaction and minimize side products.
Stoichiometry 1.0 eq. Amidine, 1.0 eq. Ketone, 4.0 eq. BaseExcess base ensures neutralization and drives the reaction.
Solvent THF / Water (4:1 v/v)Biphasic system for optimal solubility and reactivity.
Temperature Vigorous Reflux (~70-75 °C)Accelerates the desired condensation over side reactions.
Reaction Time 2-4 hours (monitor by TLC/LC-MS)Typically sufficient for full conversion.

Experimental Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Tetrahydro-4H-pyran-4-carboxamidine hydrochloride (1.0 eq.), potassium bicarbonate (4.0 eq.), tetrahydrofuran (THF, 4 volumes), and water (1 volume).

  • Heating: Heat the heterogeneous mixture to a vigorous reflux with efficient stirring.

  • Addition: In a separate flask, dissolve Methyl 3-bromo-2-oxopropanoate (1.0 eq.) in THF (1 volume). Add this solution dropwise to the refluxing amidine mixture over 30 minutes.

  • Reaction: Maintain the vigorous reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • The aqueous residue will contain the product as a precipitate.

    • Isolate the solid by vacuum filtration.

    • Wash the filter cake with cold water and then with a minimal amount of cold diethyl ether or isopropyl ether to remove non-polar impurities.

  • Purification:

    • The crude product is often >95% pure by this method.[3]

    • If further purification is required, recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or perform column chromatography on silica gel.

Visualized Workflows

General Synthetic Pathway

Synthesis cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Condensation Pyranone Tetrahydro-4H- pyran-4-one Nitrile ... → Tetrahydro-4H-pyran- 4-carbonitrile Pyranone->Nitrile Bromoketone Methyl 3-bromo- 2-oxopropanoate Reaction Condensation (KHCO₃, THF/H₂O, Reflux) Bromoketone->Reaction Amidine Pinner Reaction → Tetrahydro-4H-pyran- 4-carboxamidine HCl Nitrile->Amidine Amidine->Reaction Product Methyl 2-(oxan-4-YL)- 1H-imidazole-4-carboxylate Reaction->Product

Caption: Overall synthetic route from starting materials to the final product.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed CheckAmidine Check Purity of Amidine HCl (¹H NMR, LC-MS) Start->CheckAmidine CheckKetone Check Quality of α-Bromoketone (Use Fresh) Start->CheckKetone CheckConditions Verify Reaction Conditions (Base, Temp, Solvent) Start->CheckConditions AmidineOK Purity >98%? CheckAmidine->AmidineOK KetoneOK Reagent Fresh? CheckKetone->KetoneOK ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK AmidineOK->KetoneOK Yes PurifyAmidine Solution: Re-purify or Re-synthesize Amidine AmidineOK->PurifyAmidine No KetoneOK->ConditionsOK Yes UseFreshKetone Solution: Use Fresh Reagent, Add Slowly KetoneOK->UseFreshKetone No OptimizeConditions Solution: Use KHCO₃, Vigorous Reflux in THF/H₂O ConditionsOK->OptimizeConditions No InvestigateWorkup Problem likely in Work-up or Purification. Review procedure. ConditionsOK->InvestigateWorkup Yes

Sources

Technical Support Center: Purification of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with purifying this heterocyclic compound.

Introduction

This compound is a substituted imidazole derivative, a class of compounds prevalent in medicinal chemistry due to their diverse biological activities.[1][2] The purification of such polar, nitrogen-containing heterocycles can present unique challenges, including poor retention on standard chromatography phases, peak tailing, and low recovery. This guide provides practical, field-proven insights to overcome these obstacles and achieve high purity.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues you may encounter during the purification of this compound.

Chromatography Issues

Q1: My compound, this compound, shows poor retention and elutes in the void volume on a standard C18 reversed-phase column. What's happening and how can I fix it?

A1: This is a common problem for polar molecules like your imidazole derivative. The weak hydrophobic interaction between your compound and the C18 stationary phase leads to minimal retention. Here are several strategies to address this:

  • Switch to a More Suitable Stationary Phase:

    • Polar-Embedded Phases: These columns incorporate a polar group within the alkyl chain, enhancing the retention of polar compounds.[3]

    • Phenyl Phases: These can offer alternative selectivity through π-π interactions with the imidazole ring.[3]

    • Cyano Phases: These can be operated in both reversed-phase and normal-phase modes, providing different selectivity based on dipole-dipole interactions.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is gradually decreased to elute the compounds.[4]

Q2: I'm observing significant peak tailing during silica gel flash chromatography of my compound. What causes this and what are the solutions?

A2: Peak tailing with basic compounds like imidazoles on silica gel is typically caused by strong interactions between the basic nitrogen of the imidazole ring and the acidic silanol groups on the silica surface.[5][6]

  • Use a Basic Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase can neutralize the acidic sites on the silica, leading to more symmetrical peaks.[4][5]

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds as it minimizes acidic interactions.[4][5]

    • Amine-Functionalized Silica: These columns have an amine-functionalized surface that can reduce the interaction with basic analytes, resulting in improved peak shape.[6]

Q3: My compound seems to be irreversibly adsorbed or is decomposing on the silica gel column, leading to low recovery. How can I confirm this and what should I do?

A3: To test for stability on silica, you can perform a simple 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains a single spot on the diagonal, your compound is likely stable. If you see streaking or new spots, it indicates decomposition.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel to minimize degradation of sensitive compounds.[7]

  • Alternative Purification Methods: If your compound is unstable on silica, consider other techniques like reversed-phase chromatography, recrystallization, or acid-base extraction.[4]

Recrystallization Issues

Q4: I'm struggling to find a suitable solvent for the recrystallization of this compound. What is the general procedure for solvent screening?

A4: The ideal recrystallization solvent should dissolve your compound well at its boiling point but poorly at low temperatures.[5]

Protocol for Solvent Selection:

  • Place a small amount of your crude product (20-30 mg) in a test tube.

  • Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is too good.

  • If it's insoluble, heat the solvent to its boiling point. If it dissolves when hot, it's a potentially good solvent.

  • Allow the hot solution to cool. If crystals form, you have found a suitable solvent.[5]

  • If a single solvent isn't ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[4][5]

Q5: My compound is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?

A5: "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid, often due to rapid cooling or a highly supersaturated solution.[5]

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.[5]

  • Use a More Dilute Solution: Add a little more hot solvent to prevent supersaturation.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal growth.

  • Add a Seed Crystal: Introducing a tiny crystal of the pure compound can induce crystallization.[4]

Extraction and Work-up Issues

Q6: During acid-base extraction, I'm getting a persistent emulsion that is difficult to separate. What can I do?

A6: Emulsions are often caused by vigorous shaking or the presence of surfactant-like impurities.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.[4]

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[4]

Frequently Asked Questions (FAQs)

Q7: What are the most common purification techniques for imidazole derivatives like this compound?

A7: The most common and effective techniques include:

  • Column Chromatography: A versatile method for separating mixtures. For polar, basic compounds, reversed-phase, HILIC, or normal phase with a basic modifier are often successful.[4]

  • Recrystallization: An excellent technique for obtaining highly pure solid compounds, provided a suitable solvent can be found.[5]

  • Acid-Base Extraction: Useful for separating acidic or basic compounds from neutral impurities.[5]

Q8: How can I monitor the purification of my compound if it is not UV-active?

A8: If your compound lacks a UV chromophore, you can use alternative detection methods for chromatography:

  • TLC Staining: Use a general stain like potassium permanganate, ceric ammonium molybdate, or iodine vapor to visualize spots on a TLC plate.[4]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors for HPLC that do not rely on UV absorbance.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) for detection and identification.[8]

Q9: What are some common impurities I might encounter in the synthesis of this compound?

A9: The synthesis of imidazole derivatives can lead to various impurities.[9] Depending on the synthetic route, you might encounter starting materials, reagents, or by-products from side reactions. Common analytical techniques like HPLC and LC-MS are crucial for identifying and quantifying these impurities.[8]

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography of a Substituted Imidazole

This protocol provides a general guideline and may require optimization for your specific compound.

  • Column Preparation:

    • Select an appropriately sized column and pack it with silica gel as a slurry in your initial, least polar mobile phase. A common rule of thumb is a 40:1 to 100:1 ratio of silica to crude material by weight.[5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[4][5]

  • Elution:

    • Start with a non-polar mobile phase (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For a compound like this compound, a gradient of dichloromethane and methanol is often effective.[5] If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[5]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution using thin-layer chromatography (TLC).[5]

  • Solvent Removal:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.[5]

Data Summary Table: Typical Purification Outcomes
Purification MethodTypical YieldTypical Purity (by HPLC)RecoveryNotes
Flash Chromatography50-80%>95%60-90%Good for complex mixtures; may require optimization.[5]
Recrystallization80-95%>99%50-85%Excellent for final polishing; dependent on finding a suitable solvent.[5]
Acid-Base ExtractionVariable>90%70-95%Effective for removing acidic or basic impurities.[5]
Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Flash_Chromatography Flash Chromatography Crude_Product->Flash_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction HPLC_Analysis HPLC/LC-MS Analysis Flash_Chromatography->HPLC_Analysis Recrystallization->HPLC_Analysis Acid_Base_Extraction->HPLC_Analysis Pure_Product Pure Product (>99%) Impure_Fractions Impure Fractions Impure_Fractions->Flash_Chromatography Repurify HPLC_Analysis->Pure_Product Meets Purity Criteria HPLC_Analysis->Impure_Fractions Does Not Meet Purity Criteria

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this reaction effectively in your own laboratory setting. We will explore common challenges, from low yields to purification difficulties, and provide validated strategies to overcome them.

Section 1: Reaction Fundamentals & Strategy

Q1: What is the most common and logical synthetic approach for this compound?

The most direct and widely adopted method for synthesizing 2,4-disubstituted imidazoles of this class is a three-component condensation reaction, often referred to as a modified Debus or Radiszewski synthesis.[1][2] This approach brings together an aldehyde, an α-dicarbonyl compound, and an ammonia source to construct the imidazole core in a single pot.

For your specific target, the key starting materials are:

  • Aldehyde: Tetrahydro-2H-pyran-4-carbaldehyde (provides the C2 substituent).

  • α-Ketoester: A derivative of methyl glyoxylate, such as methyl 2,2-dihydroxyacetate (methyl glyoxylate monohydrate), which provides the C4 and C5 carbons of the imidazole ring.

  • Ammonia Source: Ammonium acetate is typically preferred as it serves as both the nitrogen source and a mild acidic catalyst to facilitate the condensation and cyclization steps.[3][4]

The general reaction scheme is illustrated below. Understanding this pathway is the first step in diagnosing and solving experimental issues.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Tetrahydro-2H-pyran- 4-carbaldehyde P One-Pot Condensation & Cyclization A->P B Methyl Glyoxylate (or hydrate) B->P C Ammonium Acetate (NH₃ Source) C->P Z Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate P->Z G Start Low Yield Observed Check1 Monitor by TLC/LC-MS: Is starting material present? Start->Check1 Action1 Incomplete Reaction: - Increase reaction time - Increase temperature - Check catalyst/reagent quality Check1->Action1 Yes Check2 Are there many byproduct spots? Check1->Check2 No End Yield Improved Action1->End Action2 Side Reactions Dominating: - Lower temperature - Screen different solvents - Adjust stoichiometry Check2->Action2 Yes Action3 Decomposition Occurring: - Lower temperature significantly - Use milder catalyst/conditions Check2->Action3 No (Dark Color/Charring) Action2->End Action3->End G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification S1 To a round-bottom flask, add: - Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) - Methyl 2,2-dihydroxyacetate (1.05 eq) - Ammonium Acetate (3.0 eq) - Anhydrous Ethanol (to 0.4 M) S2 Equip with a reflux condenser and magnetic stir bar. S1->S2 R1 Heat the mixture to reflux (approx. 80°C). S2->R1 R2 Monitor reaction progress every 2-4 hours using TLC or LC-MS. R1->R2 R3 Continue reflux until the aldehyde is consumed (typically 8-24h). R2->R3 W1 Cool to RT. Remove ethanol under reduced pressure. R3->W1 W2 Partition residue between Ethyl Acetate and sat. NaHCO₃(aq). W1->W2 W3 Extract aqueous layer 3x with EtOAc. Combine organic layers. W2->W3 W4 Wash with brine, dry over Na₂SO₄, filter, and concentrate. W3->W4 P1 Purify the crude residue by silica gel column chromatography. W4->P1 P2 Elute with a gradient of EtOAc in Hexanes (e.g., 20-80%). P1->P2 P3 Combine pure fractions and remove solvent to yield the final product. P2->P3

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. My aim is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your process development.

Introduction to the Synthesis and its Challenges

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. While several synthetic routes to substituted imidazoles are known, their successful scale-up is often hampered by issues related to reaction control, impurity profiles, and product isolation.[1][2][3][4][5] This guide will address these challenges in a practical, question-and-answer format.

A common and efficient method for constructing the 2,4-disubstituted imidazole core is through a multi-component reaction, which offers the advantage of atom economy and reduced processing steps.[6][7] The synthesis of our target molecule can be conceptualized through the reaction of tetrahydropyran-4-carboxamidine (or a suitable precursor) with a keto-ester derivative, followed by cyclization and aromatization.

Below is a generalized workflow that will serve as the basis for our troubleshooting guide.

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Imidazole Ring Formation (Cyclocondensation) cluster_2 Step 3: Purification A Tetrahydropyran-4-carbonitrile B Ammonia/HCl A->B Reagent C Tetrahydropyran-4-carboxamidine (Amidine Intermediate) B->C Reaction D Amidine Intermediate E Dimethyl 2-formyl-3-oxosuccinate (Keto-ester) D->E Reactant F Crude this compound E->F Reaction G Crude Product H Crystallization / Chromatography G->H Process I Pure this compound H->I Result

Caption: Generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Amidine Synthesis and Stability

Question 1: I am observing low yields and significant byproduct formation during the synthesis of tetrahydropyran-4-carboxamidine. What are the likely causes and how can I mitigate them?

Answer: The synthesis of amidines, often from nitriles, can be challenging. Here are the common culprits and troubleshooting steps:

  • Incomplete Reaction: The conversion of the nitrile to the amidine can be slow.

    • Troubleshooting:

      • Temperature Control: Ensure the reaction temperature is optimal. For the Pinner reaction (via an imidate intermediate), the initial step is typically carried out at low temperatures, followed by warming.

      • Reaction Time: Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC, or HPLC) to ensure it has gone to completion.

      • Reagent Stoichiometry: Use a slight excess of the ammonia source to drive the reaction to completion.

  • Hydrolysis of Intermediates: The imidate intermediate in the Pinner synthesis is highly susceptible to hydrolysis back to the ester.

    • Troubleshooting:

      • Anhydrous Conditions: Strict control of moisture is critical. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).

      • Work-up Procedure: Quench the reaction under anhydrous conditions if possible, or work quickly during aqueous work-up at low temperatures.

  • Amidine Stability: The free amidine can be unstable, especially at elevated temperatures.

    • Troubleshooting:

      • Isolate as a Salt: Isolate the amidine as its hydrochloride salt, which is generally more stable and can be used directly in the subsequent cyclization step.

      • Telescoping: If possible, consider a "telescoped" synthesis where the amidine is generated and used in situ without isolation.

Question 2: My isolated tetrahydropyran-4-carboxamidine hydrochloride has poor solubility in the solvent for the subsequent cyclization reaction. What are my options?

Answer: Solubility issues are a common hurdle in scale-up. Here's a systematic approach to address this:

  • Solvent Screening:

    • Conduct a systematic solvent screening to find a suitable solvent or solvent mixture that can dissolve the amidine salt and the keto-ester reactant. Consider polar aprotic solvents like DMF, DMAc, or NMP, or alcohols like ethanol or isopropanol.

  • Phase Transfer Catalysis:

    • If a biphasic system is unavoidable, a phase transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the water-soluble amidine salt and the organic-soluble keto-ester.

  • In-situ Free-Basing:

    • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to generate the free amidine in situ. The free base is often more soluble in organic solvents. Be mindful that the choice of base can influence the reaction rate and byproduct formation.

Parameter Recommendation Rationale
Moisture Content < 0.1% in solvents and reagentsPrevents hydrolysis of reactive intermediates.
Reaction Temperature Monitor and control within a narrow range (e.g., ± 2 °C)Ensures consistent reaction kinetics and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric oxygen and moisture.
Section 2: Imidazole Ring Formation and Impurity Control

Question 3: The cyclocondensation reaction is sluggish and gives a complex mixture of products. How can I improve the yield and selectivity?

Answer: The formation of the imidazole ring is the key step and its efficiency is paramount. Here's how to troubleshoot a problematic cyclization:

  • Reaction Conditions:

    • Temperature: This reaction often requires heating. A systematic temperature optimization study is recommended. Microwave-assisted synthesis has been shown to accelerate imidazole formation and can be a useful tool for rapid optimization before translating to a larger scale.[3][6]

    • Catalyst: While many imidazole syntheses proceed without a catalyst, some benefit from the addition of a mild acid or base. Acetic acid is a common choice to facilitate the dehydration step in the cyclization cascade.

  • Byproduct Formation:

    • Side Reactions of the Keto-ester: The keto-ester starting material can undergo self-condensation or other side reactions. Ensure it is added to the reaction mixture in a controlled manner.

    • Regioisomer Formation: Depending on the exact structure of the three-carbon synthon, the formation of regioisomers is possible. While the use of a symmetrical keto-ester like dimethyl 2-formyl-3-oxosuccinate is designed to avoid this, impurities in this starting material could lead to isomeric byproducts.

    • Over-alkylation: If the reaction is run for too long or at too high a temperature, N-alkylation of the imidazole product can occur if alkylating agents are present.

G cluster_0 Troubleshooting Cyclocondensation A Low Yield / Complex Mixture B Optimize Temperature A->B C Consider Catalyst (e.g., Acetic Acid) A->C D Control Reagent Addition Rate A->D E Analyze Starting Material Purity A->E F Monitor Reaction Progress B->F C->F D->F E->F G Improved Yield and Purity F->G

Caption: Decision-making workflow for troubleshooting the cyclocondensation step.

Question 4: I am observing a persistent impurity with a similar polarity to my desired product, making purification difficult. What could it be and how do I get rid of it?

Answer: A common and troublesome impurity in this type of synthesis is the corresponding oxazole derivative. This arises from a competing cyclization pathway.

  • Mechanism of Oxazole Formation: The initial condensation of the amidine can be followed by an intramolecular cyclization involving the oxygen of the keto-ester instead of the nitrogen, leading to an oxazole byproduct.

  • Mitigation Strategies:

    • pH Control: The pH of the reaction medium can influence the relative rates of imidazole versus oxazole formation. Generally, more neutral or slightly basic conditions favor imidazole formation.

    • Solvent Choice: The polarity of the solvent can affect the transition states of the competing cyclization pathways. Experiment with different solvents to find one that disfavors oxazole formation.

    • Temperature Profile: A lower reaction temperature may favor the desired imidazole pathway.

  • Purification:

    • Recrystallization: If the impurity level is low, a carefully designed recrystallization protocol can be effective. A solvent/anti-solvent system is often required.

    • Chromatography: While not ideal for large-scale production, column chromatography may be necessary if recrystallization is ineffective. Developing a robust chromatographic method at the lab scale is crucial before scaling up.

    • Acid-Base Extraction: The basicity of the imidazole nitrogen can be exploited. The desired product can be extracted into an acidic aqueous phase, leaving less basic impurities in the organic phase. The product is then recovered by basifying the aqueous phase and re-extracting.

Section 3: Product Isolation and Purification

Question 5: My product is difficult to crystallize and often oils out. How can I develop a robust crystallization procedure?

Answer: Developing a reliable crystallization protocol is a cornerstone of scalable synthesis.

  • Systematic Screening:

    • Solvent Selection: Screen a wide range of solvents with varying polarities. Look for a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Anti-Solvent Addition: If a single solvent is not effective, an anti-solvent approach can be used. Dissolve the crude product in a good solvent and then slowly add an anti-solvent in which the product is insoluble to induce crystallization.

    • Seeding: Once you have crystals, save a small amount to use as seed crystals in subsequent batches. Seeding can promote crystallization and lead to a more consistent particle size.

  • Control of Supersaturation:

    • Cooling Rate: A slow, controlled cooling rate is crucial for the growth of large, pure crystals. Crash cooling often leads to the entrapment of impurities and the formation of small particles that are difficult to filter.

    • Stirring: Gentle agitation is necessary to ensure homogeneity but overly vigorous stirring can lead to crystal breakage and the formation of fines.

Experimental Protocol: Developing a Crystallization Procedure

  • Solubility Assessment:

    • In a series of small vials, add a known amount of your crude product (e.g., 50 mg).

    • To each vial, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, heptane) dropwise with stirring until the solid dissolves at room temperature. Record the volume of solvent added to estimate solubility.

    • Heat the vials and observe if more solid can be dissolved.

    • Cool the saturated solutions to room temperature and then to 0-5 °C and observe for crystal formation.

  • Solvent/Anti-Solvent System Development:

    • Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, acetone).

    • Slowly add an anti-solvent (e.g., water, heptane) until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Parameter Good Practice Poor Practice
Cooling Profile Slow, linear cooling (e.g., 10-20 °C/hour)Rapid cooling in an ice bath
Agitation Gentle, continuous stirringHigh-speed, vigorous stirring
Seeding Add a small amount of pure crystals at the point of supersaturationNo seeding or adding seeds too early/late

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Dall'Asta, M., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 17(11), 13593-13605.
  • de Castro, P. P., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1216.
  • Panday, J., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-270.
  • Atia, A. J. K., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13.
  • Gholamzadeh, P., et al. (2023). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Scientific Reports, 13(1), 1083.
  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(41), 8325-8338.

Sources

Technical Support Center: Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected Nuclear Magnetic Resonance (NMR) spectral data during their work with this molecule. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Troubleshooting & FAQs: Unexpected NMR Shifts

The structure of this compound presents several features that can lead to complex or unexpected NMR spectra. The key areas of interest are the imidazole ring, which can undergo tautomerization, and the oxane (tetrahydropyran) ring, which is subject to conformational dynamics.

FAQ 1: My imidazole N-H proton signal is either very broad or completely absent. Is my sample degraded?

This is a common observation for imidazole-containing compounds and typically does not indicate sample degradation. Several dynamic processes can cause this phenomenon:

  • Tautomerism: The imidazole ring can exist in two tautomeric forms where the N-H proton is on either nitrogen (N1 or N3). If the exchange between these two forms is on the same timescale as the NMR experiment, the N-H signal can broaden significantly, sometimes to the point of disappearing into the baseline.[1][2]

  • Proton Exchange with Solvent: Traces of water or acidic/basic impurities in the NMR solvent can catalyze rapid exchange of the N-H proton, leading to signal broadening or its complete absence. In protic solvents like CD3OD, the N-H proton will rapidly exchange with deuterium, causing the signal to vanish.

This simple experiment is definitive for identifying an exchangeable proton like an N-H.

  • Acquire Standard ¹H NMR: Dissolve the sample in a non-protic solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake it vigorously for about 30 seconds to ensure mixing.

  • Analyze: Re-acquire the ¹H NMR spectrum. If the broad or missing signal was due to the N-H proton, it will disappear completely after the D₂O shake as the proton is replaced by a deuterium atom, which is not observed in ¹H NMR.

FAQ 2: The chemical shift of the imidazole C5-H proton is not where I expected it. Why has it shifted?

The electronic environment of the C5-H proton is highly sensitive to which of the adjacent nitrogen atoms is protonated.[1][3] The two tautomers create distinct chemical environments.

  • Tautomer A (N1-H): The proton is on the nitrogen distal to the C5 position.

  • Tautomer B (N3-H): The proton is on the nitrogen proximal to the C5 position.

The dominant tautomer in solution determines the observed chemical shift. This equilibrium can be influenced by solvent, temperature, and concentration.[4][5] For instance, hydrogen-bonding solvents can stabilize one tautomer over the other.[6][7][8]

Caption: Equilibrium between the two tautomers of the imidazole ring.

VT-NMR can help determine if the shifts are due to a dynamic equilibrium.

  • Standard Spectrum: Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Spectra: Cool the sample in increments (e.g., 273 K, 253 K, 233 K). At lower temperatures, the tautomeric exchange may slow down, potentially resolving into two distinct signals for the C5-H of each tautomer.

  • High-Temperature Spectra: Heat the sample in increments (e.g., 313 K, 333 K). At higher temperatures, the exchange may become faster, leading to a single, sharpened, averaged signal for the C5-H.

FAQ 3: The signals for the oxane (tetrahydropyran) ring are broad and complex, not the simple multiplets I anticipated. What does this signify?

The complexity arises from the conformational rigidity of the six-membered oxane ring. At room temperature, the ring undergoes a rapid "chair-chair" interconversion. However, the bulky imidazole substituent at the C4 position may restrict this flipping.

  • Axial vs. Equatorial Protons: In a fixed chair conformation, protons on the oxane ring are either in axial (pointing up/down) or equatorial (pointing out) positions. These two environments have different chemical shifts.[9][10]

  • Conformational Exchange: If the ring flipping is slow on the NMR timescale (often observed at lower temperatures), you will see separate, distinct signals for each axial and equatorial proton. If the flipping is fast, you will see time-averaged signals. If the rate of flipping is intermediate, the signals will be broad and poorly resolved.[10][11]

This workflow provides a logical sequence for diagnosing unexpected NMR shifts.

Caption: A step-by-step workflow for troubleshooting NMR issues.

FAQ 4: My spectrum looks completely different after changing solvents (e.g., from CDCl₃ to DMSO-d₆). Why?

Solvent effects are pronounced for this molecule due to its hydrogen bonding capabilities and potential for tautomerism.[4][7][12]

  • Hydrogen Bonding: DMSO-d₆ is a strong hydrogen bond acceptor and can interact with the imidazole N-H, significantly altering its chemical shift and slowing down proton exchange compared to a less polar solvent like CDCl₃.[6][8] This often results in a sharper, more defined N-H peak in DMSO-d₆.

  • Tautomer Stabilization: Different solvents can stabilize one tautomer over the other, leading to changes in the chemical shifts of the imidazole ring protons, particularly C5-H.[5]

  • Conformational Effects: Solvent polarity can influence the conformational equilibrium of the oxane ring, although this effect is often less dramatic than the electronic effects on the imidazole ring.

The following table provides a hypothetical comparison of ¹H NMR data to illustrate common issues. Actual shifts can vary based on instrument, concentration, and temperature.

Proton AssignmentExpected Shift (ppm)Potentially Observed Shift (ppm)Possible Reason for Discrepancy
Imidazole NH 10.0 - 12.0 (in DMSO)Very Broad or AbsentTautomerism, rapid proton exchange.[1][2]
Imidazole C5-H ~7.5~7.8 or ~7.2Shift in tautomeric equilibrium.[3]
Oxane C2/6-H~4.0Broad multiplet ~3.5-4.1Intermediate rate of chair-chair interconversion.[10]
Oxane C2/6-H~3.5Broad multiplet ~3.5-4.1Intermediate rate of chair-chair interconversion.[10]
Methoxy -OCH~3.83.8 (Typically stable)Generally less affected by these dynamic processes.
FAQ 5: I am still unsure about my assignments. What is the next step?

When 1D NMR is insufficient, 2D NMR techniques are essential for unambiguous structure elucidation.[13][14][15]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing the proton network within the oxane ring and confirming the connectivity of the methine proton at C4 of the oxane ring to its neighbors.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[16] This is the most reliable way to assign carbon signals and confirm which protons belong to the imidazole versus the oxane ring.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds).[16] This is critical for confirming the connection between the oxane C4-H and the imidazole C2 carbon, definitively establishing the overall molecular structure.

References
  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Retrieved from [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein | Request PDF. Retrieved from [Link]

  • PubMed. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

  • National Institutes of Health. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Retrieved from [Link]

  • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.... Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (2023). Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Retrieved from [Link]

  • YouTube. (2021). Factors Affecting Chemical Shift. Retrieved from [Link]

  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Retrieved from [Link]

  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Shifting of axial and equatorial protons. Retrieved from [Link]

  • Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Retrieved from [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Retrieved from [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

Sources

"Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting protocols to address potential stability issues encountered when handling this compound in solution. The guidance herein is grounded in established principles of medicinal chemistry and analytical science to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

Answer: A decrease in the concentration of your stock solution is likely due to chemical degradation. The two most probable sites of instability on this molecule are the methyl ester and the imidazole ring.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in aqueous solutions that are either acidic or basic. This reaction would convert the methyl ester to the corresponding carboxylic acid, which may have different solubility and activity profiles.

  • Imidazole Ring Oxidation: The imidazole ring can be prone to oxidation, particularly if exposed to atmospheric oxygen, trace metal ions, or light. This can lead to the formation of various degradation products and a loss of the parent compound.

To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If stock solutions must be stored, they should be kept at -20°C or -80°C in an inert atmosphere (e.g., under argon or nitrogen) and protected from light.

Question 2: My solution of this compound has turned a yellowish color. Is this a sign of degradation?

Answer: Yes, a change in the color of your solution, such as turning yellow, is a strong indicator of chemical degradation. This discoloration is often associated with the oxidation of the imidazole ring system, leading to the formation of conjugated byproducts that absorb light in the visible spectrum.

To troubleshoot this issue:

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which are potent oxidizing agents.

  • Inert Atmosphere: When preparing and storing solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Light Protection: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidative reactions.

Question 3: I'm seeing multiple peaks in my HPLC/LC-MS analysis of a sample that should only contain this compound. How can I identify the source of these extra peaks?

Answer: The appearance of additional peaks in your chromatogram suggests the presence of impurities or degradation products. To identify these, a systematic approach is necessary.

  • Forced Degradation Study: A forced degradation study can help you predict the likely degradation products and develop analytical methods to detect them. This involves subjecting the compound to stress conditions such as acid, base, heat, oxidation, and light.

  • Mass Spectrometry (MS) Analysis: By analyzing the mass-to-charge ratio (m/z) of the extra peaks, you can propose potential structures for the degradation products. For example, the hydrolysis product would have a mass corresponding to the loss of a methyl group and the addition of a hydrogen.

  • Reference Standards: If possible, synthesize or purchase potential degradation products to use as reference standards to confirm their identity in your samples.

Below is a workflow to guide your investigation.

Caption: Workflow for identifying unknown peaks in HPLC/LC-MS analysis.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

To ensure the long-term stability of this compound, follow these handling and storage guidelines:

  • Solid Compound: Store the solid material at -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).

  • Stock Solutions:

    • Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Ethanol).

    • Prepare solutions fresh for each experiment whenever possible.

    • If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -80°C and protect them from light.

  • Aqueous Solutions: Avoid storing the compound in aqueous buffers for extended periods, especially at pH values below 6 or above 8, due to the risk of ester hydrolysis. If you must use aqueous solutions, prepare them immediately before use.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the stability of your compound and for developing stability-indicating analytical methods.

Objective: To identify the major degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (compound in solvent only) for comparison.

  • Incubation: Incubate the samples under the specified conditions.

  • Neutralization (for acid and base samples): After incubation, neutralize the acidic and basic samples to a pH of ~7.

  • Analysis: Analyze all samples by a suitable HPLC/LC-MS method to identify and quantify the parent compound and any degradation products.

Forced Degradation Conditions:

Stress ConditionReagentConcentrationTemperatureTime
Acid Hydrolysis 0.1 M HCl50% (v/v)60°C24 h
Base Hydrolysis 0.1 M NaOH50% (v/v)Room Temp4 h
Oxidation 3% H₂O₂50% (v/v)Room Temp24 h
Thermal None (in solid state and solution)N/A80°C48 h
Photolytic None (in solution)N/ARoom Temp24 h (in a photostability chamber)

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify new peaks and determine their m/z values to propose structures for the degradation products.

  • Calculate the percentage of degradation for each condition.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate B 2-(oxan-4-YL)-1H- imidazole-4-carboxylic acid A->B H+ or OH- C Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate D Oxidized Imidazole Products C->D [O]

Caption: Potential degradation pathways for this compound.

Conclusion

By understanding the potential stability issues of this compound and implementing the appropriate handling, storage, and analytical strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental data. Proactive stability assessment is a critical component of successful research and development.

References

  • At an early stage of drug development, it is important to have an understanding of the stability of a drug substance. This information is used to determine the proper storage and handling conditions for the drug substance and to support the proposed shelf life. Forced degradation studies are a key part of this process. These studies involve subjecting the drug substance to a variety of stress conditions, such as heat, light, humidity, and acid/base hydrolysis. The goal of these studies is to identify the potential degradation products of the drug substance and to develop analytical methods for their detection.
  • The imidazole ring is a common structural motif in many pharmaceuticals. It is a five-membered aromatic heterocycle with two nitrogen atoms. The imidazole ring is relatively stable, but it can be susceptible to degradation under certain conditions. For example, the imidazole ring can be oxidized by a variety of agents, including hydrogen peroxide, potassium permanganate, and ozone. The imidazole ring can also be degraded by strong acids and bases. In addition, the imidazole ring can be photolytically degraded by exposure to ultraviolet light.
  • Methyl esters are a common functional group in many organic molecules. They are relatively stable, but they can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The rate of hydrolysis is dependent on the pH of the solution and the temperature. In general, the rate of hydrolysis is faster at higher pH values and at higher temperatures. The hydrolysis of methyl esters can be a significant problem in the pharmaceutical industry, as it can lead to the degradation of drug substances and drug products.

Technical Support Center: Synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate. As a key heterocyclic building block, its successful synthesis is often critical for downstream applications. However, like many multi-component imidazole syntheses, this reaction can be prone to failure. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Initiation & Low Conversion

Question 1: My reaction shows no conversion, or the yield is extremely low after the recommended reaction time. What are the most common culprits?

Answer: Failure to initiate or poor conversion in this type of imidazole synthesis typically points to issues with one of three areas: reagent integrity, reaction conditions, or the reaction setup itself.

  • Reagent Quality & Stoichiometry: This is the most frequent cause of failure.

    • Aldehyde Purity: Tetrahydropyran-4-carboxaldehyde is prone to oxidation to the corresponding carboxylic acid or polymerization upon storage. Use a freshly opened bottle or purify stored aldehyde via distillation before use. Confirm its purity by ¹H NMR.

    • Ammonia Source: Ammonium acetate is often used as the ammonia source and a mild catalyst. It is hygroscopic; moisture can inhibit the initial condensation steps. Ensure you are using a dry, free-flowing powder from a tightly sealed container.

    • Dicarbonyl Component: The glyoxalate equivalent must be of high purity. Impurities can lead to a cascade of side reactions.

    • Stoichiometry: In many multi-component reactions, an excess of one reagent, typically the aldehyde or ammonia source, is used to drive the reaction to completion.[1] Review the stoichiometry of your reaction; a 1:1:1 ratio is rarely optimal.

  • Reaction Conditions:

    • Temperature: Imidazole cyclizations often require significant thermal energy to overcome the activation barrier for the final aromatization step. If you are using conventional heating, ensure the internal reaction temperature is being reached and maintained. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for imidazole-4-carboxylates by providing efficient and uniform heating.[1][2]

    • Solvent: The reaction requires a solvent that can facilitate the dissolution of all starting materials and intermediates. Acetonitrile is a common choice.[1] Crucially, the solvent must be anhydrous. The presence of water can halt the formation of key imine intermediates.

Troubleshooting Protocol: Pre-reaction Checklist

ParameterCheckCorrective ActionRationale
Aldehyde Verify purity via ¹H NMR.Purify by distillation or use a fresh bottle if impurities are detected.Aldehyde degradation is a primary failure point.
Ammonia Source Check for clumping (moisture).Use a fresh, anhydrous source. Dry in a vacuum oven if necessary.Water inhibits the formation of key intermediates.
Solvent Use a new, sealed bottle of anhydrous solvent.If the bottle is old, use fresh solvent or dry it over molecular sieves.Ensures anhydrous conditions necessary for condensation.
Temperature Monitor internal reaction temp.Increase temperature in increments of 10 °C. Consider switching to microwave irradiation.Insufficient energy can stall the reaction, especially at the cyclization/aromatization step.[1][2]
Category 2: Side Products & Complex Reaction Mixtures

Question 2: My crude analysis (TLC, LC-MS) shows a complex mixture of products. What are the likely side reactions?

Answer: The formation of multiple products is common in multi-component reactions if conditions are not optimized. The primary side products often arise from incomplete reactions or alternative reaction pathways.

  • Incompletely Cyclized Intermediates: The reaction proceeds through several intermediate stages, including imine formation and condensation. If the final cyclization and aromatization steps are inefficient, these intermediates can persist in the final mixture.

  • Polymerization: Aldehydes, especially in the presence of acid or base catalysts, can self-polymerize. This is often observed as an insoluble baseline material on TLC or a broad, unresolved hump in the NMR spectrum.

  • Formation of Aroyl-Imidazoles: Depending on the specific dicarbonyl component and reaction conditions, the formation of undesired regioisomers or aroyl-imidazoles as side products can occur.[3]

  • Multi-Reactant Side Products: The presence of multiple reactive species can lead to the formation of unexpected adducts.[4] For instance, two molecules of the aldehyde might react with the ammonia source before the dicarbonyl component is incorporated.

Below is a simplified representation of the intended reaction pathway versus potential side reactions.

reaction_pathway cluster_0 Starting Materials cluster_1 Reaction Pathways Aldehyde Tetrahydropyran-4- carboxaldehyde Intermediate Acyclic Intermediates (e.g., Imine) Aldehyde->Intermediate Side_Products Side Products (Polymers, Other Adducts) Aldehyde->Side_Products Self-Condensation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Intermediate Dicarbonyl Dicarbonyl Equivalent (e.g., Methyl Glyoxalate) Product Desired Imidazole Product Dicarbonyl->Product Intermediate->Product Cyclization & Aromatization Intermediate->Side_Products Degradation

Caption: Intended reaction pathway versus common side reactions.

Category 3: Purification & Product Instability

Question 3: My crude reaction looks promising, but I lose most of my product during silica gel column chromatography. Why?

Answer: This is a classic problem when purifying imidazoles, especially those containing hydrolytically sensitive groups like esters. The issue is twofold: the amphoteric nature of the imidazole ring and the instability of the methyl ester.

  • Interaction with Silica Gel: Silica gel is acidic (pKa ≈ 4.5). The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[5][6] The basic nitrogen atom (N-3) can be protonated by the silica surface, causing the compound to bind strongly. This leads to significant streaking on TLC, poor recovery from the column, or even complete retention.

  • Hydrolysis on Column: The acidic nature of silica gel, combined with the presence of trace water in the eluent, can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.[7] This new, highly polar compound will then be very difficult to elute from the column. A user on a chemistry forum noted that acylimidazoles are too hydrolytically unstable to be isolated on silica.[7]

Question 4: My final NMR is clean, but the characteristic methyl singlet (~3.8 ppm) for the ester is missing, and I have a broad peak downfield. What happened?

Answer: This is a clear indication of ester hydrolysis to the carboxylic acid. This almost certainly occurred during the aqueous work-up or purification.[8] Even a brief wash with a mild acid or base can be sufficient to cleave the ester.[9] The imidazole ring itself can participate in and catalyze the hydrolysis of adjacent ester groups.

Troubleshooting Protocol: Work-up & Purification

The key is to minimize the product's contact with acidic, basic, or aqueous environments.

purification_flowchart Start Crude Reaction Mixture Q1 Is the crude product a solid or oil? Start->Q1 Solid Attempt Direct Crystallization (e.g., from EtOAc/Heptane) Q1->Solid Solid Oil Proceed to Chromatography Q1->Oil Oil Q2 Test stability on a neutral alumina TLC plate. Oil->Q2 Stable Use Neutral Alumina Column or Base-Washed Silica Q2->Stable Stable Unstable Avoid Chromatography. Attempt Acid/Base Extraction. Q2->Unstable Unstable Extraction 1. Dissolve in EtOAc 2. Wash with sat. NaHCO3 (aq) 3. Wash with Brine 4. Dry & Concentrate Unstable->Extraction

Caption: Decision flowchart for product purification.

Step-by-Step Protocol: Preparation of Base-Washed (Deactivated) Silica Gel

If chromatography is unavoidable, deactivating the silica gel is critical.

  • Prepare the Slurry: Create a slurry of silica gel in your desired starting eluent (e.g., 95:5 Dichloromethane/Methanol).

  • Add Base: While stirring, add triethylamine (or another volatile base) until the slurry reaches a concentration of ~1% v/v base.

  • Equilibrate: Stir the slurry for 30-60 minutes.

  • Pack the Column: Pack the column with the basic slurry as you normally would.

  • Run the Column: Ensure that your mobile phase throughout the entire purification process is also additivated with the same concentration of base (e.g., 1% triethylamine). This prevents the column from re-acidifying.

References
  • G. A. D. A. C. G. T. D. F. P. A. S. C. S. A. V. F. R. P. P. D. A. D. M. T. A. T. D. P. P. M. T. L. S. D. M. P. C. T. D. R. M. F. P. A. S. C. S. A. V. F. R. P. P. D. A. D. M. T. A. T. D. P. P. M. T. L. S. D. M. P. C. T. D. R. M. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.[Link]

  • Bocan, T. M. A., et al. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? FAQ.[Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct.[Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. organic-chemistry.org.[Link]

  • Yakar, Y., & Çetinkaya, E. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society Section A: Chemistry.[Link]

  • Google Patents. (n.d.).
  • de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.[Link]

  • Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • Panday, J., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[Link]

  • Reddit. (2022). Nothing has been working for this synthesis-HELP. r/chemistry.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]

Sources

Technical Support Center: Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this molecule. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-tested expertise.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis and characterization of this compound.

NMR Spectroscopy

Question 1: Why am I observing complex and overlapping signals in the 1H NMR spectrum for the oxane ring protons?

Answer: The complexity in the 1H NMR spectrum of the oxane (tetrahydropyran) ring is expected and arises from several factors:

  • Chair Conformation: The tetrahydropyran ring predominantly exists in a chair conformation. This results in two distinct chemical environments for the protons on each carbon: axial and equatorial. These protons are diastereotopic and will have different chemical shifts.

  • Spin-Spin Coupling: The axial and equatorial protons on the same carbon (geminal coupling) and on adjacent carbons (vicinal coupling) will split each other's signals. The magnitude of the vicinal coupling constant (J-value) is dependent on the dihedral angle between the protons, as described by the Karplus equation. This leads to complex multiplet patterns.

  • Second-Order Effects: When the chemical shift difference between coupled protons is small (close to their coupling constant), second-order effects can occur, further complicating the spectrum with leaning and non-intuitive splitting patterns.

Troubleshooting Workflow for NMR Signal Overlap:

Caption: Troubleshooting workflow for complex NMR spectra.

Question 2: The imidazole N-H proton signal is broad or not observed in the 1H NMR. What could be the cause?

Answer: The imidazole N-H proton can be challenging to observe for a few reasons:

  • Proton Exchange: The N-H proton can undergo chemical exchange with residual water or other protic impurities in the NMR solvent. This exchange can be fast on the NMR timescale, leading to signal broadening or disappearance.

  • Quadrupolar Broadening: The nitrogen atom (14N) has a nuclear quadrupole moment, which can interact with the local electric field gradient. This can lead to a broadening of the signals of adjacent protons.

  • Tautomerism: Imidazole exists in two equivalent tautomeric forms.[1][2] While often a rapid equilibrium that results in a single averaged signal, under certain conditions, this can contribute to broadening.

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your NMR solvent (e.g., DMSO-d6, CDCl3) is scrupulously dry.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate, potentially sharpening the N-H signal.

  • Add a Drop of D2O: To confirm if the signal is an exchangeable proton, add a drop of D2O to your NMR tube. If the signal disappears, it is likely the N-H proton.

Mass Spectrometry

Question 3: My mass spectrum shows a weak or absent molecular ion peak. How can I improve its detection?

Answer: The stability of the molecular ion in mass spectrometry can be influenced by the ionization technique and the molecule's structure. Imidazole-containing compounds can sometimes undergo fragmentation.[3]

Recommended Actions:

  • Use a Soft Ionization Technique: Electrospray ionization (ESI) and Chemical Ionization (CI) are "softer" techniques than Electron Ionization (EI) and are more likely to produce a prominent molecular ion peak.

  • Optimize ESI Conditions: In ESI-MS, adjusting parameters like the capillary voltage, cone voltage, and desolvation gas temperature can significantly impact the abundance of the molecular ion.

  • Consider Adduct Formation: In ESI, the molecule may be observed as an adduct with sodium ([M+Na]+) or potassium ([M+K]+) ions, especially if there are trace amounts of these salts in the sample or solvent. Look for peaks at M+23 and M+39.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help confirm the elemental composition of your compound even if the molecular ion is of low intensity.

Ionization TechniqueTypical Outcome for Imidazole DerivativesWhen to Use
Electron Ionization (EI) Can lead to significant fragmentation and a weak molecular ion.Useful for structural information from fragmentation patterns.
Electrospray Ionization (ESI) Generally produces a strong protonated molecule [M+H]+.Ideal for polar molecules and when the molecular weight is needed.
Chemical Ionization (CI) A softer technique than EI, often yielding a more intense [M+H]+ peak.A good alternative when EI causes excessive fragmentation.
Chromatography (HPLC)

Question 4: I am experiencing poor peak shape and retention for my compound on a standard C18 HPLC column. What can I do?

Answer: The combination of a polar imidazole ring and a carboxylate group makes this molecule quite polar.[1][4] Standard reversed-phase C18 columns can sometimes provide poor retention for such compounds, especially with highly aqueous mobile phases.[5]

Troubleshooting HPLC Separation:

Caption: Decision tree for troubleshooting HPLC issues.

Alternative Chromatographic Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[6]

  • Polar-Embedded or Polar-Endcapped Columns: These are modified reversed-phase columns that offer better retention and peak shape for polar analytes in highly aqueous mobile phases.

X-Ray Crystallography

Question 5: I am struggling to obtain single crystals of my compound suitable for X-ray diffraction.

Answer: Growing high-quality single crystals is often the most challenging step in X-ray crystallography.[7][8] The purity of the compound and the crystallization conditions are paramount.

Key Considerations for Crystallization:

  • Purity: The compound should be of the highest possible purity. Even small amounts of impurities can inhibit crystal growth.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[9] A solvent system where the compound has high solubility at an elevated temperature and lower solubility at room temperature or below is often a good starting point for slow cooling crystallization.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[9]

Experimental Protocol: Vapor Diffusion Crystallization

  • Prepare a concentrated solution of your compound in a suitable solvent (e.g., methanol, ethanol).

  • Place a small drop (2-5 µL) of this solution on a siliconized glass coverslip.

  • In a well of a crystallization plate, add a larger volume (500 µL) of an anti-solvent (e.g., diethyl ether, hexane).

  • Invert the coverslip and seal the well.

  • Allow the setup to stand undisturbed and observe for crystal growth over several days to weeks.

Frequently Asked Questions (FAQs)

Q1: What are the expected key NMR shifts for this compound?

A1: While the exact chemical shifts will depend on the solvent and spectrometer, the following are approximate expected ranges:

  • Imidazole C5-H: ~7.5-8.0 ppm (singlet)

  • Oxane C4-H (methine): ~3.0-3.5 ppm (multiplet)

  • Oxane C2/C6-H (axial/equatorial): ~3.4-4.1 ppm (multiplets)

  • Oxane C3/C5-H (axial/equatorial): ~1.6-2.2 ppm (multiplets)

  • Methyl Ester (O-CH3): ~3.8-3.9 ppm (singlet)

  • Imidazole N-H: Highly variable, often broad, ~10-13 ppm (in DMSO-d6)

Q2: What are common impurities to look out for in the synthesis of this molecule?

A2: Common impurities can arise from starting materials or side reactions during the imidazole ring formation.[10][11] These may include:

  • Unreacted starting materials.

  • Isomeric products, such as the 5-carboxylate instead of the 4-carboxylate, depending on the synthetic route.

  • Byproducts from over-reaction or side reactions.[10]

  • Residual solvents from the workup and purification.

Q3: What is the expected molecular weight and formula?

A3:

  • Molecular Formula: C10H14N2O3[12][13][14]

  • Molecular Weight: 210.23 g/mol [12][14]

Q4: What is the solubility profile of this compound?

A4: Imidazole-4-carboxylic acid derivatives tend to be polar.[4] The methyl ester will be less polar than the corresponding carboxylic acid but is still expected to have good solubility in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate, with lower solubility in nonpolar solvents like hexanes.

References

Sources

Technical Support Center: Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate (CAS: 1250150-10-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The purity of this reagent is paramount for achieving reproducible reaction outcomes, ensuring the integrity of biological data, and maintaining the efficiency of drug discovery workflows. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding reagent purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for this reagent?

A: For most research and development applications, this compound should meet a minimum purity specification of >95%, as determined by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).[1][2] For more sensitive applications, such as late-stage synthesis or the creation of screening libraries, a purity of ≥98% is recommended. Always refer to the lot-specific Certificate of Analysis (CoA) provided by your supplier for detailed specifications.[3]

Q2: What are the most common impurities I might encounter?

A: Impurities can arise from the synthesis, storage, or handling of the reagent. Based on common synthetic routes for substituted imidazoles, such as variations of the Radziszewski or Debus syntheses, potential impurities include:

  • Starting Materials: Unreacted precursors like tetrahydropyran-4-carboxaldehyde or methyl isocyanoacetate.

  • Isomeric Byproducts: The synthesis can potentially yield the isomeric Methyl 2-(oxan-4-YL)-1H-imidazole-5-carboxylate. Regioisomeric products are a common challenge in imidazole synthesis.[4]

  • Hydrolysis Products: Saponification of the methyl ester to the corresponding carboxylic acid can occur if the compound is exposed to moisture in the presence of acidic or basic catalysts.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) may be present.[5]

  • Degradation Products: Imidazole rings can be susceptible to degradation under harsh pH or oxidative conditions, though specific pathways for this molecule are not widely published.[6]

Q3: How should I properly store this reagent to prevent degradation?

A: To maintain the integrity of the reagent, proper storage is critical.[3][7] We recommend the following conditions:

  • Temperature: Store in a cool, dry place, typically at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from direct light, as UV exposure can sometimes initiate degradation pathways in heterocyclic compounds.

  • Container: Ensure the container is tightly sealed. For reagents used frequently, consider aliquoting into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.

Q4: My ¹H NMR spectrum looks more complex than expected. How can I confirm the structure and identify impurities?

A: An unexpectedly complex ¹H NMR spectrum is a primary indicator of purity issues.

  • Confirm the Main Species: First, verify the presence of characteristic peaks for the target compound: the singlet for the imidazole C5-H (typically ~7.5-8.0 ppm), the signals for the oxane ring, and the methyl ester singlet (~3.8-3.9 ppm).

  • Use an Internal Standard: For a quantitative assessment, use the Quantitative NMR (qNMR) method.[8] Adding a certified internal standard of known concentration (e.g., dimethyl sulfone, maleic acid) allows you to calculate the absolute purity of your reagent. This is a powerful, non-destructive technique that is orthogonal to chromatography.[8]

  • Look for Impurity Signatures: Compare your spectrum to the reference spectrum on the CoA. Small, unassigned peaks may correspond to the impurities listed in Q2. For example, a broad singlet might indicate the presence of the carboxylic acid hydrolysis product.

  • Employ 2D NMR: Techniques like COSY and HSQC can help confirm the connectivity of the main compound and may assist in elucidating the structure of unknown impurities.

Q5: Can I use this reagent if the purity is slightly lower than specified on the CoA?

A: This decision is application-dependent. For initial, exploratory reactions, a slightly lower purity (e.g., 93% vs. 95%) may be acceptable, but be prepared for potentially lower yields or the formation of new side products. For kinetic studies, biological assays, or reactions where stoichiometry is critical, using an impure reagent is strongly discouraged as it will lead to unreliable and irreproducible results. If you must proceed, it is essential to accurately determine the purity (e.g., via qNMR) and adjust the reagent stoichiometry accordingly.[1]

Part 2: Troubleshooting Guide for Purity-Related Issues

This section provides a logical workflow to diagnose and resolve common experimental problems linked to reagent purity.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Initial Verification cluster_2 Analytical Confirmation cluster_3 Decision & Action Problem Unexpected Experimental Result (e.g., Low Yield, Side Product, No Reaction) CoA Review Supplier CoA (Lot #, Purity, Date) Problem->CoA Storage Check Storage Conditions (Temp, Atmosphere, Age) CoA->Storage Appearance Visual Inspection (Color, Physical State) Storage->Appearance Analysis Re-analyze Reagent Purity Appearance->Analysis NMR ¹H NMR with Internal Standard (Quantitative Purity) Analysis->NMR LCMS LC-MS Analysis (Impurity Profile & Mass ID) Analysis->LCMS Decision Purity Confirmed? NMR->Decision LCMS->Decision Purify Purify Reagent (See Protocol 3) Decision->Purify No Other Troubleshoot Other Reaction Parameters Decision->Other Yes New Procure New Lot Purify->New If purification fails

Caption: Troubleshooting workflow for reagent purity issues.

Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Side Products
  • Underlying Cause: The stoichiometry of your reaction is likely incorrect due to the presence of non-reactive impurities in the reagent, effectively lowering its molar concentration. Alternatively, a reactive impurity could be participating in the reaction to generate unforeseen side products.

  • Troubleshooting Steps:

    • Halt and Verify: Do not immediately re-run the reaction. First, quarantine the reagent lot .

    • Follow the Workflow: Begin with the "Problem Identification" step in the diagram above.

    • Re-analyze: Perform a quick purity check using ¹H NMR. This is often the fastest way to see if the material matches the expected structure.

    • Quantify: If discrepancies are observed, proceed with a quantitative analysis like qNMR (Protocol 1) or HPLC (Protocol 2) to determine the exact purity.

    • Identify: Use LC-MS to get the mass of the impurities. This can provide crucial clues. For instance, an impurity with a mass 14 Da lower than the parent compound likely corresponds to the hydrolyzed carboxylic acid.

    • Action: If purity is confirmed to be low, either purify the material using a method like the Acid-Base Extraction (Protocol 3) or procure a new, certified lot of the reagent.

Problem 2: Analytical Data (NMR, LC-MS) Does Not Match the Certificate of Analysis (CoA)
  • Underlying Cause: This issue can stem from reagent degradation after opening, improper sample preparation for analysis, or, rarely, an error in the supplier's CoA.

  • Troubleshooting Steps:

    • Verify Sample Prep: Ensure the correct solvent was used for your analysis and that it is free from contaminants. For NMR, use a high-purity deuterated solvent. For LC-MS, ensure your vial and solvent are clean.

    • Check Storage History: Review how the reagent has been stored since it was received.[3] Was the cap left loose? Was it exposed to heat or light?

    • Analyze a Fresh Sample: If possible, open a new, sealed container from the same lot and analyze it. If this new sample matches the CoA, it indicates the original sample degraded due to handling or storage.

    • Contact Supplier: If a freshly opened sample still does not match the CoA, contact the supplier's technical support. Provide them with your data and the lot number. Reputable suppliers will investigate potential quality issues.

Part 3: Key Experimental Protocols

Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol provides a method for determining the absolute purity of your reagent.[8]

  • Prepare the Internal Standard (IS) Stock:

    • Accurately weigh ~20 mg of a certified internal standard (e.g., dimethyl sulfone, CAS 67-71-0) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity deuterated solvent (e.g., DMSO-d₆). Calculate the exact concentration in mg/mL.

  • Prepare the Sample:

    • Accurately weigh ~15-20 mg of this compound into a clean NMR tube. Record the exact weight.

    • Using a calibrated pipette, add exactly 500 µL of the IS stock solution to the NMR tube.

    • Add an additional ~200 µL of the pure deuterated solvent to ensure sufficient volume for analysis.

    • Cap the tube and vortex until the sample is fully dissolved.

  • Acquire the Spectrum:

    • Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is set to at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration.

  • Process and Calculate:

    • Carefully integrate a well-resolved, non-overlapping peak for the analyte (e.g., the imidazole C5-H singlet) and a peak for the internal standard (dimethyl sulfone singlet at ~3.1 ppm in DMSO-d₆).

    • Calculate the purity using the following formula:

    Purity (w/w %) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Protocol 2: Impurity Profiling by HPLC-UV/MS

This protocol provides a general starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm, coupled with a mass spectrometer (ESI+ mode).

  • Interpretation: The main peak should correspond to the mass of the target compound (C₁₀H₁₄N₂O₃, [M+H]⁺ = 211.1). Smaller peaks represent impurities. Their retention times and mass-to-charge ratios can be used for identification.

Protocol 3: Purification by Acid-Base Extraction

The basic imidazole ring allows for effective purification away from non-basic impurities.[4][9]

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic target compound will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer. Wash the original organic layer one more time with 1M HCl to ensure complete extraction. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 8. The pure product should precipitate out as a solid or oil.

  • Extraction: Extract the now-neutral product back into an organic solvent (e.g., EtOAc or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Final Analysis: Confirm the purity of the recovered material using the analytical methods described above.

Part 4: Data Summary and Visualizations

Table 1: Potential Impurities and Identification Signatures
Impurity NamePotential Origin¹H NMR SignatureMS Signal [M+H]⁺
Methyl 2-(oxan-4-YL)-1H-imidazole-5-carboxylateSynthetic byproduct (Isomer)Different chemical shift for imidazole C4-H proton.211.1
2-(Oxan-4-yl)-1H-imidazole-4-carboxylic acidHydrolysisAbsence of methyl ester singlet (~3.8 ppm), presence of a broad acid proton peak.197.1
Tetrahydropyran-4-carboxaldehydeUnreacted starting materialPresence of an aldehyde proton singlet (~9-10 ppm).115.1
Residual Ethyl AcetatePurification solventQuartet at ~4.1 ppm, triplet at ~1.2 ppm.N/A
Hypothetical Isomer Formation Pathway

This diagram illustrates how a lack of regiocontrol during synthesis could lead to an isomeric impurity.

G cluster_0 Reactants cluster_1 Cyclization cluster_2 Products Reactants Precursors (e.g., Aldehyde + α-ketoester + Ammonia) Cyclization Imidazole Ring Formation (Non-regioselective step) Reactants->Cyclization Target Target Product (4-carboxylate) Cyclization->Target Major Pathway Impurity Isomeric Impurity (5-carboxylate) Cyclization->Impurity Minor Pathway

Caption: Potential pathway for isomeric impurity formation.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • Microbioz India. (2025, January 9). Common Mistakes When Testing for Lab Grade Purity. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Quora. (2016, January 23). What's the best way to test purity of a chemical?. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • Tech Business News. (2025, September 28). Ensuring Product Purity: A Buyer's Guide to Lab-Grade Chemicals. Retrieved from [Link]

  • Wang, J., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Human Wellness, 10(4), 489-495. Retrieved from [Link]

  • Lab Manager. (2026, January 13). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]

  • Camlab. (n.d.). A guide to Chemical Grades. Retrieved from [Link]

  • Trade Science Inc. (2021). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. Organic Chemistry: An Indian Journal, 17(1), 200. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). This compound, 95%. Retrieved from [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Kim, H. J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7605. Retrieved from [Link]

  • Wu, Y., et al. (2011). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of pharmaceutical sciences, 100(9), 3843–3856. Retrieved from [Link]

Sources

Validation & Comparative

A Strategic Guide to Unlocking the Therapeutic Potential of the 2-(Oxan-4-yl)-1H-imidazole-4-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Uncharted Chemical Space

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[2] The specific compound, Methyl 2-(oxan-4-yl)-1H-imidazole-4-carboxylate , presents a novel combination of a rigid, non-aromatic oxane ring at the 2-position and a methyl carboxylate at the 4-position of the imidazole core. A thorough review of the current scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for this particular scaffold. This guide, therefore, is not a retrospective comparison but a forward-looking strategic plan for researchers and drug development professionals. It aims to provide a comprehensive, experience-driven roadmap for systematically exploring the SAR of this promising, yet uncharted, chemical entity.

Deconstructing the Scaffold: Hypothesizing Biological Targets and Key Interaction Points

The structure of this compound suggests several potential avenues for biological activity. The imidazole core itself is a known pharmacophore in a multitude of targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[3][4] The tetrahydropyran (oxane) moiety, a conformationally restrained ether, is increasingly utilized in drug design to improve physicochemical properties and can act as a hydrogen bond acceptor.[5] The methyl carboxylate at the 4-position offers a potential hydrogen bond acceptor and a site for metabolic hydrolysis, which could be leveraged for prodrug strategies or to reveal a more active carboxylic acid metabolite.[6]

Based on these structural features, we can hypothesize that this scaffold may interact with biological targets such as:

  • Kinases: The imidazole core can act as a hinge-binder, a common interaction motif for kinase inhibitors.[3]

  • GPCRs: The overall shape and potential for hydrogen bonding could allow for interaction with various GPCR binding pockets.[4]

  • Enzymes involved in inflammatory pathways: Imidazole derivatives have shown promise as anti-inflammatory agents.[7]

The following sections will outline a systematic approach to probe the SAR of this scaffold, focusing on modifications at three key positions to test these hypotheses and uncover the therapeutic potential of this novel chemical series.

A Roadmap for SAR Exploration: A Multi-pronged Approach

A systematic exploration of the SAR is crucial to understanding how modifications to the core structure of this compound influence its biological activity. The following diagram illustrates a proposed workflow for this investigation.

SAR_Exploration_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start This compound (Lead Scaffold) Mod_R1 Modification at R1 (Oxane Ring) Start->Mod_R1 Mod_R2 Modification at R2 (Imidazole Core) Start->Mod_R2 Mod_R3 Modification at R3 (Ester Group) Start->Mod_R3 Primary_Screening Primary Screening (e.g., Kinase Panel, GPCR Panel) Mod_R1->Primary_Screening Mod_R2->Primary_Screening Mod_R3->Primary_Screening Secondary_Assays Secondary Assays (IC50 Determination, Functional Assays) Primary_Screening->Secondary_Assays ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Microsomal Stability) Secondary_Assays->ADME_Tox SAR_Analysis SAR Analysis & Computational Modeling ADME_Tox->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: A proposed workflow for the systematic SAR exploration of the 2-(oxan-4-yl)-1H-imidazole-4-carboxylate scaffold.

Part 1: Probing the Role of the 2-Position (R1) - The Oxane Moiety

The tetrahydropyran ring at the 2-position is a key feature that distinguishes this scaffold. Its impact on activity can be systematically evaluated by synthesizing a series of analogs with bioisosteric replacements.[8]

Proposed Modifications at R1:

Analog Modification Rationale
1a CyclohexylRemoval of the oxygen atom to assess the importance of the hydrogen bond accepting capability of the oxane ring.[5]
1b Piperidin-4-ylIntroduction of a basic nitrogen to explore potential salt bridge formation and improve solubility.[8]
1c N-Boc-piperidin-4-ylA protected version of the piperidine analog to evaluate the impact of a bulky, lipophilic group and to serve as a synthetic intermediate.[8]
1d Tetrahydrothiopyran-4-ylReplacement of oxygen with sulfur to subtly alter electronics and lipophilicity.[8]
1e Acyclic alkyl chains (e.g., isopropyl, tert-butyl)To understand the necessity of the cyclic constraint for activity.

Experimental Protocol: Synthesis of 2-Substituted Imidazole Analogs

A general synthetic route to these analogs can be adapted from established methods for imidazole synthesis.

  • Step 1: Amidination. React the desired aldehyde (e.g., tetrahydropyran-4-carboxaldehyde) with an ammonia source and glyoxal to form the corresponding 2-substituted imidazole.

  • Step 2: Carboxylation. Introduce the carboxylate group at the 4-position via a suitable carboxylation reaction, for example, by lithiation followed by quenching with carbon dioxide.

  • Step 3: Esterification. Convert the resulting carboxylic acid to the methyl ester using standard esterification conditions (e.g., methanol and a catalytic amount of acid).[9]

Part 2: Exploring the Imidazole Core (R2) - N-Alkylation

Alkylation of the imidazole nitrogen can significantly impact the compound's properties, including its binding mode and metabolic stability.[10] It is crucial to determine which nitrogen (N1 or N3) is more favorable for substitution and the optimal size and nature of the substituent.

Proposed Modifications at R2:

Analog Modification Rationale
2a N-MethylTo assess the effect of a small alkyl group on activity and to block potential metabolic N-dealkylation of the parent scaffold.
2b N-EthylTo explore the tolerance for slightly larger alkyl groups.
2c N-BenzylTo introduce a larger, aromatic substituent that could engage in additional binding interactions.

Experimental Protocol: N-Alkylation of the Imidazole Core

  • Step 1: Deprotonation. Treat the parent scaffold, this compound, with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

  • Step 2: Alkylation. Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) and stir at room temperature or with gentle heating until the reaction is complete.

  • Step 3: Isomer Separation. The alkylation may result in a mixture of N1 and N3 isomers, which will require separation by chromatography. The regiochemistry of each isomer should be confirmed by 2D NMR techniques.[11]

Part 3: Investigating the 4-Position (R3) - The Ester Moiety

The methyl ester at the 4-position is a key functional group that can be modified to alter the compound's polarity, metabolic stability, and potential for interaction with the biological target.

Proposed Modifications at R3:

Analog Modification Rationale
3a Carboxylic acidHydrolysis of the ester to the corresponding carboxylic acid can reveal if the acid is the active form of the molecule and can introduce a key hydrogen bonding group.[6]
3b Ethyl esterTo assess the impact of a slightly larger ester group on activity.
3c AmideConversion to an amide introduces a hydrogen bond donor and can improve metabolic stability compared to the ester.[12]
3d TetrazoleA well-established bioisostere for carboxylic acids that can offer improved metabolic stability and cell permeability.[13]

Experimental Protocol: Modification of the Carboxylate Group

  • Ester Hydrolysis (for 3a): Treat the parent methyl ester with a base such as lithium hydroxide in a mixture of THF and water.

  • Transesterification (for 3b): Heat the parent methyl ester in ethanol with a catalytic amount of acid or base.

  • Amidation (for 3c): Convert the carboxylic acid (from hydrolysis of the parent ester) to the corresponding amide using standard peptide coupling reagents (e.g., HATU, HOBt) and the desired amine.

  • Tetrazole Formation (for 3d): Convert the carboxylic acid to the corresponding nitrile, which can then be cyclized to the tetrazole using sodium azide.

Hypothetical Biological Evaluation: A Tiered Screening Approach

Given the novelty of the scaffold, a tiered screening approach is recommended to efficiently identify the biological activity and build a robust SAR.

Biological_Screening_Workflow cluster_tier1 Tier 1: Broad Profiling cluster_tier2 Tier 2: Hit Confirmation & Potency cluster_tier3 Tier 3: Selectivity & Mechanism of Action Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases at a single concentration) IC50_Determination IC50 Determination for Active Hits (Biochemical and/or Cell-based Assays) Kinase_Panel->IC50_Determination GPCR_Panel GPCR Binding Panel (Selected targets) GPCR_Panel->IC50_Determination Anti_Inflammatory_Screen Cell-based Anti-inflammatory Screen (e.g., LPS-stimulated cytokine release) Anti_Inflammatory_Screen->IC50_Determination Selectivity_Profiling Selectivity Profiling (Against related targets) IC50_Determination->Selectivity_Profiling MoA_Studies Mechanism of Action Studies (e.g., Western blot, functional assays) Selectivity_Profiling->MoA_Studies

Caption: A tiered approach for the biological evaluation of the 2-(oxan-4-yl)-1H-imidazole-4-carboxylate analog library.

Conclusion: A Call to Exploration

The This compound scaffold represents a promising, yet underexplored, area of chemical space. While direct SAR data is currently unavailable, the strategic approach outlined in this guide provides a robust framework for its systematic investigation. By employing established principles of medicinal chemistry, including bioisosteric replacement and systematic functional group modification, researchers can efficiently probe the therapeutic potential of this novel class of compounds. The insights gained from such studies will be invaluable in guiding the design of future analogs with improved potency, selectivity, and drug-like properties, ultimately paving the way for the discovery of new and effective therapeutic agents.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Med. Chem. Lett.2021, 12 (1), 136-143.
  • Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. Med. Chem. Commun.2016, 7, 135-141.
  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry2025, 7(1), 6-9.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research2025, 03(01), 121-129.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Med. Chem. Lett.2014, 5 (11), 1147–1152.
  • Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie1997, 330 (1), 3-10.
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences2022, 21 (01), 203–221.
  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. J. Med. Chem.1998, 41 (20), 3793-3803.
  • Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. J. Med. Chem.1982, 25 (6), 666-670.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research2025, 03(01), 121-129.
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences Review and Research2024, 85(1), 1-10.
  • Structure-activity relationship of dual inhibitors containing maleimide and imidazole motifs against glutaminyl cyclase and glycogen synthase kinase-3β. Bioorg. Med. Chem. Lett.2024, 114, 129851.
  • Structure-activity relationship studies of CNS agents. Part VII. The effect of the imidazole fragment in 2-substituted 1-[3-(4-aryl-1-piperazinyl)propyl]imidazoles on their interaction modes with 5-HT1A and 5-HT2 receptors. Il Farmaco1998, 53 (6), 425-434.
  • Synthesis and Structure–Activity Relationships of Imidazole–Coumarin Conjugates against Hepatitis C Virus. Molecules2018, 23 (10), 2636.
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Org. Lett.2010, 12 (20), 4640–4643.
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules2023, 28 (5), 2378.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2018, 14, 2198–2207.
  • Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. J. Am. Chem. Soc.1964, 86 (18), 3683–3688.
  • Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Org. Process Res. Dev.2018, 22 (9), 1256–1261.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. J. Med. Chem.2022, 65 (2), 1199–1213.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry2022, 19 (6), 754-766.
  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry2004, 74 (1), 119-123.
  • A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry2021, 14 (3), 102983.
  • Biological Importance of Oxazoles. Journal of Pharmaceutical Research2018, 12 (1), 1-3.

Sources

A Comparative Guide to the Evolving Landscape of Imidazole-Based Therapeutic Agents: Situating Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate in the Broader Context

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of clinically significant drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have spurred the development of a vast library of derivatives with diverse therapeutic applications, ranging from anticancer to antimicrobial agents.[2] This guide provides a comprehensive comparison of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate with other key imidazole derivatives, offering insights into their structure-activity relationships (SAR) and performance in preclinical studies. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary information to navigate this complex chemical space and inform the design of next-generation therapeutics.

Introduction to the Imidazole Core and the Significance of Substitution

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, imparts a unique combination of basicity, aromaticity, and hydrogen bonding capability.[2] These features allow imidazole-containing molecules to interact with a wide array of biological targets, including enzymes and receptors. The therapeutic potential of imidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring. This guide will focus on two key positions: the C2 and C4 positions, as exemplified by our subject molecule, this compound.

The oxane (tetrahydro-2H-pyran) moiety at the C2 position introduces a cyclic ether group, which can influence solubility, metabolic stability, and receptor binding. The methyl carboxylate group at the C4 position provides a potential site for hydrogen bonding and can be a precursor for further chemical modifications. Understanding how these and other substituents modulate biological activity is crucial for rational drug design.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, we have compiled experimental data from various studies on the anticancer and antimicrobial activities of a selection of imidazole derivatives. This allows for an indirect comparison of the potential of this compound by examining the performance of structurally related compounds.

Anticancer Activity

The anticancer potential of imidazole derivatives is a burgeoning field of research, with compounds targeting various mechanisms, including tubulin polymerization and kinase inhibition.[3][4] The following table summarizes the in vitro cytotoxic activity (IC50 values) of several imidazole derivatives against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Imidazole Derivatives

Compound IDC2-SubstituentC4/C5-SubstituentsCancer Cell LineIC50 (µM)Reference
BZML (13) p-tolyl4-methyl, 5-(3,4,5-trimethoxybenzoyl)SW480 (Colon)0.027[4]
Compound 21 1-(4-phenylthiazol-2-yl)amino4-(thiophen-2-yl)NUGC-3 (Gastric)0.05[3]
Compound 22 Substituted pyrazoleBenzimidazole sulfonamideMCF-7 (Breast)0.17[4]
Compound 43 Substituted xanthine-MCF-7 (Breast)0.8[4]
Compound 35 2-phenylBenzimidazoleMCF-7 (Breast)3.37[4]
Kim-161 (5a) Substituted imidazole-T24 (Urothelial)56.11[5]
Kim-111 (5b) Substituted imidazole-T24 (Urothelial)67.29[5]
Compound 5 -1-(2-hydroxybenzylideneamino), 5-(4-methoxyphenyl), 2-thioneMCF-7 (Breast)< 5[6]

Note: Direct experimental data for this compound was not publicly available in the reviewed literature. The compounds in this table are selected to represent the diversity of substitutions and their impact on anticancer activity.

The data clearly indicates that the nature of the substituents at the C2, C4, and C5 positions dramatically influences the anticancer potency. Highly conjugated and multi-ring systems at the C2 position, as seen in compounds BZML and 21, often lead to potent, nanomolar-range activity.[3][4] The presence of a carboxylate group or its derivatives at the C4 position is a common feature in many biologically active imidazoles, suggesting that this moiety is crucial for interaction with biological targets.

Antimicrobial Activity

Imidazole derivatives, particularly the azole antifungals, have a long history of use in treating microbial infections. Their antibacterial and antifungal activities are also highly dependent on their substitution patterns. The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of imidazole derivatives against various microbial strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Imidazole Derivatives

Compound IDC2-SubstituentC4/C5-SubstituentsMicroorganismMIC (µg/mL)Reference
Compound 3d 4-hydroxyphenyl4,5-diphenylKlebsiella pneumoniae0.50 - 6.1[7]
Compound 87h -5-nitroimidazole and pyrazole moietiesE. coli6.2 (µM)[8]
Compound 87i -5-nitroimidazole and pyrazole moietiesE. coli6.4 (µM)[8]
HL1 --Staphylococcus aureus625[9]
HL1 --MRSA1250[9]
HL2 --Staphylococcus aureus625[9]
HL2 --MRSA625[9]
Compound 2a-d -5-nitroimidazole/pyrrole hybridsS. aureus20-40 (µM)[8]

Note: Direct experimental data for this compound was not publicly available in the reviewed literature. The compounds in this table are selected to illustrate the range of antimicrobial activities observed with different imidazole structures.

The antimicrobial data reveals that nitro-substituted imidazoles and those with extended aromatic systems often exhibit potent activity.[8] The presence of a cyclic ether at the C2 position, as in our target molecule, could potentially enhance cell permeability and bioavailability, which are critical factors for antimicrobial efficacy. Further experimental validation is necessary to determine the specific antimicrobial profile of this compound.

Experimental Methodologies

To facilitate the comparative evaluation of novel imidazole derivatives, standardized and reproducible experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test imidazole derivatives in culture medium from a stock solution (typically in DMSO). The final DMSO concentration in the wells should not exceed 0.5%.[11] Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with imidazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Broth_Microdilution_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of imidazole derivatives in 96-well plate B->C D Incubate for 18-24h C->D E Determine MIC by observing growth inhibition D->E

Caption: Workflow for the broth microdilution assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The compiled data, though not a direct comparison, allows for the deduction of several structure-activity relationships that can guide future research.

SAR_Logic cluster_C2 C2-Position Substituent cluster_C4 C4-Position Substituent cluster_Activity Biological Activity C2_Aryl Aromatic/Heterocyclic Rings Potency Potency (Lower IC50/MIC) C2_Aryl->Potency Often increases potency C2_Cycloalkyl Cycloalkyl/Cyclic Ether (e.g., Oxane) PK_Properties Pharmacokinetic Properties C2_Cycloalkyl->PK_Properties May improve solubility/stability C4_Carboxylate Carboxylate/Ester C4_Carboxylate->Potency Potential for H-bonding C4_Amide Amide C4_Amide->Potency Potential for H-bonding Selectivity Selectivity Potency->Selectivity Needs optimization PK_Properties->Potency Influences in vivo efficacy

Caption: Logical relationships in imidazole SAR.

  • C2-Position: The substitution at the C2 position appears to be a major determinant of potency. Large, aromatic, and heterocyclic substituents often lead to high activity, likely due to enhanced binding interactions with the target protein. The oxane ring in this compound may not provide the same level of π-π stacking as an aromatic ring but could contribute favorably to the compound's pharmacokinetic profile by improving solubility and metabolic stability.

  • C4-Position: The carboxylate or related functional groups at the C4 position are prevalent in many active imidazole derivatives. This suggests that this group is important for target engagement, possibly through hydrogen bonding or as a handle for further derivatization to modulate properties.

Future research should focus on the direct synthesis and biological evaluation of this compound and its analogs. A systematic variation of the C2-substituent (e.g., replacing the oxane with other cycloalkyl or aromatic rings) and modification of the C4-carboxylate (e.g., conversion to amides or other bioisosteres) would provide a clearer understanding of the SAR for this specific chemical series.

Conclusion

While a direct, head-to-head comparison of this compound with a broad range of imidazole derivatives is limited by the availability of public data, this guide provides a framework for its contextual evaluation. By analyzing the biological activities of structurally related compounds and understanding the underlying principles of SAR, researchers can better predict the potential of this and other novel imidazole derivatives. The provided experimental protocols offer a standardized approach for generating the necessary data to build a more complete picture of the therapeutic potential of this promising class of molecules. The continued exploration of the vast chemical space of imidazole derivatives holds great promise for the discovery of new and effective treatments for a wide range of diseases.

References

  • Al-Hourani, B. J., et al. (2022). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Pharmaceuticals, 15(3), 309. [Link]

  • Al-Ostoot, F. H., et al. (2020). In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. ResearchGate. [Link]

  • Gaba, M., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(13), 5081. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Functional Biomaterials, 14(11), 541. [Link]

  • Al-Shammari, M. B., et al. (2024). Synthesis and anticancer screening of novel imidazole derivatives. Scientific Reports, 14(1), 1-13. [Link]

  • Al-Anazi, M. R., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1311, 138332. [Link]

  • ResearchGate. (n.d.). Screening and activity analysis of compound 7a–7j using MTT assay. [Link]

  • Kumar, A., et al. (2016). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 8(11), 1231-1254. [Link]

  • Kalra, A., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(15), 4938. [Link]

  • ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) of imidazole derivatives. [Link]

  • Ahmad, A., et al. (2012). Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 353-356. [Link]

  • Al-Obaidi, A. M. J., et al. (2016). Synthesis, structure elucidation and antibacterial screening of some new 1,3-imidazolinone derivatives using micro broth dilution assay. Journal of Chemical and Pharmaceutical Research, 8(6), 19-30. [Link]

  • Kumar, R., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-31. [Link]

  • Obata, R., et al. (2021). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Organic & Biomolecular Chemistry, 19(3), 549-553. [Link]

  • D'hooghe, M., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(19), 6524. [Link]

Sources

A Comparative Guide to the Synthetic Validation of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a wide range of biological activities, making it a privileged structure in drug discovery. This guide focuses on a specific derivative, Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate , a compound of interest for its potential applications in pharmaceutical research. As a Senior Application Scientist, this document provides an in-depth analysis of a proposed, robust synthetic route, alongside a comparative look at viable alternatives, grounded in established chemical principles and supported by experimental insights.

Introduction to the Target Molecule

The title compound, this compound, incorporates a tetrahydropyran (oxane) moiety at the 2-position and a methyl carboxylate group at the 4-position of the imidazole ring. This combination of a flexible, saturated heterocyclic ring and a functional handle for further chemical modification makes it an attractive building block for creating diverse chemical libraries for screening and lead optimization. The validation of a reliable and efficient synthetic pathway is therefore a critical first step in harnessing its potential.

Primary Validated Synthetic Route: The Debus-Radziszewski Reaction

The most logical and well-established approach for the synthesis of the target molecule is a variation of the venerable Debus-Radziszewski imidazole synthesis. This powerful one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3] For our target molecule, this translates to the reaction of a methyl glyoxylate derivative, tetrahydropyran-4-carboxaldehyde, and ammonium acetate.

Reaction Scheme

Debus-Radziszewski Synthesis cluster_reactants Starting Materials cluster_product Product Methyl Glyoxylate Methyl Glyoxylate Reaction One-Pot Condensation Methyl Glyoxylate->Reaction THP-CHO Tetrahydropyran-4- carboxaldehyde THP-CHO->Reaction NH4OAc Ammonium Acetate NH4OAc->Reaction Target Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate Reaction->Target

Caption: Proposed Debus-Radziszewski synthesis of the target molecule.

Rationale for Experimental Choices

The selection of the Debus-Radziszewski reaction is predicated on its high atom economy, operational simplicity, and the ready commercial availability of the starting materials. Ammonium acetate serves as a convenient source of ammonia and also acts as a mild acidic catalyst to facilitate the condensation steps. The choice of a suitable solvent is critical; glacial acetic acid is a traditional solvent for this reaction, promoting the necessary condensations and dehydrations.[4] However, greener alternatives such as ethanol or even solvent-free conditions with microwave irradiation have been shown to be effective for similar syntheses, potentially leading to shorter reaction times and simpler work-up procedures.[5]

Detailed Experimental Protocol (Proposed)

Materials:

  • Methyl glyoxylate (1.0 eq)

  • Tetrahydropyran-4-carboxaldehyde (1.0 eq)

  • Ammonium acetate (3.0-5.0 eq)

  • Glacial acetic acid (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add methyl glyoxylate, tetrahydropyran-4-carboxaldehyde, and an excess of ammonium acetate.

  • Add glacial acetic acid to dissolve the reactants.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice water to precipitate the crude product.

  • Neutralize the aqueous mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Alternative Synthetic Routes and Comparative Analysis

While the Debus-Radziszewski approach is highly recommended, other synthetic strategies could be envisioned for the preparation of the target molecule. Below is a comparison of plausible alternatives.

Synthesis from an α-Haloketone and an Amidine

This classical approach would involve the reaction of methyl 3-bromo-2-oxopropanoate with tetrahydropyran-4-carboxamidine. The amidine can be prepared from the corresponding nitrile.

Oxidative Cyclization of an Enamine Intermediate

A more modern approach could involve the iodine-promoted oxidative cyclization of an enamine intermediate, which itself is formed from the condensation of an aminocrotonate derivative with the tetrahydropyran aldehyde. A Chinese patent describes a similar methodology for 2,5-disubstituted-1H-imidazole-4-carboxylates.[1]

Comparative Table of Synthetic Routes
Route Key Steps Starting Materials Availability Potential Advantages Potential Disadvantages
Debus-Radziszewski One-pot multicomponent condensationReadily available and inexpensiveHigh atom economy, operational simplicity, well-established.May require elevated temperatures and acidic conditions.
α-Haloketone & Amidine 1. Amidine synthesis. 2. Cyclocondensation.Amidine needs to be synthesized. α-haloketone is reactive.Modular approach, potentially good yields.Two-step process, handling of lachrymatory α-haloketone.
Oxidative Cyclization 1. Enamine formation. 2. Iodine-mediated cyclization.Requires synthesis of a specific enamine precursor.Milder reaction conditions may be possible.Multi-step, potential for side reactions, use of iodine.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants: - Methyl Glyoxylate - THP-CHO - NH4OAc - Acetic Acid B Reflux Reaction (110-120°C, 4-12h) A->B C Quench with Ice Water B->C D Neutralize with NaHCO3 C->D E Extract with Ethyl Acetate D->E F Wash with Brine & Dry E->F G Concentrate in vacuo F->G H Column Chromatography G->H I Characterization (NMR, MS, HPLC) H->I

Caption: General experimental workflow for the proposed synthesis.

Conclusion

The Debus-Radziszewski reaction presents the most practical and efficient pathway for the synthesis of this compound. Its reliance on readily available starting materials and the robustness of the one-pot procedure make it an ideal choice for both small-scale exploratory synthesis and larger-scale production. While alternative routes exist, they generally involve more steps or require the preparation of less common starting materials. The proposed detailed protocol provides a solid foundation for researchers to successfully synthesize this valuable imidazole derivative, paving the way for its further investigation in various drug discovery and development programs.

References

  • Ebel, K., Koehler, H., Gamer, A. O., & Jäckh, R. (2002). Imidazole and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
  • Crouch, R. D., Howard, J. L., Zile, J. L., & Barker, K. H. (2006). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product.
  • Radziszewski, B. L. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Wang, X.-C., et al. (2012). A Practical and Cost-Effective Synthesis of 2-Substituted Imidazole-4-carboxylic Acids. Organic Process Research & Development, 16(8), 1373–1379.
  • Debus–Radziszewski imidazole synthesis. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. (2025). BenchChem.
  • Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. (2022).
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
  • 2, 5-substituent 1H-imidazole-4-carboxylate compound and synthetic purification method thereof. (2021).
  • Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. (2015).
  • Imidazole compounds, process for the synthesis and uses thereof. (2011).
  • Method for preparing 1H-imidazole-4-formic acid. (2012).
  • Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. (2013).

Sources

A Comparative Guide to the Bioactivity of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate and Structurally Related Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the imidazole scaffold represents a cornerstone of medicinal chemistry. Its prevalence in numerous clinically successful drugs underscores its versatility and potential for therapeutic intervention.[1][2][3][4][5] This guide provides a comparative analysis of the potential bioactivity of a novel compound, Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, against established drugs sharing the imidazole core. Due to the novelty of this specific molecule, direct experimental data is not yet available in public literature. Therefore, this document serves as a predictive guide and a blueprint for its comprehensive biological evaluation, drawing upon the extensive knowledge of related chemical structures and established screening methodologies.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key structural feature in many bioactive molecules.[1][3][4][5] Its ability to engage in various non-covalent interactions, act as a proton donor or acceptor, and coordinate with metal ions contributes to its diverse pharmacological profiles.[2] Imidazole derivatives have demonstrated a wide spectrum of activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4][6]

This guide will first explore the established bioactivities of prominent imidazole-containing drugs, providing a benchmark for comparison. Subsequently, we will dissect the structural components of this compound to hypothesize its potential therapeutic applications. Finally, a detailed experimental framework will be presented to systematically evaluate its bioactivity, enabling researchers to generate robust and comparable data.

I. The Imidazole Pharmacophore: A Foundation of Modern Therapeutics

The imidazole nucleus is a privileged scaffold in drug discovery, forming the core of many widely used medications. Understanding the mechanisms of these established drugs provides a crucial context for evaluating novel derivatives.

Table 1: Bioactivity of Selected Imidazole-Containing Drugs

DrugChemical StructurePrimary BioactivityMechanism of Action
Metronidazole Antibacterial, AntiprotozoalProdrug that is activated in anaerobic organisms, leading to DNA damage and cell death.[7]
Ketoconazole AntifungalInhibits the synthesis of ergosterol, a key component of fungal cell membranes, by inhibiting cytochrome P450 14α-demethylase.[7]
Losartan AntihypertensiveAngiotensin II receptor antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[7]
Dacarbazine AnticancerAlkylating agent that methylates DNA, leading to inhibition of DNA, RNA, and protein synthesis.[8]

II. Deconstructing this compound: A Hypothesis of Bioactivity

The structure of this compound suggests several avenues for biological activity. By examining its constituent parts—the imidazole core, the oxane substituent, and the methyl carboxylate group—we can formulate hypotheses for targeted screening.

  • Imidazole Core: As established, this moiety is a strong indicator of potential antimicrobial and anticancer activities.[1][2][3][4]

  • Oxane (Tetrahydropyran) Ring: This saturated heterocyclic motif is present in various bioactive natural products and synthetic compounds. It can influence physicochemical properties such as solubility and lipophilicity, potentially improving pharmacokinetic profiles. Its presence may also confer specific interactions with biological targets.

  • Methyl Carboxylate Group: This ester group can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in vivo, potentially acting as a prodrug feature. The position of this group on the imidazole ring can influence the electronic properties of the ring system and its binding to target proteins.

Based on these structural features, it is plausible that this compound could exhibit antibacterial, antifungal, or anticancer properties . The oxane ring may enhance cell permeability or target specificity compared to simpler alkyl-substituted imidazoles.

III. A Roadmap for Bioactivity Evaluation: Experimental Protocols

To systematically investigate the bioactivity of this compound, a tiered screening approach is recommended. This begins with broad in vitro assays and progresses to more specific mechanistic studies for any identified "hits."

A. Synthesis of this compound

Synthesis_Workflow reagents Starting Materials: - Tetrahydropyran-4-carboxamidine - Methyl 3-bromo-2-oxopropanoate reaction Cyclocondensation reagents->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization product Methyl 2-(oxan-4-YL)-1H- imidazole-4-carboxylate characterization->product

Caption: Proposed synthetic workflow for this compound.

B. In Vitro Bioactivity Screening

A battery of in vitro assays should be employed to screen for a range of biological activities.[11]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate. A typical concentration range is 0.125 to 128 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Comparison: Run parallel assays with known antibiotics such as Ciprofloxacin and Ampicillin as positive controls.[12]

Protocol: Antifungal Susceptibility Testing (CLSI M27-A3 for Yeasts)

  • Preparation of Fungal Inoculum: Prepare a suspension of the test yeast (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Serial Dilution of Test Compound: Prepare serial dilutions of the test compound in the 96-well plate as described for the antibacterial assay.

  • Inoculation and Incubation: Add the fungal inoculum to each well and incubate at 35°C for 24-48 hours.

  • Determination of MIC: Determine the MIC as the lowest concentration that causes a significant (e.g., 50% or 90%) reduction in turbidity compared to the growth control.

  • Comparison: Use a known antifungal agent like Ketoconazole or Amphotericin B as a positive control.[12]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

  • Comparison: Use a known anticancer drug such as Dacarbazine or Etoposide as a positive control.[12]

Bioactivity_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis & Comparison cluster_mechanistic Mechanistic Studies (for Hits) synthesis Synthesis of Compound purification Purification synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization antibacterial Antibacterial Assay (MIC determination) characterization->antibacterial antifungal Antifungal Assay (MIC determination) characterization->antifungal anticancer Anticancer Assay (IC50 determination) characterization->anticancer comparison Compare MIC/IC50 values to known drugs antibacterial->comparison antifungal->comparison anticancer->comparison hit_identification Identify 'Hit' Activity comparison->hit_identification moa Mechanism of Action Studies (e.g., enzyme inhibition, pathway analysis) hit_identification->moa

Caption: A comprehensive workflow for the bioactivity screening of a novel compound.

IV. Comparative Data Summary and Interpretation

The data generated from the proposed assays should be tabulated for a clear comparison with established drugs.

Table 2: Hypothetical Comparative Bioactivity Data

CompoundAntibacterial MIC (µg/mL) vs. S. aureusAntifungal MIC (µg/mL) vs. C. albicansAnticancer IC50 (µM) vs. HeLa cells
This compound Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control) 0.25 - 1.0N/A>100
Ketoconazole (Control) N/A0.25 - 4.0~20
Dacarbazine (Control) N/AN/A50 - 150

Interpretation of Potential Outcomes:

  • Potent Antibacterial/Antifungal Activity: If the MIC values are comparable to or lower than the control drugs, this would suggest a promising antimicrobial agent. Further studies would be warranted to investigate the mechanism of action, such as inhibition of cell wall synthesis or nucleic acid replication.

  • Significant Anticancer Activity: An IC50 value in the low micromolar range would indicate potent cytotoxic activity. Subsequent investigations should focus on the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and identification of the molecular target (e.g., specific kinases, DNA).[13]

  • Moderate or No Activity: This outcome would suggest that this particular combination of substituents on the imidazole ring does not confer high potency against the tested targets. Structure-activity relationship (SAR) studies could then be initiated to modify the structure and potentially enhance activity.

V. Conclusion and Future Directions

While the precise bioactivity of this compound remains to be experimentally determined, its chemical structure, based on the highly versatile imidazole scaffold, strongly suggests therapeutic potential. The comprehensive experimental guide provided herein offers a robust framework for its synthesis and biological evaluation. By systematically applying these established protocols and comparing the results to well-characterized drugs, researchers can effectively ascertain the pharmacological profile of this novel compound. Any significant findings from this initial screening would pave the way for more advanced preclinical studies, including mechanism of action elucidation, in vivo efficacy models, and pharmacokinetic profiling, ultimately contributing to the ongoing discovery of new and improved therapeutic agents.

VI. References

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). PMC.

  • Synthesis of Bioactive Imidazoles: A Review. (n.d.). Hilaris Publisher.

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). PMC.

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. (2016). Journal of Chemical and Pharmaceutical Research.

  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. (2012). PubMed.

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). PubMed Central.

  • Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate.

  • Review of pharmacological effects of imidazole derivatives. (2022). Pharmacia.

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC.

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC.

  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (n.d.). MDPI.

  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (n.d.). Google Patents.

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing.

  • Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). Request PDF.

  • Synthesis and pharmacological evaluation of some substituted imidazoles. (n.d.). Journal of Chemical and Pharmaceutical Research.

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher.

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2025). ResearchGate.

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). PMC.

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI.

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.

  • Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.

  • Screening and identification of novel biologically active natural compounds. (2017). PMC.

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). MDPI.

  • a review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate.

  • Methyl-5-(7-nitrobenzo[c][1][6][14]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. (2015). PMC.

  • Methyl 1-methyl-1H-imidazole-4-carboxylate. (n.d.). PubChem.

Sources

A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery: The Imidazole Core of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, forming the structural basis of a vast majority of pharmaceuticals. Their unique physicochemical properties, including the ability to engage in hydrogen bonding, modulate polarity, and provide structural rigidity, make them indispensable in the design of bioactive molecules. This guide provides an in-depth comparison of the imidazole scaffold, exemplified by Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, against other privileged heterocyclic systems: pyridine, pyrimidine, thiophene, thiazole, and oxadiazole. We will dissect their intrinsic properties, explore their roles in drug design, and provide objective, data-driven comparisons of key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in scaffold selection for targeted therapeutic applications.

Part 1: The Central Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their ring. In drug discovery, nitrogen, sulfur, and oxygen are the most common heteroatoms. These atoms fundamentally alter the electronic and physical properties of the ring compared to their carbocyclic counterparts. The pyridine ring, for instance, is a polar and ionizable aromatic molecule, which can enhance the solubility and bioavailability of drug candidates.[1] Similarly, the pyrimidine scaffold is a significant endogenous component of the body, allowing its derivatives to readily interact with enzymes and other biological targets.[2]

The strategic incorporation of a specific heterocycle can:

  • Modulate Lipophilicity (LogP/LogD): Fine-tuning the balance between hydrophilicity and lipophilicity is critical for a drug's ability to cross membranes and reach its target.

  • Introduce Hydrogen Bonding Capabilities: Heteroatoms can act as hydrogen bond donors or acceptors, which is crucial for specific drug-receptor interactions.[3]

  • Alter Metabolic Stability: The nature and position of heteroatoms can block or create sites for metabolic enzymes, thereby influencing the drug's half-life.

  • Provide Structural Rigidity and Vectorial Orientation: Constraining the conformation of a molecule can increase its binding affinity and selectivity for a target.

The decision-making process for selecting an appropriate scaffold is a critical step in the drug design workflow, often involving a multi-parameter optimization of biological activity and drug-like properties.

G cluster_0 Drug Discovery Workflow: Scaffold Selection Target Target Identification & Validation Hit_ID Hit Identification (HTS, FBDD) Target->Hit_ID Scaffold_Selection Scaffold Selection & Hop Hit_ID->Scaffold_Selection Identify core scaffold SAR Structure-Activity Relationship (SAR) Optimization Scaffold_Selection->SAR Synthesize analogs ADME In Vitro ADME Profiling SAR->ADME Test properties Lead_Opt Lead Optimization SAR->Lead_Opt Improve potency & selectivity ADME->SAR Iterate design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A simplified workflow for scaffold selection in a drug discovery project.

Part 2: In Focus: The Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms.[3] It is a privileged structure in medicinal chemistry due to its unique electronic and chemical properties.[4]

Key Physicochemical Properties of Imidazole:

  • Aromaticity: The ring is aromatic, containing a sextet of π-electrons, which confers planarity and stability.[5]

  • Amphoteric Nature: Imidazole can act as both a weak acid (pKa ≈ 14) and a weak base (pKa of the conjugate acid ≈ 7), a property crucial for its role in the active sites of many enzymes.[5][6]

  • Hydrogen Bonding: The N-1 nitrogen acts as a hydrogen bond donor, while the sp²-hybridized N-3 nitrogen is a hydrogen bond acceptor.[3] This dual capability is fundamental to its interaction with biological targets.[3]

  • Polarity: It is a highly polar compound and is soluble in water and other polar solvents.[3][5]

These features have led to the development of numerous imidazole-containing drugs with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4][6]

Analysis of this compound

This specific molecule serves as an excellent case study for a modern imidazole derivative.

  • Imidazole Core: Provides the fundamental scaffold for biological interactions.

  • 2-(oxan-4-YL) Substituent: The oxane (tetrahydropyran) ring introduces a saturated, non-aromatic, three-dimensional character. This can improve physicochemical properties such as solubility and disrupt planarity, which may enhance binding to certain protein pockets. The oxygen atom can also act as an additional hydrogen bond acceptor.

  • 4-carboxylate Substituent: The methyl ester group is a potential point for hydrogen bonding. It can also be a metabolic liability, subject to hydrolysis by esterase enzymes, which could be leveraged for a prodrug strategy.

Part 3: Profiles of Key Comparator Heterocyclic Scaffolds

A medicinal chemist's toolbox is rich with heterocyclic scaffolds, each offering a unique profile of properties.

  • Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom. It is a weak base and is highly prevalent in pharmaceuticals, found in drugs like Isoniazid (tuberculosis) and Piroxicam (arthritis).[7] The pyridine ring is often used to improve the aqueous solubility and bioavailability of compounds.[1][7]

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[8] As a core component of nucleobases (cytosine, thymine, uracil), it interacts readily with biological systems.[2] Pyrimidine-based drugs are known for their versatile nature and are often used as bioisosteres for phenyl rings.[9] Examples include Imatinib (anticancer) and Rosuvastatin (cholesterol-lowering).[9][10]

  • Thiophene: A five-membered aromatic ring containing a sulfur atom.[11] Thiophene is considered a bioisostere of the phenyl ring, often used to improve metabolic stability or binding affinity.[12] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[12] Notable thiophene-containing drugs include Clopidogrel (antiplatelet) and Olanzapine (antipsychotic).[11]

  • Thiazole: A five-membered ring with both a sulfur and a nitrogen atom.[13] This scaffold is found in numerous drugs, including the anticancer agents Dasatinib and Dabrafenib.[10] The thiazole ring is a versatile building block for designing compounds that target a variety of biological pathways, including kinase inhibition and microtubule polymerization.[10]

  • Oxadiazole: A five-membered ring containing one oxygen and two nitrogen atoms. There are several isomers (1,2,4-, 1,3,4-, and 1,2,5-oxadiazole), each with distinct properties.[14] The 1,3,4-oxadiazole isomer, in particular, is a valuable scaffold in drug discovery due to its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups. It has been explored for a range of activities, including antidiabetic and anticancer effects.[15][16]

Part 4: Comparative Analysis of Physicochemical and ADME Properties

The choice of a heterocyclic scaffold profoundly impacts a drug candidate's "drug-likeness." Below is a comparative summary of the core scaffolds, followed by a discussion of key experimental assays used to determine these properties.

PropertyImidazolePyridinePyrimidineThiopheneThiazole1,3,4-Oxadiazole
Ring Size 5-membered6-membered6-membered5-membered5-membered5-membered
Aromaticity YesYesYesYesYesYes
pKa (basic) ~7.0~5.2~1.3N/A~2.5Very Weakly Basic
H-Bond Donor Yes (N-H)NoNoNoNoNo
H-Bond Acceptor Yes (N)Yes (N)Yes (2x N)NoYes (N)Yes (2x N, 1x O)
Metabolic Liability Ring oxidationRing oxidationRing oxidationS-oxidationRing oxidationGenerally stable
Bioisosteric to Pyrrole, PyrazoleBenzeneBenzeneBenzene, FuranOxazole, ImidazoleEster, Amide

Disclaimer: These are general properties of the unsubstituted parent scaffolds. Substitution patterns will significantly alter these values.

This table highlights the distinct profiles of each scaffold. For instance, if a hydrogen bond donor is critical for target engagement, imidazole is a strong choice. If metabolic stability is a primary concern, the 1,3,4-oxadiazole ring might be advantageous over a more easily oxidized thiophene ring.

G cluster_1 In Vitro ADME Profiling Cascade Solubility Kinetic Solubility Assay LogD LogD/LogP Assay Solubility->LogD Sufficiently soluble compounds Metabolism Metabolic Stability Assay (Liver Microsomes) LogD->Metabolism Assess lipophilicity Permeability Permeability Assay (e.g., PAMPA, Caco-2) Metabolism->Permeability Assess metabolic fate Plasma_Binding Plasma Protein Binding Assay Permeability->Plasma_Binding Output Comprehensive ADME Profile Plasma_Binding->Output

Caption: A typical cascade of in vitro ADME experiments in early drug discovery.

Part 5: Supporting Experimental Protocols

To provide a practical basis for comparison, we detail the standard operating procedures for three fundamental ADME assays. The causality behind these protocols is to create a reproducible, controlled environment that mimics physiological conditions to predict a compound's in vivo behavior.

Protocol 1: Lipophilicity (LogD) Determination by Shake-Flask Method
  • Principle: This "gold standard" method directly measures the partitioning of a compound between two immiscible phases (n-octanol and an aqueous buffer, typically PBS at pH 7.4) to determine its lipophilicity at a physiological pH.[17]

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • n-Octanol (HPLC grade), pre-saturated with PBS.

    • Phosphate-Buffered Saline (PBS), pH 7.4, pre-saturated with n-octanol.[17]

    • Glass vials or microcentrifuge tubes.

    • Vortex mixer and/or rotator.

    • Centrifuge.

    • Analytical instrument (LC-MS/MS or HPLC-UV).

  • Procedure:

    • Preparation: In a vial, add 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[18]

    • Compound Addition: Add 10 µL of the 10 mM test compound stock solution to the biphasic mixture.[18]

    • Equilibration: Cap the vial securely and shake vigorously or place on a rotator for 1-2 hours at room temperature to allow the compound to reach partition equilibrium.[18][19]

    • Phase Separation: Centrifuge the vial at high speed (e.g., >2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

    • Sampling: Carefully withdraw a known volume aliquot from the n-octanol (top) layer and the PBS (bottom) layer. Avoid cross-contamination.

    • Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS) against a standard curve.

    • Calculation: LogD is calculated as: LogD = log10 ([Compound]octanol / [Compound]PBS).[20]

Protocol 2: Kinetic Solubility Assay
  • Principle: This high-throughput assay measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. It reflects the solubility from a precipitating solid, which is relevant for many in vitro biological assays.[21][22]

  • Materials:

    • Test compound stock solution (e.g., 10-20 mM in DMSO).[23]

    • Aqueous buffer (e.g., PBS, pH 7.4).

    • 96-well filter plates (e.g., 0.45 µm pore size) and matching collection plates.

    • Plate shaker.

    • Plate reader (UV-Vis) or LC-MS/MS.

  • Procedure:

    • Compound Addition: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well plate.[21]

    • Buffer Addition: Add aqueous buffer to each well to achieve the desired final compound concentration (e.g., 100 µM) and a low final DMSO concentration (typically ≤1%).[21]

    • Incubation: Seal the plate and shake at room temperature for 1.5-2 hours to allow equilibrium to be reached.[23]

    • Filtration: Transfer the solutions to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate any undissolved precipitate from the saturated solution.[22]

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate. This can be done by measuring UV absorbance if the compound has a chromophore or, more universally, by LC-MS/MS against a calibration curve.[24]

    • Result: The measured concentration is reported as the kinetic solubility in µg/mL or µM. A common goal for drug discovery compounds is a solubility of >60 µg/mL.[22]

Protocol 3: Metabolic Stability Assay using Liver Microsomes
  • Principle: This assay evaluates a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, by incubating it with liver microsomes.[25][26] The rate of disappearance of the parent compound is measured over time.

  • Materials:

    • Pooled human liver microsomes (HLM), stored at -80°C.[27]

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).[27][28]

    • NADPH regenerating system (cofactor solution, containing NADPH, glucose-6-phosphate, and G6P dehydrogenase).[25][28]

    • Positive control compounds (e.g., Midazolam, Dextromethorphan).[27]

    • Ice bath.

    • Incubator or water bath at 37°C.

    • Quenching solution (e.g., cold acetonitrile with an internal standard).[27]

  • Procedure:

    • Preparation: On ice, prepare a reaction mixture containing phosphate buffer and liver microsomes (final concentration typically 0.5-1 mg/mL protein).[29]

    • Pre-incubation: Add the test compound to the reaction mixture at a low final concentration (e.g., 1 µM) to ensure enzyme kinetics are not saturated.[27] Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[25]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube or well containing cold quenching solution to stop the reaction and precipitate the proteins.[27]

    • Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated protein.[25]

    • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[28]

Part 6: Conclusion and Future Perspectives

The selection of a heterocyclic scaffold is a multi-faceted decision that extends beyond simple potency considerations. As demonstrated, scaffolds like imidazole, pyridine, pyrimidine, thiophene, thiazole, and oxadiazole each present a unique constellation of physicochemical properties that directly influence a molecule's ADME profile.

This compound exemplifies a modern design strategy, where the privileged imidazole core is decorated with substituents that modulate its properties—the oxane ring adding three-dimensionality and the ester group providing a potential handle for interaction or metabolic tuning.

The comparative data and experimental protocols provided in this guide serve as a foundational resource for medicinal chemists. By understanding the intrinsic characteristics of each scaffold and employing robust in vitro assays early in the discovery process, researchers can more effectively navigate the complex chemical space to design drug candidates with a higher probability of clinical success. The continued exploration of novel heterocyclic systems and their application in innovative chemical modalities will undoubtedly remain a vibrant and critical area of pharmaceutical research.

References

  • AxisPharm. Microsomal Stability Assay Protocol.
  • Al-Ostoot, F.H., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Wani, M.Y., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Singh, U.P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Akbar, M.R., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
  • Ayati, A., et al. (2019). Thiazole in the targeted anticancer drug discovery. PubMed.
  • Ayati, A., et al. (2019). Thiazole in the Targeted Anticancer Drug Discovery. Taylor & Francis Online.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Rider, K.C., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Benchchem. (2025). Discovery and history of thiophene compounds in medicinal chemistry.
  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Sharma, A., et al. (2024). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals.
  • Krasavin, M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.
  • Mercell. metabolic stability in liver microsomes.
  • Al-Ostoot, F.H., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Pathak, P., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Wani, M.Y., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Pathak, P., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Semantic Scholar.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Ganaie, M.A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Medicinal Chemistry.
  • Journal of Biomolecular Structure and Dynamics. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
  • Facta Medica. (2024). A review on thiazole based compounds andamp; it's pharmacological activities.
  • Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • ResearchGate. Thiazole in the Targeted Anticancer Drug Discovery | Request PDF.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Bentham Science. (2024). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview.
  • Bohnert, T., & Buhrman, D. (2015). In vitro solubility assays in drug discovery. PubMed.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing.
  • da Silva, F.S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • BioDuro. ADME Solubility Assay.
  • ResearchGate. (2020). Protocol for the Human Liver Microsome Stability Assay.
  • BioIVT. Metabolic Stability Assay Services.
  • Asr, M.A., & Asr, M.A. (2021). Hybridization of Imidazole with Various Heterocycles in Targeting Cancer: A Decade's Work.
  • da Silva, F.S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. OUCI.
  • Al-Amiery, A.A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.
  • JoVE. (2018). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.
  • protocols.io. (2024). LogP / LogD shake-flask method.
  • Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. IJPPR.
  • Cambridge MedChem Consulting. (2019). LogD.
  • International Journal of Current Advanced Research. (2016). Imidazole, its derivatives & their importance.
  • ACD/Labs. LogP—Making Sense of the Value.
  • ResearchGate. (2023). Physicochemical Properties of Imidazole.
  • El-Gamal, M.I., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC - PubMed Central.
  • El-Gamal, M.I., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PubMed.
  • ResearchGate. (2025). (PDF) Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.

Sources

"Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate" analytical method validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Method Validation of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate: HPLC-UV, GC, and LC-MS Approaches

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The molecule at the center of our discussion, this compound, represents a typical heterocyclic compound whose purity, stability, and concentration must be impeccably characterized. This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for the validation of analytical methods for this compound. We will delve into the strategic selection of analytical techniques, present a head-to-head comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), and offer a detailed, field-tested protocol for the validation of a robust HPLC-UV method, all in alignment with the stringent standards set by the International Council for Harmonisation (ICH).

The Analytical Challenge: Understanding the Molecule

The structure of this compound—featuring a polar imidazole core, a tetrahydropyran (oxane) ring, and a methyl ester group—dictates its analytical behavior. Its moderate polarity, expected solubility in polar organic solvents like methanol and acetonitrile, and the presence of the UV-active imidazole ring make it an ideal candidate for reversed-phase HPLC with UV detection. Its predicted low volatility and thermal lability would likely render Gas Chromatography (GC) a less suitable primary method for quantitative analysis without derivatization, though it could be valuable for identifying specific volatile impurities.

Strategic Selection of the Core Analytical Technique

The choice of an analytical method is a critical decision driven by the molecule's properties and the intended application of the method (e.g., routine quality control, stability testing, impurity profiling).

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of the pharmaceutical industry for non-volatile and thermally labile compounds. For this compound, an HPLC-UV method offers a balance of specificity, sensitivity, and cost-effectiveness for routine quantification and purity assessment.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): GC is generally reserved for volatile and thermally stable compounds. While not ideal as a primary method for our target molecule, it could be a powerful tool for specialized applications, such as quantifying residual solvents used during synthesis, which is a critical aspect of quality control.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. LC-MS is invaluable for impurity identification, metabolite studies, and trace-level quantification where UV detection may lack sufficient sensitivity or specificity.

Comparative Analysis of Analytical Methodologies

The following table provides a comparative summary of the most relevant analytical techniques for this compound.

Parameter HPLC-UV GC-FID LC-MS
Applicability Excellent for quantification and purityLimited; suitable for volatile impurities/solventsExcellent for impurity ID and trace analysis
Specificity Good; relies on chromatographic separationGood; relies on chromatographic separationExcellent; based on mass-to-charge ratio
Sensitivity Moderate (ng range)Moderate (ng range)High to Very High (pg to fg range)
Quantitation Excellent; highly linear and reproducibleExcellent for appropriate analytesGood; can be affected by matrix effects
Cost (Instrument) ModerateLow to ModerateHigh
Cost (Operational) LowLowHigh
Robustness HighHighModerate

A Comprehensive Protocol for HPLC-UV Method Validation

The following section details a step-by-step protocol for the validation of a reversed-phase HPLC-UV method for the quantification of this compound, based on the ICH Q2(R1) guideline on Validation of Analytical Procedures.

Proposed Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the determined λmax of the compound)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

The Validation Workflow

The validation process is a systematic evaluation of the method's performance characteristics.

ValidationWorkflow cluster_planning Phase 1: Planning & Pre-validation cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Reagents Reference Standard & Reagent Qualification Protocol->Reagents Specificity Specificity / Selectivity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Trueness Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Report Validation Summary Report Generation DataAnalysis->Report

Caption: A typical workflow for analytical method validation, from planning to final reporting.

Validation Parameters: Experimental Design and Acceptance Criteria
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the reference standard of this compound.

    • Analyze samples of known related substances or impurities, if available.

    • Analyze a sample of the drug product placebo (if applicable).

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance and analyze the resulting solutions.

  • Acceptance Criteria: The peak for the main compound should be free from interference from any other components. Peak purity analysis (using a photodiode array detector) should show that the analyte peak is spectrally pure.

  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Prepare at least five concentrations covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Objective: To confirm the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: The range is typically derived from the linearity studies.

  • Acceptance Criteria: The specified range should be supported by the data from the linearity, accuracy, and precision studies.

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • For drug substance: Apply the method to samples of known purity.

    • For drug product: Perform a recovery study by spiking a placebo blend with known amounts of the drug substance at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Analyze samples with decreasing concentrations of the analyte and determine the concentrations at which the signal-to-noise ratio is approximately 3:1 for DL and 10:1 for QL.

    • Based on the Standard Deviation of the Response and the Slope:

      • DL = 3.3 * (σ / S)

      • QL = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The QL should be demonstrated to have acceptable precision and accuracy.

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Detection wavelength (± 2 nm)

    • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined limits for all tested variations.

Method Selection Logic

The choice between these methods is not always about which is "best" but which is "fittest for purpose."

MethodSelection Start Analytical Need RoutineQC Routine QC Assay / Purity? Start->RoutineQC TraceAnalysis Trace Analysis / Impurity ID? RoutineQC->TraceAnalysis No HPLC_UV Use Validated HPLC-UV Method RoutineQC->HPLC_UV Yes Volatiles Volatile Impurities / Residual Solvents? TraceAnalysis->Volatiles No LC_MS Use LC-MS Method TraceAnalysis->LC_MS Yes GC_FID Use GC-FID Method Volatiles->GC_FID Yes

Caption: A decision tree for selecting the appropriate analytical method based on the specific requirement.

Conclusion

The analytical method validation for a new chemical entity like this compound is a foundational activity in drug development. A well-validated HPLC-UV method serves as a robust and reliable tool for routine quality control. However, a comprehensive analytical strategy should also incorporate orthogonal techniques like GC and LC-MS for a complete characterization of the drug substance. The principles and protocols outlined in this guide provide a solid framework for developing and validating scientifically sound analytical methods, ensuring data integrity and regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Researcher's Guide to Selectivity Profiling: A Comparative Cross-Reactivity Study of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a preliminary hit to a clinical candidate is contingent on a thorough understanding of its biological interactions. A compound's efficacy is intrinsically linked to its selectivity—the ability to interact with its intended target while minimizing engagement with other proteins, thereby reducing the potential for off-target toxicities.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel imidazole-based compound, "Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate" (hereinafter referred to as Compound X), a representative of a chemical class known for its diverse biological activities.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of methodologies to evaluate the selectivity profile of Compound X against a hypothetical primary target, a serine/threonine kinase, and a panel of other potential off-targets. We will delve into the causality behind experimental choices and provide actionable protocols to ensure the generation of robust and reliable data.

The Imperative of Selectivity Profiling

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to antifungal.[3][6][7] This versatility, however, underscores the potential for promiscuous binding, making early and comprehensive selectivity profiling a critical step in the drug discovery cascade.[8] Failure to identify off-target interactions early can lead to costly late-stage failures in clinical development.[9] Therefore, a multi-pronged approach to assessing cross-reactivity is not just recommended but essential for building a comprehensive safety and efficacy profile of a new chemical entity.

This guide will focus on three complementary, industry-standard techniques for evaluating the selectivity of Compound X:

  • Broad-Panel Kinase Profiling: To assess interactions across a large portion of the human kinome.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a more physiologically relevant cellular context.[10][11][12]

  • Competitive Binding Assays: To quantify the binding affinity of Compound X to its primary target and selected off-targets.

Comparative Experimental Framework

To provide a practical comparison, we will present hypothetical data for Compound X alongside two well-characterized kinase inhibitors with different selectivity profiles:

  • Compound A (Highly Selective): An inhibitor known for its potent and specific interaction with the primary target kinase.

  • Compound B (Moderately Selective): An inhibitor with known off-target activities against a small subset of related kinases.

The following diagram illustrates the logical workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Initial Characterization cluster_1 Broad Selectivity Screening cluster_2 Cellular Target Engagement cluster_3 Quantitative Affinity Determination cluster_4 Data Analysis & Interpretation A Compound X Synthesis & QC B Primary Target Identification (Hypothetical: Ser/Thr Kinase) A->B C Biochemical Kinase Panel (>400 Kinases) B->C D Cellular Thermal Shift Assay (CETSA®) Primary Target & Key Off-Targets C->D E Competitive Binding Assay (Primary Target & Key Off-Targets) D->E F Selectivity Profile Generation E->F G Structure-Activity Relationship (SAR) & Lead Optimization F->G

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Data Presentation & Analysis

Kinase Panel Profiling

The initial step in understanding the selectivity of Compound X is to screen it against a broad panel of kinases. This provides a global view of its potential off-target interactions within this large and therapeutically important family of enzymes.[13][14][15] We utilized a 468-kinase panel and tested all compounds at a concentration of 1 µM. The results are summarized as percent inhibition.

CompoundPrimary Target Inhibition (%)Number of Off-Targets (>50% Inhibition)Notable Off-Target Kinase Families
Compound X 92%8Kinase Family A, Kinase Family B
Compound A 95%1None
Compound B 88%5Kinase Family A

Table 1: Summary of kinase panel profiling results at 1 µM.

The data suggests that Compound X is a potent inhibitor of its primary target but also interacts with a limited number of other kinases. In contrast, Compound A demonstrates high selectivity, while Compound B shows a more focused off-target profile than Compound X.

Cellular Thermal Shift Assay (CETSA®)

To validate the biochemical findings in a cellular environment, we performed a CETSA®. This assay measures the thermal stabilization of a protein upon ligand binding in intact cells, providing evidence of target engagement under more physiological conditions.[10][16][17]

Compound (10 µM)Primary Target ΔTm (°C)Off-Target 1 (Kinase A1) ΔTm (°C)Off-Target 2 (Kinase B1) ΔTm (°C)
Compound X +5.2+3.8+1.5
Compound A +5.8+0.5+0.2
Compound B +4.9+3.1+0.7

Table 2: CETSA® results showing the change in melting temperature (ΔTm) of the primary target and key off-targets upon compound treatment.

The CETSA® results corroborate the kinase panel data. Compound X and Compound B induce a significant thermal shift in both the primary target and Off-Target 1, confirming cellular engagement. Compound A, as expected, primarily stabilizes the intended target. The smaller shift for Off-Target 2 with Compound X suggests weaker or transient binding in the cellular context.

Competitive Binding Assay

To quantify the binding affinities, we conducted competitive binding assays for the primary target and the most significant off-target identified from the previous screens (Off-Target 1). This assay determines the concentration of the test compound required to displace 50% of a known, labeled ligand (EC50), from which the inhibitory constant (Ki) can be calculated.[18][19][20]

CompoundPrimary Target Ki (nM)Off-Target 1 Ki (nM)Selectivity Ratio (Off-Target 1 Ki / Primary Target Ki)
Compound X 1515010
Compound A 10>10,000>1000
Compound B 252008

Table 3: Binding affinities and selectivity ratios determined by competitive binding assays.

The quantitative binding data confirms the selectivity profiles observed in the initial screens. Compound A is highly selective for the primary target. Both Compound X and Compound B exhibit a much lower selectivity ratio, indicating that they bind to Off-Target 1 with only 10-fold and 8-fold lower affinity, respectively, compared to the primary target. This information is crucial for guiding further medicinal chemistry efforts to improve the selectivity of Compound X.

Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling

This protocol outlines a typical biochemical kinase assay used for broad-panel screening.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Serially dilute to obtain the desired final assay concentration (e.g., 1 µM).

  • Assay Plate Preparation: Dispense the kinase, substrate, and ATP solution into a 384-well plate.

  • Compound Addition: Add the diluted Compound X, control compounds (Compound A and B), and a DMSO vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for the specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., ADP-Glo™, Promega) to stop the reaction and measure the amount of product formed.[14]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a general workflow for performing a CETSA® experiment.

  • Cell Culture and Treatment: Culture cells expressing the target proteins to ~80% confluency. Treat the cells with Compound X (e.g., 10 µM) or a vehicle control (DMSO) and incubate under normal culture conditions for 1 hour.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.[10]

Protocol 3: Competitive Binding Assay

This protocol provides a step-by-step guide for a competitive binding assay.[19][21][22]

  • Reagent Preparation: Prepare assay buffer, a solution of the target protein, a labeled ligand (e.g., a fluorescently tagged known inhibitor), and serial dilutions of Compound X.

  • Assay Plate Setup: In a microplate, combine the target protein and the labeled ligand.

  • Compound Addition: Add the serially diluted Compound X or vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Detection: Measure the signal from the labeled ligand (e.g., fluorescence polarization). A decrease in signal indicates displacement by the test compound.

  • Data Analysis: Plot the signal as a function of the concentration of Compound X. Fit the data to a suitable model to determine the EC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound (Compound X) demonstrates a potent inhibitor of its primary target with a defined off-target profile. The multi-assay approach, combining broad-panel biochemical screening with cellular target engagement and quantitative binding studies, provides a robust and reliable assessment of its selectivity.

The hypothetical data presented herein highlights the importance of not relying on a single method for selectivity assessment. While kinase panel screening is an excellent tool for initial broad profiling, cellular assays like CETSA® are crucial for confirming target engagement in a more physiologically relevant setting.[23][24] Furthermore, quantitative binding assays provide the affinity data necessary to guide structure-activity relationship (SAR) studies.

For Compound X, the next logical step would be to use this cross-reactivity data to inform the design of more selective analogs. By understanding the structural features that contribute to off-target binding, medicinal chemists can rationally modify the molecule to enhance its selectivity for the primary target, ultimately leading to a safer and more effective therapeutic candidate.[25][26]

References

  • Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • AZoLifeSciences. Improving Selectivity in Drug Design. [Link]

  • Bio-protocol. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed Central. Rational Approaches to Improving Selectivity in Drug Design. [Link]

  • ACS Publications. Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry. [Link]

  • NIH. Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. CETSA. [Link]

  • ResearchGate. The protocol of competitive binding assay. | Download Table. [Link]

  • Semantic Scholar. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]

  • Oxford Academic. Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs | Nucleic Acids Research. [Link]

  • PubMed Central. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies. [Link]

  • MDPI. Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. [Link]

  • ResearchGate. Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches | Request PDF. [Link]

  • Chemspace. This compound - C10H14N2O3 | CSSB00011663349. [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • Hindawi. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • PubMed Central. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. [Link]

  • PubMed Central. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

  • PubMed Central. Imidazoles as potential anticancer agents. [Link]

  • PubMed Central. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. [Link]

  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

Sources

Benchmarking Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate Against Standard Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazole scaffold is a cornerstone, recognized for its versatile role in biologically active molecules and approved pharmaceuticals.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding make it an exceptional framework for interacting with biological targets like enzymes and receptors.[1] This guide provides an in-depth comparative analysis of a novel imidazole derivative, Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate, against established standard compounds in the context of kinase inhibition, a critical area in oncology research.

The burgeoning interest in imidazole derivatives stems from their demonstrated efficacy in a multitude of therapeutic areas, including their roles as anticancer, antifungal, antiviral, and anti-inflammatory agents.[2][3][4] Many of these biological activities are achieved through the targeted inhibition of specific enzymes.[1][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of novel imidazole compounds.

Introduction to the Compounds

This compound

This compound is a novel heterocyclic compound featuring a central imidazole ring, a known pharmacophore with significant therapeutic potential.[6][7] The presence of the oxane and methyl carboxylate moieties suggests potential for specific interactions within an enzyme's active site, making it a compelling candidate for investigation as an enzyme inhibitor.

Standard Compounds for Benchmarking

To rigorously assess the inhibitory potential of this compound, a panel of well-characterized, FDA-approved kinase inhibitors have been selected as standard compounds for this comparative study. These compounds are widely used in both clinical and research settings, providing a robust baseline for performance evaluation.

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor, often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of many kinases.

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.

  • Sorafenib: A multi-kinase inhibitor targeting several serine/threonine and receptor tyrosine kinases, approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.

Experimental Design & Rationale

The primary objective of this study is to determine and compare the inhibitory activity of this compound against the selected standard compounds on a representative kinase target. For this purpose, we have chosen Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis and a well-established target in oncology.

The experimental workflow is designed to first screen for inhibitory activity and then to perform detailed kinetic studies to understand the mechanism of inhibition.[8]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis Compound Preparation Compound Preparation Primary Kinase Assay (VEGFR2) Primary Kinase Assay (VEGFR2) Compound Preparation->Primary Kinase Assay (VEGFR2) IC50 Determination IC50 Determination Primary Kinase Assay (VEGFR2)->IC50 Determination Kinetic Assays Kinetic Assays IC50 Determination->Kinetic Assays Mode of Inhibition Analysis Mode of Inhibition Analysis Kinetic Assays->Mode of Inhibition Analysis Comparative Data Summary Comparative Data Summary Mode of Inhibition Analysis->Comparative Data Summary

Figure 1: Experimental workflow for benchmarking inhibitor performance.

Methodologies

In Vitro Kinase Inhibition Assay

A biochemical assay is a fundamental tool in drug discovery for evaluating the interaction between a compound and its target protein in a controlled environment.[9] The following protocol outlines a robust in vitro assay for measuring VEGFR2 kinase activity.

Objective: To quantify the enzymatic activity of VEGFR2 in the presence of inhibitors and determine the half-maximal inhibitory concentration (IC50).[9][10]

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound and standards) dissolved in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • 384-well microplates

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds and standard inhibitors in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Enzyme and Substrate Addition: Prepare a solution containing VEGFR2 kinase and the Poly(Glu, Tyr) substrate in the assay buffer. Add this solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.[8]

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Kinetic Studies

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed by varying the concentrations of both the substrate (ATP) and the inhibitor.[8][11]

Objective: To determine the mode of inhibition of this compound.

Protocol:

  • Perform the kinase assay as described above with the following modifications:

    • Use a range of fixed concentrations of the test compound.

    • For each inhibitor concentration, vary the concentration of ATP around its Km value.

  • Data Analysis: Determine the initial reaction velocities for each combination of ATP and inhibitor concentration. Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km. This analysis will reveal whether the inhibition is competitive, non-competitive, or uncompetitive.

G cluster_workflow Kinetic Analysis Workflow Vary_ATP Vary [ATP] at fixed [Inhibitor] Measure_Velocity Measure Initial Reaction Velocity (V₀) Vary_ATP->Measure_Velocity Generate_Plots Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) Measure_Velocity->Generate_Plots Determine_MOI Determine Mode of Inhibition (Competitive, Non-competitive, etc.) Generate_Plots->Determine_MOI

Figure 2: Workflow for determining the mode of inhibition.

Comparative Data Summary

The following table summarizes the hypothetical inhibitory activities of this compound and the standard compounds against VEGFR2 kinase.

CompoundIC50 (nM) against VEGFR2Mode of Inhibition
This compound 50 ATP-Competitive
Staurosporine5ATP-Competitive
Gefitinib800ATP-Competitive
Sorafenib90ATP-Competitive

Discussion and Interpretation of Results

The hypothetical data presented suggests that this compound is a potent inhibitor of VEGFR2 with an IC50 value of 50 nM. This positions it as a significantly more potent inhibitor than Gefitinib and comparable in potency to Sorafenib in this specific in vitro assay. As expected, Staurosporine, the broad-spectrum inhibitor, demonstrates the highest potency.

The ATP-competitive mode of inhibition, as determined by the kinetic studies, is a common mechanism for kinase inhibitors and suggests that the compound binds to the ATP-binding pocket of the enzyme. This is a favorable characteristic for further drug development as it indicates a specific interaction with the target.

The superior potency of this compound compared to an established drug like Gefitinib against VEGFR2 highlights its potential as a lead compound for the development of novel anti-angiogenic therapies. Further investigations, including selectivity profiling against a panel of other kinases and cell-based assays, are warranted to fully characterize its therapeutic potential.

Conclusion

This guide provides a comprehensive framework for the comparative benchmarking of novel imidazole derivatives, using this compound as a case study. The detailed experimental protocols and data analysis workflows offer a robust system for evaluating the performance of new chemical entities against established standards. The promising hypothetical results for this compound underscore the continued importance of the imidazole scaffold in the discovery of potent and selective enzyme inhibitors for therapeutic applications.

References

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
  • Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. (2025).
  • In vitro enzymatic assay. (2012). ResearchGate.
  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst (RSC Publishing).
  • Benchmarking compound activity prediction for real-world drug discovery applications. (n.d.). National Institutes of Health.
  • Functional in vitro assays for drug discovery. (2023). YouTube.
  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018).
  • Benchmarking Sets for Molecular Docking. (2006). Journal of Medicinal Chemistry.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • New algorithms and an in silico benchmark for computational enzyme design. (n.d.). National Institutes of Health.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.).
  • Imidazole Derivatives as Potential Therapeutic Agents. (2025). ResearchGate.
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. (2025). Benchchem.
  • This compound - C10H14N2O3. (n.d.). Chemspace.
  • This compound. (n.d.). Fisher Scientific.
  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (2015). International Science Community Association.
  • Recent Trends in Enzyme Inhibition and Activation in Drug Design. (2020). National Institutes of Health.
  • Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. (2014).
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • A review article on synthesis of imidazole derivatives. (2020). World Journal of Pharmaceutical Research.
  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. (2012). PubMed.
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). MDPI.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Institutes of Health.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

It is imperative to recognize that all chemical waste disposal is governed by local, state, and federal regulations. Therefore, this guide must be used in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols.

Hazard Assessment and Chemical Profile

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate belongs to the imidazole class of compounds. Imidazoles can exhibit a range of hazardous properties. Based on data for related compounds, it is prudent to handle this chemical with the assumption that it may be a corrosive material capable of causing severe skin burns and eye damage.[1] It may also be harmful if swallowed and should be treated as a potential reproductive toxin.[1]

Key incompatibilities for imidazole-based compounds include:

  • Strong Oxidizers

  • Acids

  • Acid Anhydrides

  • Acid Chlorides[2]

To prevent dangerous reactions, waste containing this compound must be meticulously segregated from these materials.[1][3]

Parameter Information (based on related imidazole compounds) Primary Concern
Physical State Likely a solid[4]Inhalation of dust, skin/eye contact
GHS Hazard Class Potential for: Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Acute Toxicity (Oral), Reproductive Toxicity[1][5]Personnel exposure and acute/chronic health effects
Primary Routes of Exposure Inhalation, Ingestion, Skin and Eye Contact[5][6]Accidental exposure during handling and disposal
Incompatibilities Strong oxidizers, acids, acid anhydrides, acid chlorides[2]Violent reactions, release of toxic fumes
Recommended PPE Safety goggles with side-shields, chemical-resistant gloves, lab coat, full-face respirator if dust is generated[7][8]Protection against direct contact and inhalation
On-Site Waste Management and Segregation Protocol

The foundation of safe chemical disposal is a robust on-site management plan. This begins at the point of waste generation.

Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories that generate hazardous waste are required to establish a designated SAA.[3][9] This area should be at or near the point of waste generation and must be clearly marked.[10] An acceptable practice is to designate a portion of a chemical fume hood as the SAA.[3]

Step 2: Select an Appropriate Waste Container

  • Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or other resistant plastic containers are generally preferred.[10] The original product container can be used if it is in good condition.[3] Do not use food containers.[3]

  • Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid to ensure it remains sealed and airtight.[1][2]

Step 3: Proper Labeling of Hazardous Waste Proper labeling is a critical regulatory requirement. From the moment the first drop of waste is added, the container must be labeled with:

  • The words "Hazardous Waste".[3][9]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

  • A clear indication of the associated hazards (e.g., Corrosive, Toxic).[3][9]

  • The date the container becomes full.[3]

Step 4: Segregation and Storage Store the waste container within the designated SAA. It is crucial to segregate the container from incompatible materials, particularly strong acids and oxidizers.[2][3] Keep the container closed at all times except when adding waste.[3][10]

Disposal Workflow

The following diagram illustrates the cradle-to-grave management process for this compound waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Coordination cluster_disposal Final Disposition generation Waste Generation container Select & Label Compatible Container generation->container Collect Waste segregation Segregate in SAA container->segregation Store Safely pickup_request Request EHS Pickup segregation->pickup_request Container Full or No Longer in Use transport Licensed Transporter Removal pickup_request->transport Scheduled Pickup facility Licensed Waste Disposal Facility transport->facility Manifest Tracking destruction Chemical Destruction/ Incineration facility->destruction Final Treatment

Caption: Disposal workflow for this compound.

Final Disposal Procedure

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7][11] The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[7]

Step 1: Requesting a Waste Pickup Once the waste container is full or is no longer being used, you must arrange for its removal by your institution's EHS department. Complete a chemical collection request form as required by your institution.[2]

Step 2: Professional Removal EHS personnel or a contracted licensed hazardous waste hauler will collect the waste from your laboratory's SAA.[9][12] They are trained to handle and transport hazardous materials safely.

Step 3: Transportation and Final Destruction The waste will be transported to a licensed hazardous waste disposal facility. A manifest record system is used to track the waste from its point of generation to its final disposal, ensuring a complete and compliant "cradle-to-grave" management process.[12]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Small Spill (within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the contaminated material using appropriate tools and place it in a labeled hazardous waste container.[2]

    • Decontaminate the area with a suitable cleaning agent.

    • Report the incident to your supervisor.[2]

  • Large Spill (outside a fume hood):

    • Immediately evacuate the area and alert others.

    • Secure the area to prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[2]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes. Seek medical attention.[2][8]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][7]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

By adhering to these rigorous protocols, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted with the utmost responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Standard Operating Procedure: Imidazole. Washington State University. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Imidazole SOP: Safety & Handling Procedures. Studylib. [Link]

  • 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester Safety Data Sheet. Fisher Scientific. [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, in-depth technical direction for the safe handling of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate. While specific toxicological data for this compound may not be publicly available, a rigorous safety protocol can be developed by analyzing its core chemical structure. This molecule is a substituted imidazole, and its safety profile should be considered in the context of known hazards associated with this heterocyclic class.

Our directive is to treat this compound with the caution required for corrosive, potentially toxic, and reproductively harmful substances, based on the known properties of the imidazole functional group. This guide will explain the causality behind each procedural choice, ensuring a self-validating system of laboratory safety.

Hazard Assessment: A Structurally-Based Approach

Understanding the "why" behind safety protocols is critical. The potential hazards of this compound are derived from its primary functional moieties:

  • Imidazole Core : The imidazole ring is the primary source of concern. Imidazoles as a class are known to be corrosive, capable of causing severe skin burns and eye damage. Some have been identified as potential reproductive toxins. Therefore, all handling procedures must assume the potential for corrosivity and toxicity.

  • Carboxylate Group : The methyl carboxylate group modifies the molecule's polarity and potential for hydrogen bonding. While less hazardous than the imidazole core, related compounds like imidazole carboxylate esters are known skin and eye irritants.

  • Oxane (Tetrahydropyran) Ring : This saturated heterocyclic component is generally considered to have a low hazard profile, primarily influencing the molecule's steric bulk and solubility.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. Do not treat these as mere recommendations; they are requirements for any procedure involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid / Transfers Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab Coat (fully buttoned)Required if outside a fume hood or enclosure (N95/P100 respirator)
Solution Preparation Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab Coat (fully buttoned)Not required if performed in a certified chemical fume hood
Reaction Workup / Purification Chemical Splash GogglesDouble Nitrile GlovesChemical-Resistant Lab Coat (fully buttoned)Not required if performed in a certified chemical fume hood
Waste Handling / Disposal Chemical Splash GogglesDouble Nitrile GlovesChemical-Resistant Lab Coat (fully buttoned)Not required

Causality of PPE Choices:

  • Eye and Face Protection : Given the corrosive potential of imidazoles, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A face shield should be worn over the goggles during any operation with a high risk of splashing, such as transfers of solutions or workups.

  • Hand Protection : Nitrile gloves offer good resistance to a range of chemicals, but no glove material is impervious. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears before use and change them immediately if contact with the chemical is suspected.

  • Body Protection : A chemical-resistant or flame-retardant lab coat, kept fully buttoned, protects your skin and personal clothing from spills. Long pants and closed-toe, closed-heel shoes are required to cover all skin on the lower body.

  • Respiratory Protection : All work with this compound, especially the solid form which can create airborne dust, must be conducted within a certified chemical fume hood. This engineering control is the primary method of respiratory protection. A respirator is only required if these engineering controls are not available or fail, or in the case of a large spill. Use of a respirator requires prior medical clearance and annual fit-testing.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational workflow is crucial for preventing exposure and contamination.

A. Engineering Controls: The single most important safety measure is the consistent use of a properly functioning, certified laboratory chemical fume hood for all manipulations of this compound. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance of the work area.

B. Step-by-Step Handling Protocol:

  • Preparation : Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper.

  • Gather Materials : Assemble all necessary glassware, reagents, and spill cleanup materials before bringing the target compound into the hood.

  • Don PPE : Put on all required PPE as outlined in the table above.

  • Weighing : When weighing the solid, use an anti-static weigh boat. Perform this task in the fume hood to contain any dust.

  • Dissolution : When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

  • Post-Handling : After completing the work, wipe down the exterior of all containers with a damp towel before removing them from the fume hood. Decontaminate the designated work area. Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

C. Storage Protocol: Proper storage prevents degradation, contamination, and accidental reaction.

  • Container : Store in a tightly closed, clearly labeled container.

  • Location : Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.

  • Segregation : It is critical to store this compound away from incompatible materials. Do not store with strong oxidizing agents, acids, acid anhydrides, or acid chlorides.

  • Ignition Sources : Store away from heat, sparks, and open flames.

Emergency Response Plan

Immediate and correct action during an emergency can significantly mitigate harm.

A. Personnel Exposure

cluster_skin Skin/Clothing Contact cluster_eye Eye Contact cluster_inhale Inhalation skin_start Exposure Occurs skin_1 Remove contaminated clothing immediately skin_start->skin_1 skin_2 Flush affected area with copious water for 15+ minutes in safety shower skin_1->skin_2 skin_3 Seek immediate medical attention skin_2->skin_3 eye_start Exposure Occurs eye_1 Immediately flush eyes at eyewash station for 15+ minutes eye_start->eye_1 eye_2 Hold eyelids open; remove contact lenses if possible eye_1->eye_2 eye_3 Seek immediate medical attention eye_2->eye_3 inhale_start Exposure Occurs inhale_1 Move to fresh air immediately inhale_start->inhale_1 inhale_2 Seek medical attention if symptoms develop inhale_1->inhale_2

Caption: Personnel Exposure Response Workflow

  • In Case of Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Reporting : All exposures, no matter how minor they seem, must be reported to your supervisor immediately.

B. Chemical Spills

spill Spill Occurs alert Alert personnel in the immediate area spill->alert assess Assess spill size & hazard alert->assess small_spill Small Spill (<100mL, contained) assess->small_spill Small large_spill Large Spill (>100mL, uncontained) assess->large_spill Large don_ppe Don appropriate PPE: Double gloves, goggles, face shield, lab coat small_spill->don_ppe evacuate EVACUATE the area large_spill->evacuate contain Cover/contain spill with inert absorbent (vermiculite, sand) don_ppe->contain collect Collect absorbed material with non-sparking tools contain->collect place_waste Place in a sealed, labeled hazardous waste container collect->place_waste decontaminate Decontaminate spill area place_waste->decontaminate call_help Call emergency services and EH&S evacuate->call_help secure Secure the area, prevent entry call_help->secure

Caption: Chemical Spill Response Workflow

  • Small Spills : Can be cleaned up by trained lab personnel only if you are comfortable and have the correct PPE and materials.

  • Large Spills : If the spill is large, outside of a fume hood, or you feel unsafe, do not attempt to clean it up. Evacuate immediately.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Waste Streams : This includes excess solid, solutions, contaminated gloves, absorbent paper, weigh boats, and any other disposable materials.

  • Container : Collect all waste in a designated, chemically compatible, and sealable container. The container must be clearly labeled "Hazardous Waste" and list the full chemical name of the contents.

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Follow your institution's Environmental Health & Safety (EH&S) guidelines for scheduling a hazardous waste pickup. Do not pour any amount of this chemical or its solutions down the drain.

This comprehensive guide provides the framework for safely integrating this compound into your research. By understanding the chemical basis of the hazards and rigorously applying these operational and emergency plans, you can protect yourself, your colleagues, and the integrity of your work.

References

  • Imidazole – Standard Operating Procedure. (n.d.). University of Washington, Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet: Imidazole. (2020). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety Data Sheet IMIDAZOLE. (2023). ChemSupply Australia. Retrieved from [Link]

  • Standard Operating Procedure for Imidazole. (n.d.). Washington State University. Retrieved from [Link]

  • Voutchkova, A. M., Feliz, M., Clot, E., Eisenstein, O., & Crabtree, R. H. (2007). Imidazolium carboxylates as versatile and selective N-heterocyclic carbene transfer agents: synthesis, mechanism, and applications. Journal of the American Chemical Society, 129(42), 12834–12846. [Link]

  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. (2007). Journal of the American Chemical Society. Retrieved from [https://pubs.acs.org/doi/10.1021/ja0742885]([Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.